Product packaging for 5-Ph-IAA(Cat. No.:CAS No. 168649-23-8)

5-Ph-IAA

Cat. No.: B3028188
CAS No.: 168649-23-8
M. Wt: 251.28 g/mol
InChI Key: ACCCWYHBDGKDKN-UHFFFAOYSA-N
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Description

5-Phenyl-1H-indole-3-acetic acid (5-Ph-IAA) is a synthetic auxin analog that serves as a selective and potent TAG Degrader for the advanced auxin-inducible degron 2 (AID2) system . This compound is a key component of a sophisticated "bump-and-hole" strategy, where it acts as an orthogonal ligand for engineered mutant F-box proteins, such as AtTIR1(F79G) or OsTIR1(F74G) . Its primary research value lies in enabling rapid, precise, and reversible control of protein levels in living cells and organisms. The mechanism of action of this compound is based on its specific binding to the engineered ligand-binding pocket of mutant TIR1 proteins . This binding stabilizes the interaction between the SCF(TIR1) E3 ubiquitin ligase complex and a degron-tagged protein of interest. This recruitment event targets the protein for polyubiquitylation and subsequent degradation by the proteasome, offering researchers unparalleled temporal control over protein function . Compared to the first-generation AID system that uses natural auxin (IAA), the this compound/mutant TIR1 pairing provides significant advantages, including the near-complete elimination of leaky degradation in the absence of the ligand and a drastic reduction in the required working concentration (by approximately 500- to 1,000-fold) . This results in sharper degradation control, minimizes potential off-target effects on cell physiology, and allows for more penetrant loss-of-function phenotypes . This compound has been successfully applied to achieve conditional protein depletion in a wide range of experimental models, including yeast, mammalian cell lines, Caenorhabditis elegans , and mice . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13NO2 B3028188 5-Ph-IAA CAS No. 168649-23-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-phenyl-1H-indol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c18-16(19)9-13-10-17-15-7-6-12(8-14(13)15)11-4-2-1-3-5-11/h1-8,10,17H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCCWYHBDGKDKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)NC=C3CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80570014
Record name (5-Phenyl-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80570014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168649-23-8
Record name (5-Phenyl-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80570014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Phenyl-Indole-3-Acetic Acid (5-Ph-IAA): A Technical Guide to the Core of the AID2 System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenyl-indole-3-acetic acid (5-Ph-IAA) is a synthetic derivative of indole-3-acetic acid (IAA), the most common naturally occurring plant hormone of the auxin class.[1] In recent years, this compound has emerged as a critical small molecule ligand in the second-generation auxin-inducible degron (AID2) system, a powerful technology for rapid and reversible targeted protein degradation.[2][3] This guide provides an in-depth overview of this compound, its mechanism of action within the AID2 system, relevant quantitative data, and detailed experimental protocols.

Core Mechanism of Action: The AID2 System

The AID2 system is a "bump-and-hole" strategy that overcomes limitations of the first-generation AID system, such as leaky degradation and the high concentrations of natural auxin required.[4] The core of the AID2 system's mechanism revolves around the specific interaction between this compound, a mutated F-box protein, and a degron-tagged protein of interest.

The key components are:

  • This compound (The "Bump"): A synthetic auxin analog with a phenyl group at the 5th position of the indole ring.[2] This modification prevents it from binding effectively to the wild-type auxin receptor.

  • Mutant F-box Protein (The "Hole"): The F-box protein from Oryza sativa, TIR1 (OsTIR1), is engineered with a single amino acid substitution, typically F74G (phenylalanine to glycine).[5][6] This mutation creates a larger hydrophobic pocket that specifically accommodates the "bumped" this compound.

  • mini-AID (mAID) Degron: A small peptide tag (derived from Arabidopsis IAA17) that is fused to the target protein.[2]

In the presence of this compound, the engineered OsTIR1(F74G) forms a ternary complex with the mAID-tagged target protein.[4] OsTIR1 is a component of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex. The formation of this complex brings the target protein into close proximity with the E3 ligase machinery, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[2] This degradation is rapid, efficient, and reversible upon washout of this compound.[4]

Signaling Pathway Diagram

AID2_System cluster_system AID2 System Components cluster_cellular_machinery Cellular Machinery This compound This compound OsTIR1(F74G) OsTIR1(F74G) (mutant F-box) This compound->OsTIR1(F74G) Binds to SCF_Complex SCF E3 Ubiquitin Ligase Complex OsTIR1(F74G)->SCF_Complex Part of Target_Protein Target Protein-mAID Target_Protein->OsTIR1(F74G) Recruited by Proteasome 26S Proteasome Target_Protein->Proteasome Targeted for Degradation SCF_Complex->Target_Protein Polyubiquitinates Ub Ub Ub->Target_Protein

Caption: The core mechanism of the Auxin-Inducible Degron 2 (AID2) system.

Quantitative Data

The following tables summarize key quantitative parameters of this compound and its activity within the AID2 system.

Chemical and Physical Properties
Full Chemical Name 5-Phenyl-1H-indole-3-acetic acid[4]
Molecular Formula C₁₆H₁₃NO₂
Molecular Weight 251.29 g/mol
CAS Number 168649-23-8
Appearance White to beige powder
Purity ≥97% (HPLC)
Solubility Soluble to 100 mM in DMSO and ethanol[4]
Storage Store at -20°C
Biological Activity and Efficacy
DC₅₀,₆ₕ 17.0 nM[4]
T₁/₂ (Degradation Half-life) 62.3 min[4]
Effective Concentration (in vitro) 0.2 - 5 µM
Effective Dosage (in vivo) 1 - 10 mg/kg (daily intraperitoneal injection)
Reversibility Degradation is reversible within 3 hours after washout[4]

Experimental Protocols

Synthesis of this compound

A cost-effective synthesis of this compound can be achieved through a Suzuki coupling reaction.[3]

Workflow Diagram:

Synthesis_Workflow A 5-chloroindole C Suzuki Coupling (Pd(OAc)₂ catalyst) A->C B Phenylboronic acid B->C D 5-phenylindole C->D E Reaction with Oxalyl Chloride D->E F 2-oxo-2-(5-phenyl-1H-indol-3-yl)acetic acid intermediate E->F G Reduction F->G H This compound G->H

References

The Role of 5-Ph-IAA in the Auxin-Inducible Degron 2 (AID2) System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to conditionally control protein levels is a powerful tool for dissecting protein function and validating therapeutic targets. The Auxin-Inducible Degron (AID) system has emerged as a robust technology for rapid and reversible protein degradation. The second-generation AID2 system represents a significant advancement, offering enhanced efficiency and reduced background degradation compared to its predecessor. At the core of this improved system lies the synthetic auxin analog, 5-phenyl-indole-3-acetic acid (5-Ph-IAA). This technical guide provides an in-depth overview of the role of this compound in the AID2 system, detailing its mechanism of action, quantitative performance data, and key experimental protocols.

The Core Mechanism of the AID2 System

The AID2 system is a ternary system comprising three key components:

  • A mutant F-box protein: Specifically, the F74G mutant of the rice F-box protein OsTIR1 (OsTIR1(F74G)). This mutation creates a "hole" in the auxin-binding pocket.[1][2][3]

  • A degron tag: A small peptide sequence, typically the mini-AID (mAID) tag, which is genetically fused to the protein of interest.[2]

  • The inducer molecule: this compound, a synthetic derivative of the plant hormone indole-3-acetic acid (IAA).[1][2][3] The phenyl group of this compound acts as a "bump" that fits into the engineered "hole" of the OsTIR1(F74G) binding pocket, leading to a highly specific and strong interaction.[4]

In the absence of this compound, the OsTIR1(F74G) has a low affinity for the mAID tag, resulting in minimal "leaky" degradation of the target protein.[2][4] Upon introduction of this compound, it acts as a "molecular glue," binding to OsTIR1(F74G) and inducing a conformational change that dramatically increases its binding affinity for the mAID-tagged protein.[3] This ternary complex (OsTIR1(F74G)-5-Ph-IAA-mAID-protein) is then recognized by the endogenous Skp1-Cullin1-F-box (SCF) E3 ubiquitin ligase complex, leading to the polyubiquitination of the target protein and its subsequent degradation by the proteasome.[2]

This "bump-and-hole" strategy is the cornerstone of the AID2 system's superiority over the original AID system, which uses wild-type TIR1 and natural auxin (IAA). The AID2 system exhibits significantly higher potency and specificity, with substantially lower leaky degradation.[3][5][6]

AID2_System_Pathway cluster_cellular_machinery Cellular Machinery Target_Protein Target Protein mAID mAID Tag Target_Protein->mAID fused to Ternary_Complex Ternary Complex Formation mAID->Ternary_Complex OsTIR1 OsTIR1(F74G) SCF_Complex SCF E3 Ligase (Skp1, Cul1, Rbx1) OsTIR1->SCF_Complex assembles with OsTIR1->Ternary_Complex Ph_IAA This compound Ph_IAA->OsTIR1 Ubiquitination Polyubiquitination SCF_Complex->Ubiquitination catalyzes Ub Ubiquitin (Ub) Ub->Ubiquitination transfers Proteasome 26S Proteasome Ternary_Complex->Ubiquitination Ubiquitination->Proteasome targets for degradation

Figure 1: Signaling pathway of the this compound-induced protein degradation in the AID2 system.

Quantitative Data Presentation

The efficacy of this compound in mediating protein degradation via the AID2 system has been quantified across various model organisms. The following tables summarize key performance metrics.

Table 1: Degradation Efficiency (DC50) of this compound in Mammalian Cells

Cell LineTarget ProteinDC50 (6h treatment)Reference
HCT116mAID-EGFP-NLS17.0 nM[7][8]

DC50 is the concentration of this compound required to degrade 50% of the target protein after a 6-hour treatment.

Table 2: Degradation Kinetics (T1/2) of Target Proteins in Different Model Systems

Model SystemTarget ProteinThis compound Conc.Half-life (T1/2)Reference
Mammalian Cells (HCT116)mAID-EGFP-NLS1 µM~17-18 minutes[6]
Mammalian Cells (general)mAID-tagged proteinslow doses10 to 45 minutes
C. elegans (larvae)AID::GFP1 µM33.6 minutes[4]
C. elegans (larvae)AID::GFP10 µM15.1 minutes[4]
Mice (in vivo)CEP192-mAID5 mg/kg< 1 hour[9]

T1/2 (Half-life) is the time required for the amount of the target protein to be reduced by half following the addition of this compound.

Table 3: Comparative Potency of this compound (AID2) vs. IAA (AID1)

ParameterAID2 System (this compound)Original AID System (IAA)Fold ImprovementReference
Required Ligand Concentration~670-fold lowerHigher670x[2][5]
Required Ligand Concentration (C. elegans)~1,300-fold lowerHigher1300x[4]

Experimental Protocols

Synthesis of this compound

A cost-effective method for synthesizing this compound utilizes a Suzuki coupling reaction.[1][4][10]

Materials:

  • 5-chloroindole

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Solvent (e.g., dioxane/water mixture)

  • Oxalyl chloride

  • Diethyl ether

  • Hydrazine monohydrate

  • Sodium methoxide

  • 2-ethoxyethanol

Procedure Outline:

  • Suzuki Coupling: React 5-chloroindole with phenylboronic acid in the presence of a palladium catalyst and a base to form 5-phenylindole.

  • Oxalyl Chloride Addition: React 5-phenylindole with oxalyl chloride in diethyl ether to form an intermediate.

  • Hydrolysis and Reduction: The intermediate is then hydrolyzed and reduced using hydrazine monohydrate and sodium methoxide in 2-ethoxyethanol to yield this compound.

  • Purification: The crude product is purified by extraction and recrystallization.

For a detailed, step-by-step synthesis protocol, please refer to Sural et al., STAR Protocols, 2024.[1][4][10]

Synthesis_Workflow Start Start: 5-chloroindole & Phenylboronic acid Suzuki Suzuki Coupling (Pd catalyst, Base) Start->Suzuki Phenylindole 5-phenylindole Suzuki->Phenylindole Oxalyl_Chloride Reaction with Oxalyl Chloride Phenylindole->Oxalyl_Chloride Intermediate 2-oxo-2-(5-phenyl- 1H-indol-3-yl)acetic acid Oxalyl_Chloride->Intermediate Reduction Hydrolysis & Reduction (Hydrazine, NaOMe) Intermediate->Reduction Crude_Product Crude this compound Reduction->Crude_Product Purification Purification (Extraction, Recrystallization) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Figure 2: Simplified workflow for the chemical synthesis of this compound.

Generation of OsTIR1(F74G)-Expressing Stable Cell Lines

Establishing a stable cell line that constitutively expresses OsTIR1(F74G) is a prerequisite for using the AID2 system.

Materials:

  • Mammalian cell line of choice (e.g., HCT116, U2OS)

  • Expression vector containing the OsTIR1(F74G) cDNA under a strong constitutive promoter (e.g., CMV)

  • Transfection reagent

  • Selection antibiotic (corresponding to the resistance gene on the expression vector)

  • Cell culture medium and supplements

Procedure Outline:

  • Transfection: Transfect the mammalian cells with the OsTIR1(F74G) expression vector using a suitable transfection reagent.

  • Selection: Two days post-transfection, begin selection by adding the appropriate antibiotic to the culture medium.

  • Clonal Expansion: After several days of selection, surviving cells will form colonies. Isolate single colonies and expand them in separate culture vessels.

  • Validation: Screen the expanded clones for OsTIR1(F74G) expression by Western blotting or RT-qPCR.

Endogenous Tagging of a Protein of Interest with mAID using CRISPR/Cas9

This protocol outlines the generation of a cell line where the endogenous locus of a gene of interest is modified to include the mAID tag.

Materials:

  • OsTIR1(F74G)-expressing stable cell line

  • CRISPR/Cas9 expression vector (e.g., pX330)

  • sgRNA targeting the C-terminus or N-terminus of the gene of interest

  • Donor plasmid containing the mAID tag sequence flanked by homology arms (~500 bp) corresponding to the genomic regions upstream and downstream of the sgRNA target site.

  • Transfection reagent

  • FACS or antibiotic selection for transfected cells (optional)

Procedure Outline:

  • Design: Design an sgRNA that targets the genomic region immediately upstream of the stop codon (for C-terminal tagging) or downstream of the start codon (for N-terminal tagging). Design a donor plasmid with the mAID tag and homology arms.

  • Co-transfection: Co-transfect the OsTIR1(F74G) cells with the CRISPR/Cas9-sgRNA plasmid and the donor plasmid.

  • Enrichment: If the donor plasmid contains a selection marker, apply the appropriate selection agent. Alternatively, enrich for transfected cells using FACS if a fluorescent marker is co-expressed.

  • Single-Cell Cloning: Isolate single cells by limiting dilution or FACS into 96-well plates.

  • Screening and Validation: Expand the single-cell clones and screen for successful homozygous knock-in of the mAID tag by genomic PCR and sequencing. Confirm the expression of the mAID-tagged protein by Western blotting.

Experimental_Workflow cluster_preparation Cell Line Preparation cluster_experiment Protein Degradation Experiment A 1. Establish OsTIR1(F74G) Stable Cell Line B 2. Design sgRNA and Donor Plasmid (mAID) A->B C 3. Co-transfect with CRISPR/Cas9 and Donor B->C D 4. Select/Enrich and Isolate Single Clones C->D E 5. Screen for Homozygous mAID Knock-in D->E F 6. Culture validated mAID-tagged cells E->F Validated Clone G 7. Add this compound (e.g., 1 µM) F->G H 8. Harvest cells at different time points G->H I 9. Analyze protein levels (Western Blot, etc.) H->I

Figure 3: General experimental workflow for using the AID2 system in cultured cells.

In Vivo Protein Degradation

In C. elegans

  • Preparation of this compound plates: this compound can be added to NGM plates. A stock solution of 100 mM this compound in ethanol is prepared.[1][4][10] This is then diluted and spread on NGM plates seeded with OP50 bacteria to a final concentration of, for example, 1 µM.[1][4][10]

  • Treatment: Worms are cultured on these plates to induce protein degradation. For embryonic studies, a more permeable analog, this compound-AM, can be used by treating embryos in M9 buffer.[4]

In Mice

  • Administration: this compound can be administered via intraperitoneal (IP) injection.[9][11] A typical dose is 5 mg/kg, dissolved in a suitable vehicle like PBS.[9]

  • Time Course: Tissues can be harvested at various time points post-injection (e.g., 30 minutes, 1 hour, 2 hours) to analyze the kinetics of protein degradation in different organs.[9]

Conclusion

The AID2 system, powered by the highly specific interaction between this compound and the engineered OsTIR1(F74G) F-box protein, offers a powerful and precise method for the conditional knockdown of proteins. The high potency and rapid kinetics of this compound, coupled with the low basal degradation of the system, make it an invaluable tool for a wide range of applications in basic research and drug development. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for researchers looking to implement this cutting-edge technology. The continued development and application of the AID2 system are poised to further unravel complex biological processes and accelerate the identification of novel therapeutic targets.

References

An In-depth Technical Guide to the "Bump-and-Hole" Strategy in the Auxin-Inducible Degron 2 (AID2) System

Author: BenchChem Technical Support Team. Date: November 2025

The Auxin-Inducible Degron (AID) system has emerged as a powerful tool for rapid and reversible depletion of specific proteins, enabling precise functional studies in a variety of model organisms. The second-generation AID2 system significantly enhances this technology by incorporating a "bump-and-hole" strategy, which overcomes key limitations of the original system, namely leaky protein degradation and the requirement for high, potentially toxic, concentrations of the inducing ligand. This guide provides a detailed technical overview of the AID2 system for researchers, scientists, and drug development professionals.

Core Principles of the AID2 "Bump-and-Hole" Strategy

The conventional AID system utilizes the plant hormone auxin (indole-3-acetic acid, IAA) to induce the degradation of a target protein fused to an auxin-inducible degron (AID) tag. This process is mediated by the plant-specific F-box protein TIR1, which, in the presence of auxin, forms part of an SCF E3 ubiquitin ligase complex that targets the AID-tagged protein for proteasomal degradation.[1][2][3]

A significant drawback of the original system is the "leaky" degradation of the target protein even in the absence of exogenously added auxin, likely due to endogenous molecules that can weakly activate TIR1 or off-target effects of high auxin concentrations.[4][5][6] The AID2 system addresses this through a classic chemical genetics approach known as the "bump-and-hole" strategy.[7][8][9]

This strategy involves two key modifications:

  • The "Hole" : A bulky amino acid residue in the auxin-binding pocket of the TIR1 protein is mutated to a smaller one. A commonly used mutation is the substitution of phenylalanine at position 74 with glycine (F74G) in Oryza sativa TIR1 (OsTIR1) or a corresponding mutation (F79G) in Arabidopsis thaliana TIR1 (AtTIR1).[1][6][10] This creates a steric void or "hole" in the ligand-binding domain.

  • The "Bump" : A synthetic, cell-permeable auxin analog, 5-phenyl-indole-3-acetic acid (5-Ph-IAA), is used as the inducing ligand.[1][4][7] The phenyl group on this molecule acts as a "bump" that fits snugly into the engineered "hole" of the mutant TIR1 protein.

This engineered ligand-receptor pair is orthogonal to the natural auxin signaling pathway. The "bumped" this compound cannot efficiently bind to wild-type TIR1 due to steric hindrance, and the natural auxin, IAA, has a low affinity for the "holed" mutant TIR1.[1] This elegant design results in a highly specific and potent system with minimal leaky degradation and significantly increased sensitivity.[4][6][7]

Quantitative Advantages of the AID2 System

The implementation of the "bump-and-hole" strategy confers substantial quantitative improvements over the first-generation AID system.

ParameterConventional AID SystemAID2 SystemFold ImprovementReference
Inducing Ligand Indole-3-acetic acid (IAA)5-phenyl-indole-3-acetic acid (this compound)N/A[1][4]
Ligand Concentration for Efficient Degradation 100 - 500 µM50 nM - 1 µM~670 - 1300x lower[4][6][7][11]
Leaky Degradation DetectableUndetectable or negligibleSignificantly reduced[4][6][7]
Degradation Kinetics (Half-life) Variable, often slowerRapid, typically 10 - 45 minutesFaster[7][12][13]

Signaling Pathway and Experimental Workflow

The core mechanism of the AID2 system relies on hijacking the cell's endogenous ubiquitin-proteasome pathway.

AID2_Signaling_Pathway cluster_Cell Eukaryotic Cell POI Protein of Interest (POI-mAID) E3_Ligase Assembled SCF-OsTIR1(F74G) E3 Ligase Complex POI->E3_Ligase Recognized by Proteasome 26S Proteasome POI->Proteasome Targeted to OsTIR1 Mutant E3 Ligase Subunit (OsTIR1-F74G) OsTIR1->E3_Ligase Recruits Ligand Synthetic Auxin (this compound) Ligand->OsTIR1 Binds to 'hole' SCF_complex Endogenous SCF Complex (Skp1, Cul1, Rbx1) SCF_complex->E3_Ligase Forms complex with E3_Ligase->POI Polyubiquitinates Ub Ubiquitin Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades

Caption: The signaling pathway of the AID2 system.

A typical experimental workflow for utilizing the AID2 system involves two main stages: the generation of a stable cell line and the execution of the protein degradation experiment.

AID2_Experimental_Workflow cluster_Setup Cell Line Generation cluster_Experiment Protein Depletion Experiment Start Start: Select Parental Cell Line Step1 1. Constitutively express mutant OsTIR1(F74G) Start->Step1 Step2 2. Use CRISPR/Cas9 to tag endogenous POI with mAID Step1->Step2 Step3 3. Select and validate double-stable cell line Step2->Step3 End_Setup Engineered Cell Line Ready Step3->End_Setup Start_Exp Start: Culture engineered cells End_Setup->Start_Exp Step4 4. Add this compound to culture medium (e.g., 1 µM) Start_Exp->Step4 Step5 5. Incubate for desired time (e.g., 30-120 min) Step4->Step5 Step6 6. Harvest cells for analysis (e.g., Western Blot, Phenotypic Assay) Step5->Step6 End_Exp Analyze Results Step6->End_Exp

Caption: A generalized experimental workflow for the AID2 system.

Key Experimental Protocols

Detailed protocols are crucial for the successful implementation of the AID2 system. Below are summaries of key methodologies.

1. Generation of a Parental Cell Line Expressing OsTIR1(F74G) [12][13]

  • Objective : To create a stable cell line that constitutively expresses the mutant F-box protein.

  • Methodology :

    • Vector Construction : The cDNA for OsTIR1(F74G) is cloned into a mammalian expression vector that also contains a selection marker (e.g., puromycin or blasticidin resistance). A promoter that drives strong, constitutive expression (e.g., CAG or EF1α) is typically used.

    • Transfection : The expression vector is transfected into the parental cell line of choice (e.g., HCT116, HEK293) using standard methods like lipofection or electroporation.

    • Selection : Transfected cells are cultured in a medium containing the appropriate selection antibiotic.

    • Clonal Isolation and Validation : Single colonies are isolated, expanded, and screened for OsTIR1(F74G) expression by Western blotting or qPCR. Functionality can be confirmed by transiently transfecting a plasmid expressing an mAID-tagged reporter protein (e.g., mAID-GFP) and inducing its degradation with this compound.

2. Tagging an Endogenous Protein with a mini-AID (mAID) tag using CRISPR-Cas9 [12][13][14]

  • Objective : To fuse the mAID degron tag to the endogenous protein of interest (POI) at either the N- or C-terminus.

  • Methodology :

    • gRNA Design : Design and clone a guide RNA (gRNA) that targets the genomic locus immediately upstream of the stop codon (for C-terminal tagging) or downstream of the start codon (for N-terminal tagging) of the POI.

    • Donor Plasmid Construction : Construct a donor plasmid containing the mAID tag sequence flanked by homology arms (typically 500-800 bp) corresponding to the genomic sequences upstream and downstream of the CRISPR-Cas9 cut site. The donor plasmid should also include a selection marker (e.g., hygromycin or neomycin resistance), often linked to the mAID tag via a self-cleaving 2A peptide sequence.

    • Co-transfection : The OsTIR1(F74G)-expressing parental cell line is co-transfected with the Cas9-gRNA plasmid and the donor plasmid.

    • Selection and Clonal Isolation : Transfected cells are selected with the appropriate antibiotic. Surviving colonies are isolated and expanded.

    • Validation : Genomic DNA PCR and Sanger sequencing are used to confirm the correct in-frame integration of the mAID tag. Western blotting with an antibody against the POI is performed to confirm the expression of the correctly sized fusion protein.

3. Induced Protein Depletion and Analysis [12][13]

  • Objective : To acutely deplete the mAID-tagged protein and analyze the resulting phenotype.

  • Methodology :

    • Ligand Preparation : Prepare a stock solution of this compound (e.g., 1-10 mM in DMSO) and store it at -20°C. A protocol for the cost-effective synthesis of this compound has been published.[4]

    • Induction : Add the this compound stock solution to the cell culture medium to achieve the desired final concentration (typically 100 nM to 1 µM). Include a DMSO-only control.

    • Time Course : Harvest cells at various time points after induction (e.g., 0, 15, 30, 60, 120 minutes) to analyze the kinetics of protein degradation.

    • Analysis :

      • Western Blotting : Lyse the cells and perform Western blotting to quantify the level of the mAID-tagged protein.

      • Phenotypic Assays : Conduct relevant functional or phenotypic assays (e.g., cell cycle analysis, immunofluorescence, RNA-seq) to determine the consequences of protein depletion.

Conclusion

The "bump-and-hole" strategy employed in the AID2 system represents a significant advancement in conditional protein degradation technology. Its high specificity, potency, and rapid kinetics, combined with minimal off-target effects, provide researchers with an exceptionally precise tool to dissect the dynamic functions of proteins in a wide range of biological contexts, from cultured cells to whole organisms like C. elegans and mice.[1][7][15] The detailed protocols and quantitative data presented in this guide offer a solid foundation for the successful implementation and application of this powerful system in both basic research and drug discovery.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 5-Ph-IAA for Studying Essential Protein Function

The study of essential proteins, which are indispensable for the survival of an organism or cell, presents a significant challenge in biological research. Traditional genetic knockout methods often result in lethality, preventing further investigation into the protein's function. The auxin-inducible degron (AID) system offers a powerful solution by allowing for the conditional and rapid degradation of a protein of interest. The second generation of this technology, the AID2 system, utilizes a synthetic auxin analog, 5-phenyl-indole-3-acetic acid (this compound), to achieve enhanced specificity and efficiency, making it an invaluable tool for functional genomics and drug target validation.

The AID2 system overcomes key limitations of the original AID system, such as "leaky" degradation in the absence of the inducer and the requirement for high, potentially toxic, concentrations of natural auxin (indole-3-acetic acid, IAA).[1][2][3] By pairing this compound with a mutated F-box protein, OsTIR1(F74G), the AID2 system provides precise temporal control over protein depletion, enabling the study of essential proteins in a variety of model organisms, including yeast, C. elegans, and mammalian systems.[1][2][3][4]

Core Mechanism of the AID2 System

The AID2 system's mechanism is based on hijacking the cell's natural ubiquitin-proteasome pathway to induce the degradation of a target protein. This is achieved through three key components:

  • A Protein of Interest (POI) tagged with a mini auxin-inducible degron (mAID). The mAID tag is a small peptide sequence derived from the plant protein IAA7.[5][6]

  • A mutated F-box protein, OsTIR1(F74G). This protein is a component of the SCF E3 ubiquitin ligase complex. The F74G mutation creates a "hole" in the auxin-binding pocket, which reduces its affinity for the natural auxin IAA, thereby preventing leaky degradation.[2][7]

  • The synthetic auxin analog, this compound. The phenyl group on this compound acts as a "bump" that fits specifically into the engineered "hole" of the OsTIR1(F74G) pocket, creating a stable ternary complex.[7]

Upon introduction of this compound, it binds to OsTIR1(F74G), which in turn recruits the mAID-tagged POI to the SCF E3 ubiquitin ligase complex.[5][6] This complex then polyubiquitinates the POI, marking it for rapid degradation by the 26S proteasome.[5][8] This degradation is rapid and reversible; upon washout of this compound, the POI levels can be restored.

AID2_Pathway cluster_system AID2 System Components cluster_cellular Cellular Machinery POI Protein of Interest (Essential Protein) mAID mAID Tag POI->mAID fused to Proteasome 26S Proteasome POI->Proteasome Targeted to OsTIR1 OsTIR1(F74G) (mutant F-box protein) OsTIR1->mAID Recruits SCF SCF Complex (Skp1, Cul1, Rbx1) OsTIR1->SCF part of Ub Ubiquitin SCF->Ub Adds Ub->POI to POI Fragments Amino Acid Fragments Proteasome->Fragments Degrades into PhIAA This compound (Ligand) PhIAA->OsTIR1

Core signaling pathway of the this compound-mediated AID2 system.

Comparison of AID and AID2 Systems

The AID2 system offers significant advantages over the first-generation AID system, primarily in its reduced leakiness and higher sensitivity to the inducing ligand.

FeatureOriginal AID SystemAID2 SystemAdvantage of AID2
Ligand Indole-3-acetic acid (IAA)5-phenyl-indole-3-acetic acid (this compound)Higher specificity, lower toxicity.
F-box Protein Wild-type OsTIR1 or AtTIR1Mutant OsTIR1(F74G) or AtTIR1(F79G)Minimizes "leaky" degradation.
Effective Ligand Concentration High (typically >100 µM)Low (as low as 1 µM)Reduces off-target effects and cell toxicity.[1][4]
Basal Degradation Often observed ("leaky")NegligibleProvides tighter control over protein levels.[2]
Degradation Speed RapidVery RapidEnables study of acute protein loss.

Quantitative Data on this compound Induced Degradation

The efficiency and kinetics of protein degradation using the this compound system have been quantified in various studies.

ParameterValueOrganism/Cell LineNotesReference
DC₅₀ (6h) 17.0 nM-The concentration for 50% degradation after 6 hours.
T₁/₂ (Half-life) ~62.3 min-The time for 50% of the protein to be degraded.
Effective Concentration 1 µMHCT116 cellsEfficiently depleted DHC1-mAC.[9]
Effective Concentration 1, 10, or 100 µMC. neoformansGrowth defects observed in liquid culture.[1]
Effective Concentration 50 µMC. elegans embryosCaused rapid decrease in fluorescence intensity.[2]
In Vivo Dosage (mice) 0, 1, 3, 10 mg/kgMice (xenograft model)Suppressed tumor growth.[10]
Reversibility ~3 hours-Degradation is reversible after washout.

Experimental Protocols

Preparation of this compound Stock Solution

A common stock solution concentration is 100 mM, which can be further diluted for working solutions.

Materials:

  • This compound powder (MW: 251.29 g/mol )

  • Dimethyl sulfoxide (DMSO) or 96% Ethanol

  • Analytical balance

  • 15 mL conical tube

  • Aluminum foil

Protocol:

  • Using an analytical balance, weigh a precise amount of this compound powder (e.g., 100 mg) and transfer it to a 15 mL conical tube.[8][11]

  • To prepare a 100 mM stock solution, add the appropriate volume of solvent. For 100 mg of this compound, add 3.98 mL of 96% ethanol or DMSO.[8][11]

  • Vortex the tube until the this compound is completely dissolved.

  • Wrap the tube in aluminum foil to protect the light-sensitive solution.[8][11]

  • Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[9][12]

Protocol for Protein Depletion in Mammalian Cell Culture

This protocol provides a general guideline for inducing protein degradation in adherent mammalian cells.

Materials:

  • Mammalian cell line co-expressing the mAID-tagged POI and OsTIR1(F74G).

  • Complete cell culture medium.

  • This compound stock solution (e.g., 1 mM in DMSO).

  • DMSO (for vehicle control).

  • 6-well plates.

Protocol:

  • Seed the cells in 6-well plates at an appropriate density (e.g., 1 x 10⁵ cells/well) and allow them to adhere and grow for 24-48 hours.[10]

  • Prepare the final working concentration of this compound by diluting the stock solution in fresh culture medium. A typical starting concentration is 1 µM.[9][12]

  • Prepare a vehicle control by adding an equivalent volume of DMSO to fresh culture medium.

  • Aspirate the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.

  • Incubate the cells for the desired time period. Significant protein depletion is typically observed within 1-6 hours.[9][12][13]

  • Harvest the cells for downstream analysis, such as Western blotting or immunofluorescence, to verify protein depletion.[12]

General Experimental Workflow

The process of using the this compound system to study an essential protein follows a logical progression from genetic modification to phenotypic analysis.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A 1. Generate Cell Line/Organism B 2. Express OsTIR1(F74G) A->B Constitutively or Inducibly C 3. Tag Protein of Interest with mAID B->C Using CRISPR/Cas9 or other methods D 4. Culture Cells/Organism C->D E 5. Add this compound (Treatment) & DMSO (Control) D->E F 6. Incubate for Desired Time E->F G 7. Verify Protein Depletion (e.g., Western Blot, IF) F->G H 8. Perform Phenotypic Analysis (e.g., Cell Viability, Cycle Analysis) G->H If depletion is successful

General workflow for studying essential proteins using this compound.

Applications in Research and Drug Development

The ability to rapidly and conditionally deplete essential proteins makes the this compound system a powerful tool across various research areas.

  • Functional Genomics: It allows for the systematic study of essential genes whose functions were previously intractable due to the lethality of knockout mutations.[1] Researchers can dissect the roles of proteins in dynamic cellular processes like the cell cycle, DNA repair, and signal transduction.

  • Drug Target Validation: In drug development, confirming that the inhibition of a specific protein (the drug's target) leads to a desired therapeutic outcome is crucial. By mimicking the effect of a highly specific inhibitor, the this compound system can be used to validate potential drug targets. Depleting a target protein and observing a cancer-killing or anti-proliferative effect, for instance, provides strong evidence for its therapeutic potential.[9]

  • Developmental Biology: The system enables the study of protein function at specific developmental stages. By adding this compound at a chosen time, researchers can deplete a protein and observe the consequences for development, bypassing issues of early embryonic lethality.[4]

References

Foundational Research on 5-Ph-IAA Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Phenyl-indole-3-acetic acid (5-Ph-IAA) is a synthetic auxin analogue that has emerged as a critical component of the second-generation auxin-inducible degron (AID2) system. This technology allows for the rapid, specific, and reversible degradation of target proteins, offering unprecedented control over protein function in a variety of model organisms. This technical guide provides an in-depth overview of the foundational research on this compound, its mechanism of action, and its applications in biological research and drug development. Detailed experimental protocols, quantitative data, and visualizations of the underlying molecular processes are presented to facilitate the adoption and further exploration of this powerful tool.

Introduction to this compound and the AID2 System

The ability to conditionally control protein levels is a cornerstone of modern biological research. The auxin-inducible degron (AID) system leverages the plant hormone auxin to trigger the degradation of a target protein fused to an auxin-inducible degron (AID) tag. The second-generation AID2 system was developed to overcome limitations of the original system, such as leaky degradation and the high concentrations of auxin required. The AID2 system utilizes a mutant version of the F-box protein TIR1, OsTIR1(F74G), and the synthetic auxin analogue this compound.[1][2] This combination provides a more sensitive, specific, and efficient means of controlling protein degradation.[2] this compound, also known as 5-phenyl-1H-indole-3-acetic acid, is a derivative of indole-3-acetic acid (IAA) and acts as a potent and selective "Bump & Hole" TAG Degrader.[3]

The "bump" on the this compound molecule fits into the "hole" created by the F74G mutation in the OsTIR1 protein, allowing for a highly specific interaction that does not occur with the wild-type TIR1 or endogenous auxins at physiological concentrations.[4][5] This specificity is key to the low basal degradation and high potency of the AID2 system.

Mechanism of Action

The core of the AID2 system is the this compound-dependent formation of a ternary complex between the engineered SCF-OsTIR1(F74G) E3 ubiquitin ligase, the target protein tagged with a mini-AID (mAID) degron, and this compound itself.[4][5] This interaction is highly specific and efficient, leading to the polyubiquitination of the target protein and its subsequent degradation by the 26S proteasome.[5] This process is rapid and reversible; removal of this compound from the medium leads to the cessation of degradation and the re-accumulation of the target protein.

Signaling Pathway Diagram

AID2_Signaling_Pathway AID2 System Signaling Pathway cluster_SCF SCF-OsTIR1(F74G) E3 Ligase Complex OsTIR1 OsTIR1(F74G) CUL1 CUL1 SKP1 SKP1 RBX1 RBX1 TargetProtein Target Protein-mAID TargetProtein->OsTIR1 Recruited to complex Proteasome 26S Proteasome TargetProtein->Proteasome Targeted for degradation Ph_IAA This compound Ph_IAA->OsTIR1 Binds to Ub Ubiquitin Ub->TargetProtein Polyubiquitination Degradation Degraded Peptides Proteasome->Degradation Degrades

Caption: The signaling pathway of the this compound-mediated AID2 system.

Quantitative Data on this compound Activity

The efficacy of this compound in the AID2 system has been quantified in various studies, highlighting its potency and rapid action.

ParameterValueCell/Organism TypeReference
DC50,6h 17.0 nM-[6]
T1/2 62.3 min-[6]
Effective Concentration 670-fold lower than conventional AID system-[1]
Reversibility 3 hours after washoutMammalian cells
Effective Concentration (in vivo) 0, 1, 3, 10 mg/kg (IP injection)Mice (xenografts)[7][8]
Effective Concentration (in vitro) 1 µM for rapid degradationHCT116 cells[7]
Effective Concentration (C. elegans) 50 µM for embryonic studiesC. elegans embryos[7]
Solubility (DMSO) 100 mM-
Solubility (Ethanol) 100 mM-

Experimental Protocols

Synthesis of this compound

A cost-effective protocol for the synthesis of this compound has been described, primarily involving a Suzuki coupling reaction.[2][9][10]

Materials:

  • 5-chloroindole

  • Phenylboronic acid

  • Pd(OAc)2

  • Solvents and other standard organic synthesis reagents

Procedure:

  • Suzuki Coupling: Perform a Suzuki coupling reaction between 5-chloroindole and phenylboronic acid to generate 5-phenylindole.[10]

  • Intermediate Formation: React 5-phenylindole with oxalyl chloride to form a 2-oxo-2-(5-phenyl-1H-indol-3-yl)acetic acid intermediate.[10]

  • Final Product Formation: Reduce the intermediate to yield 2-(5-phenyl-1H-indol-3-yl)acetic acid (this compound).[10]

In Vitro Protein Degradation in Mammalian Cells

Cell Line Preparation:

  • Establish a stable cell line co-expressing the OsTIR1(F74G) mutant and the mAID-tagged protein of interest.

Experimental Workflow:

  • Culture the engineered cells to the desired confluency.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Treat the cells with the desired final concentration of this compound (e.g., 1 µM).[7]

  • Incubate the cells for the desired time points (e.g., 1, 3, 6 hours).

  • Lyse the cells and analyze the levels of the target protein by Western blotting or other quantitative methods.

Experimental_Workflow In Vitro Protein Degradation Workflow Start Start CellCulture Culture engineered cells Start->CellCulture PrepareIAA Prepare this compound stock CellCulture->PrepareIAA TreatCells Treat cells with this compound PrepareIAA->TreatCells Incubate Incubate for desired time TreatCells->Incubate LyseCells Lyse cells Incubate->LyseCells Analyze Analyze protein levels (e.g., Western Blot) LyseCells->Analyze End End Analyze->End

Caption: A generalized workflow for in vitro protein degradation using this compound.

In Vivo Protein Degradation in C. elegans

Strain Preparation:

  • Generate a C. elegans strain expressing the AtTIR1(F79G) mutant (an ortholog of OsTIR1) and the mAID-tagged protein of interest.[11]

Procedure:

  • Prepare NGM plates.

  • Prepare a 100 mM stock solution of this compound in ethanol.[10][12]

  • Add the this compound solution to the NGM plates to achieve the desired final concentration (e.g., 1 mM for general use, or prepare a 100 µM solution to add to the lawn for specific experiments).[10][12]

  • Place the worms on the this compound-containing plates and incubate.

  • Observe and analyze the phenotype or quantify protein degradation at various time points.

For embryonic studies, a more permeable analogue, this compound-AM, may be used.

Applications in Research and Drug Development

The precision and efficiency of the this compound-based AID2 system have significant implications for various research areas:

  • Functional Genomics: Rapidly depleting a protein of interest allows for the study of its function in a temporal manner, which is particularly useful for essential genes where traditional knockout approaches are lethal.[1][13]

  • Drug Target Validation: The system can be used to mimic the effect of a drug that inhibits a specific protein, allowing for the validation of that protein as a therapeutic target.

  • Cancer Research: this compound has shown significant tumor suppression properties in xenograft models by inducing the degradation of key cancer-related proteins like BRD4.[7][8]

  • Developmental Biology: The ability to control protein degradation in a time- and tissue-specific manner is invaluable for studying developmental processes in organisms like C. elegans and mice.[2][11][13]

Conclusion

This compound, in conjunction with the AID2 system, represents a significant advancement in the field of conditional protein degradation. Its high potency, specificity, and rapid, reversible action provide researchers with a powerful tool to dissect complex biological processes and validate novel drug targets. The detailed protocols and quantitative data presented in this guide are intended to facilitate the broader adoption and application of this transformative technology.

References

Methodological & Application

Synthesis of 5-Phenyl-Indole-3-Acetic Acid (5-Ph-IAA) for Laboratory Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of 5-Phenyl-Indole-3-Acetic Acid (5-Ph-IAA), a key ligand used in the Auxin-Inducible Degron (AID2) system for targeted protein depletion. The protocol is adapted from established methods and is intended for laboratory-scale synthesis.

Overview

The synthesis of this compound is a two-step process. The first step involves a Suzuki coupling reaction between 5-chloroindole and phenylboronic acid to generate 5-phenylindole. The second step converts 5-phenylindole into this compound through a reaction with oxalyl chloride, followed by hydrolysis. This method is cost-effective and utilizes readily available starting materials.[1][2][3][4]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound, based on a 4 mmol scale synthesis.[4]

Reagent/ProductMolecular Weight ( g/mol )Molar EquivalentsQuantity Used
Step 1: Suzuki Coupling
5-chloroindole151.591.04 mmol, 0.606 g
Phenylboronic acid121.931.56 mmol, 0.732 g
Potassium carbonate138.213.012 mmol, 1.658 g
Palladium(II) acetate224.500.050.2 mmol, 0.045 g
2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos)410.470.10.4 mmol, 0.164 g
1,4-Dioxane88.11-20 mL
Water18.02-2 mL
Step 2: Synthesis of this compound
5-phenylindole193.251.05.9 mmol, 1.14 g
Oxalyl chloride126.931.37.7 mmol, 658 µL
Diethyl ether74.12-30 mL
Sodium hydroxide (for hydrolysis)40.00-10% w/v solution
Hydrazine hydrate (for reduction)50.05--

Experimental Protocols

Step 1: Suzuki Coupling of 5-chloroindole and Phenylboronic Acid

This procedure describes the synthesis of the intermediate compound, 5-phenylindole.[4]

  • In a reaction vessel, combine 5-chloroindole (1.0 equiv, 4 mmol, 0.606 g), phenylboronic acid (1.5 equiv, 6 mmol, 0.732 g), potassium carbonate (3.0 equiv, 12 mmol, 1.658 g), palladium(II) acetate (0.05 equiv, 0.2 mmol, 0.045 g), and SPhos (0.1 equiv, 0.4 mmol, 0.164 g).

  • Add 1,4-dioxane (20 mL) and water (2 mL) to the mixture.

  • Degas the reaction mixture by bubbling nitrogen gas through it for 15 minutes.

  • Heat the reaction mixture to 80°C and stir for 1 hour under a nitrogen atmosphere.[1]

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-phenylindole.

Step 2: Synthesis of 2-(5-phenyl-1H-indol-3-yl)acetic acid (this compound)

This procedure outlines the conversion of 5-phenylindole to the final product, this compound.[1][4]

  • Dissolve 5-phenylindole (1.0 equiv, 5.9 mmol, 1.14 g) in diethyl ether (30 mL) in a round-bottom flask and cool the solution to 0°C in an ice bath.[1][4]

  • Slowly add oxalyl chloride (1.3 equiv, 7.7 mmol, 658 µL) to the solution at 0°C with constant stirring.[1][4]

  • Allow the reaction to stir at room temperature for 1 hour.[1][4]

  • A precipitate of 2-oxo-2-(5-phenyl-1H-indol-3-yl)acetic acid will form.[1]

  • To the reaction mixture, add a solution of sodium hydroxide and then hydrazine hydrate to carry out the reduction.

  • Acidify the reaction mixture to precipitate the crude this compound.

  • Collect the solid by filtration, wash with water, and dry.

  • Further purification can be achieved by recrystallization.

  • Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS analysis.[1]

Visualizations

The following diagrams illustrate the chemical synthesis workflow.

Synthesis_Workflow cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Synthesis of this compound A 5-chloroindole + Phenylboronic acid B Reaction Mixture (Pd(OAc)2, SPhos, K2CO3, Dioxane/H2O) A->B Combine & Degas C 5-phenylindole B->C Heat at 80°C D 5-phenylindole C->D E Reaction with Oxalyl Chloride D->E Add Oxalyl Chloride F 2-oxo-2-(5-phenyl-1H- indol-3-yl)acetic acid E->F Stir at RT G Reduction & Acidification F->G Hydrolysis & Reduction H This compound G->H Purification Signaling_Pathway_Simplified cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_final_product Final Product 5_chloroindole 5-chloroindole 5_phenylindole 5-phenylindole 5_chloroindole->5_phenylindole Suzuki Coupling phenylboronic_acid Phenylboronic Acid phenylboronic_acid->5_phenylindole 5_Ph_IAA This compound 5_phenylindole->5_Ph_IAA Functionalization

References

Application Notes and Protocols for 5-Ph-IAA in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the preparation and use of 5-phenyl-indole-3-acetic acid (5-Ph-IAA), a key ligand in the second-generation auxin-inducible degron (AID2) system for targeted protein degradation.

Introduction

The auxin-inducible degron (AID) system allows for the rapid and reversible degradation of specific proteins. The second-generation AID2 system utilizes a mutated F-box protein, typically OsTIR1(F74G), and a synthetic auxin analog, this compound.[1][2] This system offers significant improvements over the original AID system, including undetectable leaky degradation in the absence of the ligand and a much lower required concentration of the inducer molecule.[1][3] The this compound ligand binds to the mutated TIR1, inducing its association with a target protein tagged with a mini-AID (mAID) degron. This interaction leads to the polyubiquitination of the target protein and its subsequent degradation by the proteasome.[4] This technology is applicable across various biological systems, including yeast, mammalian cells, C. elegans, and mice.[5]

Data Presentation

Chemical and Physical Properties of this compound
PropertyValueReference
Chemical Name 5-Phenyl-1H-indole-3-acetic acid[5]
Molecular Weight 251.29 g/mol
Formula C₁₆H₁₃NO₂
Appearance Solid[6]
Purity ≥95-98% (HPLC)[6]
Storage Store at -20°C as a solid[6]
Solubility of this compound
SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference
DMSO 20 - 10080 - 100[5]
Ethanol 25.13 - 33~100 - 131[6][7]
Dimethylformamide (DMF) 16~64[6]
PBS (pH 7.2) ~0.20~0.8[6]
Recommended Stock and Working Concentrations
ApplicationStock SolutionWorking ConcentrationReference
Mammalian Cells (e.g., HCT116) 100 mM in DMSO or Ethanol1 µM[3][8]
C. elegans 100 mM in DMSO or 96% Ethanol50-100 µM for embryo soaking; 1 µM final concentration in NGM plates[9]
Mouse (in vivo) N/A (prepared for injection)1-10 mg/kg via intraperitoneal injection[8][10]
Mouse (primary cells) 100 mM in DMSO1 µM[10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (100 mM)

Materials:

  • This compound solid

  • Dimethyl sulfoxide (DMSO) or 96-100% Ethanol

  • Sterile microcentrifuge tubes or conical tubes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weighing this compound: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 25.13 mg of this compound (Molecular Weight: 251.29 g/mol ).

  • Dissolving this compound:

    • Using DMSO: Add the weighed this compound to a sterile tube. Add the appropriate volume of DMSO to achieve a final concentration of 100 mM. For 25.13 mg, add 1 mL of DMSO. Vortex thoroughly until the solid is completely dissolved. Ultrasonic treatment may be necessary for complete dissolution in DMSO.[3]

    • Using Ethanol: Add the weighed this compound to a sterile tube. Add the appropriate volume of 96-100% ethanol to reach a final concentration of 100 mM. For 25.13 mg, add 1 mL of ethanol. Vortex vigorously until the solid is fully dissolved.[7]

  • Aliquoting and Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[8] Avoid repeated freeze-thaw cycles.

Note: this compound is light-sensitive. It is recommended to work in low-light conditions and store solutions in amber or foil-wrapped tubes.

Protocol 2: Preparation of Working Solution for Mammalian Cell Culture (1 µM)

Materials:

  • 100 mM this compound stock solution in DMSO or Ethanol

  • Pre-warmed cell culture medium

Procedure:

  • Serial Dilution: Perform a serial dilution of the 100 mM stock solution in pre-warmed cell culture medium to achieve the final working concentration of 1 µM.

    • Example Dilution Scheme:

      • Prepare an intermediate dilution by adding 1 µL of the 100 mM stock solution to 999 µL of culture medium to get a 100 µM solution.

      • Prepare the final working solution by adding 10 µL of the 100 µM intermediate solution to 990 µL of culture medium to get a 1 µM solution.

  • Application to Cells: Remove the existing medium from the cells and replace it with the medium containing the 1 µM this compound.

  • Incubation: Incubate the cells for the desired period to induce protein degradation. Degradation can be observed in as little as 30-60 minutes.[10]

Note: It is crucial to include a vehicle control (e.g., medium with the same final concentration of DMSO or ethanol) in your experiments.

Visualizations

Signaling Pathway of the AID2 System

AID2_Pathway cluster_cell Cell 5_Ph_IAA This compound OsTIR1_F74G OsTIR1(F74G) 5_Ph_IAA->OsTIR1_F74G Binds SCF_Complex SCF Complex OsTIR1_F74G->SCF_Complex Part of Ternary_Complex Ternary Complex (this compound-TIR1-Target) Target_Protein Target Protein-mAID Target_Protein->Ternary_Complex Recruited to Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Catalyzes Ubiquitin Ubiquitin Polyubitination Polyubitination Ubiquitin->Polyubitination Added Proteasome 26S Proteasome Polyubiquitination->Proteasome Targeted for Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Results in

Caption: The signaling pathway of the AID2 system for targeted protein degradation.

Experimental Workflow for this compound Application

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment Weigh 1. Weigh this compound Powder Dissolve 2. Dissolve in DMSO or Ethanol Weigh->Dissolve Stock 3. Create 100 mM Stock Solution Dissolve->Stock Store 4. Aliquot and Store at -80°C Stock->Store Thaw 5. Thaw Stock Aliquot Store->Thaw Dilute 6. Prepare Working Solution (e.g., 1 µM in medium) Thaw->Dilute Treat 7. Treat Cells/Organism Dilute->Treat Incubate 8. Incubate for Desired Time Treat->Incubate Analyze 9. Analyze Protein Degradation (e.g., Western Blot, Microscopy) Incubate->Analyze

Caption: Experimental workflow for preparing and using this compound solutions.

References

Application Notes and Protocols for In Vivo Delivery of 5-Ph-IAA in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Auxin-Inducible Degron 2 (AID2) system represents a significant advancement in the conditional control of protein expression, offering rapid, specific, and reversible degradation of target proteins.[1][2] This technology utilizes a mutated F-box protein from Oryza sativa, OsTIR1(F74G), in conjunction with the synthetic auxin analog, 5-Phenyl-1H-indole-3-acetic acid (5-Ph-IAA).[2][3] Unlike the first-generation AID system which required high, often toxic, levels of natural auxin (IAA), the AID2 system functions with a 670-fold lower concentration of its specific ligand, this compound.[2][4] This enhanced potency and reduced toxicity make this compound well-suited for in vivo applications, enabling precise temporal control of protein function in mouse models.[5][6]

These notes provide comprehensive protocols and supporting data for the effective in vivo delivery of this compound to achieve conditional protein depletion in various mouse models, including applications in studying essential genes and tumor suppression.

Mechanism of Action: The AID2 Signaling Pathway

The AID2 system co-opts the ubiquitin-proteasome pathway to induce targeted protein degradation.[3] A protein of interest is endogenously tagged with a small mini-AID (mAID) degron.[3][7] In mouse models, the OsTIR1(F74G) mutant E3 ligase substrate receptor is also expressed.[8] The administration of this compound acts as a molecular glue, binding to OsTIR1(F74G) and inducing its association with the mAID-tagged protein.[3][9] This ternary complex formation leads to the polyubiquitination of the target protein by the SCF E3 ligase complex, marking it for rapid degradation by the 26S proteasome.[3] The process is dependent on the presence of this compound, allowing for tight control over protein levels.[3]

AID2_Pathway cluster_SCF SCF E3 Ubiquitin Ligase cluster_Proteasome Proteasome Degradation OsTIR1 OsTIR1(F74G) SKP1 SKP1 OsTIR1->SKP1 TargetProtein Target Protein-mAID OsTIR1->TargetProtein CUL1 CUL1 RBX1 RBX1 CUL1->RBX1 Ub Ubiquitin CUL1->Ub Activates SKP1->CUL1 RBX1->TargetProtein Polyubiquitinates Proteasome 26S Proteasome Degraded Degraded Peptides Proteasome->Degraded Degrades PolyUb Polyubiquitinated Target Protein PhIAA This compound PhIAA->OsTIR1 Binds PolyUb->Proteasome Enters

Caption: The AID2 system signaling pathway.

Data Presentation

Table 1: In Vivo Delivery and Dosing of this compound in Mouse Models
ParameterDetailsMouse Model TypeReference
Dosage 5 mg/kgGenetically Engineered (CEP192-mAID; OsTir1)[6][8]
1, 3, or 10 mg/kgXenograft (mAID-BRD4, TOP2A-mAC)[10]
Administration Route Intraperitoneal (I.P.) InjectionGenetically Engineered & Xenograft[6][8][10]
Vehicle Phosphate-Buffered Saline (PBS)Genetically Engineered[6][8]
DMSO (for stock), further dilution not specifiedXenograft[10]
Frequency Single injectionGenetically Engineered[6][8]
Every 12 hours for 3 days (sustained degradation)Genetically Engineered[6]
Every day for 7 daysXenograft[10]
Tolerability Well-tolerated, symptom-free at 5 mg/kgGenetically Engineered[5][6][8]
Table 2: Pharmacodynamic Effects of this compound in Mouse Models
ParameterObservationTime PointTissue/ModelReference
Degradation Onset Rapid depletion of mAID-tagged proteins< 1 hourGenetically Engineered (MEFs)[6]
Degradation Efficiency ~90% reduction of CEP192-mAID30 minutesSmall Intestine[6][8]
>80% reduction of CEP192-mAID30 minutesSpleen, Stomach[6][8]
Near-complete degradation< 1 hourGenetically Engineered (CEP192-mAID)[5]
Reversibility Protein levels begin to recover6 hours post-injectionGenetically Engineered (NCAPH-AID)[11]
Protein levels return to baseline72 hours post-injectionGenetically Engineered (NCAPH-AID)[11]
Specificity No detectable basal ("leaky") degradation in the absence of this compoundBaselineSmall Intestine, Spleen[8]
Table 3: Antitumor Efficacy of this compound in Xenograft Mouse Models
Target ProteinMouse ModelDosageScheduleOutcomeReference
mAID-BRD4Balb/c-nu female mice1, 3, 10 mg/kgI.P. injection, daily for 7 daysSignificant tumor suppression[10]
TOP2A-mACBalb/c-nu female mice1, 3, 10 mg/kgI.P. injection, daily for 7 daysSignificant tumor suppression[10]

Experimental Protocols and Workflows

General Experimental Workflow

The typical workflow for an in vivo study using this compound involves preparation of the compound, administration to the appropriate mouse model, and subsequent analysis at defined time points to assess protein degradation and phenotypic outcomes.

Experimental_Workflow A 1. Preparation of this compound Solution C 3. Administration of this compound (Intraperitoneal Injection) A->C B 2. Mouse Model Preparation (e.g., OsTIR1(F74G) / mAID-Target) B->C D 4. Time-Course Experiment C->D E 5. Sample Collection (Tissues, Tumors, Blood) D->E F 6. Downstream Analysis E->F G • Immunofluorescence • Western Blot • Phenotypic Analysis • Tumor Volume Measurement F->G

Caption: General workflow for in vivo this compound studies.

Protocol 1: Preparation and Administration of this compound

This protocol describes the preparation of this compound for intraperitoneal injection in mice.

Materials:

  • This compound powder (MW: 251.29 g/mol )[7][9]

  • Dimethyl sulfoxide (DMSO)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Sterile syringes (e.g., 1 mL) and needles (e.g., 27-gauge)

Procedure:

  • Stock Solution Preparation:

    • Due to its solubility, prepare a high-concentration stock solution of this compound in DMSO.[7][9] For example, dissolve 2.51 mg of this compound in 100 µL of DMSO to create a 100 mM stock solution.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C for long-term use.[7][9]

  • Working Solution Preparation:

    • On the day of injection, thaw the stock solution.

    • Calculate the required volume of this compound based on the desired final dose and the total number of mice. For a 5 mg/kg dose in a 20 g mouse, the required amount is 0.1 mg.

    • Dilute the stock solution in sterile PBS to the final desired concentration. Note: The final concentration of DMSO in the injected volume should be kept to a minimum (ideally <5%) to avoid toxicity. For example, to achieve a 5 mg/kg dose in a 200 µL injection volume for a 20g mouse, dilute the appropriate amount of stock solution in PBS.

    • Vortex the working solution immediately before administration.

  • Administration:

    • Weigh each mouse to determine the precise injection volume.

    • Administer the this compound working solution via intraperitoneal (I.P.) injection.

    • For control groups, administer a vehicle solution (e.g., PBS with the same final concentration of DMSO as the treatment group).

Protocol 2: Analysis of In Vivo Protein Degradation by Immunofluorescence

This protocol outlines the steps to assess the efficiency of protein degradation in tissues following this compound administration.[6][8]

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • Sucrose solutions (15% and 30% in PBS)

  • Optimal Cutting Temperature (OCT) compound

  • Cryostat

  • Microscope slides

  • Blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)

  • Primary and secondary antibodies

  • DAPI nuclear stain

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Tissue Collection and Fixation:

    • At predetermined time points after this compound injection (e.g., 30 min, 1 hr, 2 hr), humanely euthanize the mice.[8]

    • Perfuse with ice-cold PBS followed by 4% PFA.

    • Dissect the tissues of interest (e.g., small intestine, spleen, stomach).[6][8]

    • Post-fix the tissues in 4% PFA for 2-4 hours at 4°C.

  • Cryoprotection and Embedding:

    • Wash the tissues with PBS.

    • Immerse tissues in 15% sucrose in PBS until they sink, then transfer to 30% sucrose in PBS and incubate overnight at 4°C.

    • Embed the cryoprotected tissues in OCT compound and freeze.

  • Cryosectioning and Staining:

    • Cut thin sections (e.g., 5-10 µm) using a cryostat and mount them on slides.

    • Permeabilize the sections with a buffer containing Triton X-100.

    • Block non-specific binding using a blocking buffer for 1 hour.

    • Incubate with a primary antibody against the mAID-tagged protein (or its fusion partner, e.g., mNeonGreen) overnight at 4°C.[8]

    • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.

    • Counterstain nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the slides with an appropriate mounting medium.

    • Acquire images using a fluorescence or confocal microscope.

    • Quantify the fluorescence intensity of the target protein in cells from treated versus control mice to determine the percentage of degradation.[6][8]

Protocol 3: Antitumor Efficacy Study in a Xenograft Mouse Model

This protocol is adapted for evaluating the tumor suppression capabilities of the AID2 system.[10]

Materials:

  • Cancer cell line engineered to express OsTIR1(F74G) and an mAID-tagged oncoprotein (e.g., mAID-BRD4).[10]

  • Immunocompromised mice (e.g., Balb/c-nu).[10]

  • Matrigel (optional)

  • Calipers for tumor measurement

  • This compound injection solution (as per Protocol 1)

Procedure:

  • Tumor Inoculation:

    • Harvest the engineered cancer cells and resuspend them in sterile PBS, potentially mixed with Matrigel.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

    • Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).

  • Treatment:

    • Randomize mice into treatment and vehicle control groups.

    • Administer this compound or vehicle solution according to the desired schedule (e.g., daily I.P. injections at 1-10 mg/kg).[10]

  • Monitoring and Endpoint:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (length × width²)/2).

    • Monitor mouse body weight and overall health as indicators of toxicity.

    • Continue the study until a predetermined endpoint is reached (e.g., tumors in the control group reach a maximum size, or after a fixed treatment duration).[10]

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Compare the tumor growth between the this compound treated group and the vehicle control group to determine the level of tumor suppression.[10]

References

Application Notes and Protocols for 5-Ph-IAA-Mediated Protein Degradation in C. elegans

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Auxin-Inducible Degron (AID) system offers rapid and reversible targeted protein degradation, providing a powerful tool for studying protein function. The second-generation AID2 system, which utilizes the synthetic auxin analog 5-phenyl-indole-3-acetic acid (5-Ph-IAA) in conjunction with a mutated F-box protein, AtTIR1(F79G), represents a significant advancement. This system boasts improved specificity, reduced "leaky" degradation, and requires substantially lower concentrations of the inducing ligand compared to the original AID system.[1][2][3] These application notes provide a comprehensive guide to utilizing this compound for protein degradation in Caenorhabditis elegans.

Principle of the AID2 System

The AID2 system is a tripartite technology requiring:

  • A protein of interest tagged with an AID degron: The target protein is endogenously tagged with a short amino acid sequence (the degron).

  • Expression of a modified TIR1 protein: The Arabidopsis thaliana F-box protein TIR1, with a specific mutation (F79G), is expressed in the worm. This mutation alters the auxin-binding pocket.[3]

  • Addition of this compound: In the presence of this compound, the AtTIR1(F79G) protein acts as a substrate receptor for the SCF E3 ubiquitin ligase complex.[4] This complex then polyubiquitinates the AID-tagged protein, targeting it for rapid degradation by the proteasome.

The key advantage of the AtTIR1(F79G) and this compound pairing is its orthogonality; the mutant TIR1 has a low affinity for the natural auxin (IAA), thus preventing leaky degradation, while this compound efficiently promotes the interaction between AtTIR1(F79G) and the degron-tagged protein.[4] This results in sharp and efficient degradation of the target protein upon addition of this compound.[1]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of this compound in C. elegans.

ParameterValueNotesSource
This compound Stock Concentration 100 mMDissolved in DMSO or 96% Ethanol. Store protected from light.[1][3][5]
Working Concentration on NGM plates 1 µM - 100 µMEffective degradation is achieved at concentrations ~1,000-fold lower than IAA in the original AID system. The final concentration on the plate can be adjusted based on the target protein and experimental needs.[1][3][5]
Working Concentration for Embryos (in liquid) 50 µM - 100 µMDirect treatment of embryos in M9 buffer. Permeability of the eggshell can be a limiting factor.[1]
Degradation Time 15 - 60 minutesMaximum degradation is often observed within 15-30 minutes for embryos and within an hour for larvae and adults.[1]
This compound-AM 50 µMAn eggshell-permeable analog of this compound for enhanced degradation in embryos.[1][6]

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the AID2 signaling pathway and the general experimental workflow for this compound mediated protein degradation in C. elegans.

AID2_Pathway cluster_SCF SCF E3 Ubiquitin Ligase Complex CUL1 CUL-1 RBX1 RBX-1 CUL1->RBX1 SKP1 SKR-1/2 SKP1->CUL1 TIR1 AtTIR1(F79G) SKP1->TIR1 POI Protein of Interest-AID TIR1->POI recruits Proteasome Proteasome POI->Proteasome targeted to PhIAA This compound PhIAA->TIR1 binds Ub Ubiquitin Ub->POI polyubiquitinates Degradation Degradation Proteasome->Degradation results in

Caption: The AID2 signaling pathway in C. elegans.

Experimental_Workflow start Start prep_stock Prepare 100 mM this compound Stock Solution (in DMSO/EtOH) start->prep_stock prep_plates Prepare NGM Plates with This compound (e.g., 1 µM) prep_stock->prep_plates add_worms Transfer C. elegans expressing AtTIR1(F79G) and AID-tagged protein prep_plates->add_worms incubation Incubate at appropriate temperature (e.g., 20°C) add_worms->incubation verification Verify Protein Degradation (Fluorescence Microscopy / Western Blot) incubation->verification end End verification->end

Caption: Experimental workflow for this compound treatment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or 96% Ethanol

  • Microcentrifuge tubes (amber or wrapped in aluminum foil)

  • Vortex mixer

Procedure:

  • Weigh the required amount of this compound powder to prepare a 100 mM stock solution. The molecular weight of this compound is 251.29 g/mol .

  • Dissolve the this compound powder in the appropriate volume of DMSO or 96% ethanol. For example, to make 1 ml of a 100 mM stock, dissolve 25.13 mg of this compound in 1 ml of solvent.[5]

  • Vortex thoroughly until the powder is completely dissolved.

  • Store the stock solution at -20°C, protected from light.[6]

Protocol 2: this compound Treatment on NGM Plates

Materials:

  • Standard Nematode Growth Medium (NGM) plates

  • OP50 E. coli culture

  • 100 mM this compound stock solution

  • Control solvent (DMSO or 96% Ethanol)

  • C. elegans strain expressing AtTIR1(F79G) and the AID-tagged protein of interest

Procedure:

  • Prepare NGM plates seeded with OP50 bacteria and allow the bacterial lawn to grow.

  • Prepare a working solution of this compound. For example, to make 1 µM plates, dilute the 100 mM stock solution in 96% ethanol to a final concentration of 100 µM.[3]

  • Pipette 100 µl of the 100 µM this compound working solution onto the surface of the OP50 lawn on a 60 mm NGM plate. Swirl the plate to ensure even distribution. This will result in a final concentration of approximately 1 µM in the agar.[3]

  • For control plates, add 100 µl of the solvent (e.g., 96% ethanol) to separate NGM plates.

  • Allow the plates to dry in a dark place for at least 16-20 hours before use.[5]

  • Transfer synchronized worms to the this compound and control plates.

  • Incubate the worms at the desired temperature (e.g., 20°C) for the required duration to achieve protein degradation.

Protocol 3: Verification of Protein Degradation

Protein degradation can be assessed using several methods, depending on the available tools and the nature of the tagged protein.

A. Fluorescence Microscopy (for fluorescently-tagged proteins):

  • Mount the treated and control worms on a 2% agarose pad on a microscope slide.

  • Immobilize the worms using a suitable anesthetic (e.g., sodium azide or levamisole).

  • Observe the worms under a fluorescence microscope equipped with the appropriate filter sets for the fluorescent tag (e.g., GFP, mCherry).

  • Capture images of the relevant tissues or cells.

  • Quantify the fluorescence intensity in the treated worms compared to the control worms to determine the extent of protein degradation.

B. Western Blotting:

  • Collect a population of treated and control worms by washing them off the plates with M9 buffer.

  • Prepare protein lysates from the worm pellets using a suitable lysis buffer containing protease inhibitors.

  • Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Probe the membrane with a primary antibody against the protein of interest or the tag (e.g., anti-GFP) and a loading control antibody (e.g., anti-tubulin or anti-actin).

  • Incubate with a suitable secondary antibody conjugated to HRP or a fluorescent dye.

  • Detect the signal using chemiluminescence or fluorescence imaging.

  • Quantify the band intensities to determine the relative abundance of the target protein in treated versus control samples.

Troubleshooting and Considerations

  • Incomplete Degradation: If protein degradation is incomplete, consider increasing the concentration of this compound or the duration of treatment. The optimal conditions may vary depending on the target protein's stability and expression level.

  • Embryonic Lethality: For essential proteins, rapid degradation can lead to embryonic lethality. It may be necessary to time the this compound treatment to specific developmental stages.

  • Off-target Effects: While the AID2 system is highly specific, it is always good practice to include appropriate controls, such as a strain expressing the AID-tagged protein but not AtTIR1(F79G), to rule out any non-specific effects of this compound.

  • Eggshell Permeability: For studies in embryos, the eggshell can be a barrier to this compound uptake.[1] In such cases, using the more permeable analog, this compound-AM, is recommended.[1][6]

By following these guidelines and protocols, researchers can effectively utilize the this compound-mediated protein degradation system to investigate the function of their protein of interest with high temporal and spatial control in C. elegans.

References

Application Notes and Protocols for CRISPR/Cas9-Mediated Tagging for the Auxin-Inducible Degron 2 (AID2) System

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Auxin-Inducible Degron (AID) system offers a powerful method for rapid and reversible depletion of specific proteins, enabling the study of essential gene functions. The second-generation AID2 system overcomes limitations of the original system, such as leaky degradation and cellular toxicity at high auxin concentrations.[1] By employing a mutated F-box protein TIR1 (TIR1(F74G)) in combination with a synthetic auxin analog, 5-phenyl-indole-3-acetic acid (5-Ph-IAA), the AID2 system allows for precise temporal control over protein levels with high efficiency and minimal off-target effects.[2][3]

This document provides detailed protocols and application notes for endogenously tagging a protein of interest (POI) with an AID2 degron tag using CRISPR/Cas9-mediated homology-directed repair (HDR).[4][5][6]

Principle of the AID2 System

The AID2 system is based on the plant auxin-dependent protein degradation pathway reconstituted in non-plant cells. The key components are:

  • A protein of interest (POI) endogenously tagged with a mini auxin-inducible degron (mAID).

  • A mutated plant F-box protein, OsTIR1(F74G) (from Oryza sativa), which is a component of the SCF E3 ubiquitin ligase complex.

  • A synthetic auxin analog, this compound , which acts as a molecular glue to induce the interaction between OsTIR1(F74G) and the mAID-tagged POI.

Upon administration of this compound, the mAID-tagged POI is polyubiquitinated by the SCF-OsTIR1(F74G) complex and subsequently degraded by the proteasome.[3] This degradation is rapid, with significant protein depletion observed within minutes to hours, and is reversible upon withdrawal of this compound.[1][7]

Advantages of the AID2 System

  • Rapid Degradation Dynamics: Achieves 80-90% protein degradation in as little as 30 minutes in some tissues.[1][8]

  • Low Basal Degradation: The TIR1(F74G) mutation reduces leaky degradation in the absence of the inducer.[3]

  • High Sensitivity: Requires up to 1000-fold lower concentrations of the auxin analog compared to the first-generation system.[1]

  • Low Toxicity: The synthetic auxin analog this compound is well-tolerated in vivo, allowing for long-term studies.[7][8]

  • Reversibility: Protein levels can be restored upon withdrawal of the inducer.[1]

Experimental Workflow and Signaling Pathway

AID2 System Signaling Pathway

The following diagram illustrates the mechanism of this compound-induced protein degradation in the AID2 system.

AID2_Pathway cluster_0 Cell cluster_1 This compound Addition POI_mAID POI-mAID OsTIR1 SCF-OsTIR1(F74G) POI_mAID->OsTIR1 Ubiquitination Proteasome Proteasome OsTIR1->Proteasome Degraded_POI Degraded POI Proteasome->Degraded_POI Degradation Inducer This compound Inducer->POI_mAID Inducer->OsTIR1 CRISPR_Workflow Design_gRNA 1. Design gRNA and Donor Template Construct_Vectors 2. Construct/Order CRISPR & Donor Plasmids Design_gRNA->Construct_Vectors Transfection 3. Co-transfect Cells with Cas9, gRNA, and Donor Construct_Vectors->Transfection Selection 4. Selection/Enrichment of Edited Cells Transfection->Selection Validation 5. Validate Integration (PCR, Sequencing, WB) Selection->Validation Functional_Assay 6. Functional Assays Validation->Functional_Assay

References

Generating Stable Cell Lines Expressing OsTIR1(F74G) for Precise Control of Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to conditionally control the abundance of specific proteins is a powerful tool for dissecting complex biological processes and for identifying novel therapeutic targets. The Auxin-Inducible Degron (AID) system offers a rapid, reversible, and highly specific method for targeted protein degradation. A significant advancement in this technology is the development of the second-generation AID2 system, which utilizes a mutated F-box protein from Oryza sativa (rice), OsTIR1(F74G), in conjunction with the synthetic auxin analog 5-phenyl-indole-3-acetic acid (5-Ph-IAA).[1][2] This engineered pair overcomes key limitations of the original AID system, including leaky protein degradation in the absence of the inducer and the requirement for high, potentially toxic, concentrations of natural auxin.[1][3][4][5]

The OsTIR1(F74G) mutant exhibits no detectable basal degradation of target proteins, and protein depletion can be induced at significantly lower ligand concentrations.[5] Specifically, the AID2 system functions at approximately 670 times lower ligand concentrations than the original system.[5] This enhanced sensitivity and specificity make the OsTIR1(F74G)-based AID2 system an invaluable tool for a wide range of applications, from fundamental cell biology research to drug discovery and development.

This document provides detailed application notes and protocols for the generation and validation of stable mammalian cell lines constitutively expressing OsTIR1(F74G). These parental cell lines can then be used for subsequent engineering to tag any protein of interest with a mini-AID (mAID) tag, enabling its rapid and conditional degradation upon the addition of this compound.

Signaling Pathway and Experimental Workflow

The core principle of the AID2 system is the ligand-dependent interaction between OsTIR1(F74G) and an AID-tagged protein of interest (POI). In the presence of this compound, OsTIR1(F74G) acts as a substrate receptor for the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex. This complex then polyubiquitinates the mAID-tagged POI, targeting it for rapid degradation by the 26S proteasome.

AID2_Signaling_Pathway cluster_nucleus Nucleus/Cytoplasm POI_mAID Protein of Interest (POI-mAID) OsTIR1 OsTIR1(F74G) POI_mAID->OsTIR1 Recruited by This compound presence Proteasome 26S Proteasome POI_mAID->Proteasome Targeted for Degradation SCF SCF E3 Ligase (Skp1, Cul1, Rbx1) OsTIR1->SCF Associates with Ub Ubiquitin SCF->Ub Recruits Ub->POI_mAID Polyubiquitination Degraded_POI Degraded Peptides Proteasome->Degraded_POI 5_Ph_IAA This compound 5_Ph_IAA->OsTIR1 Binds to

Caption: The Auxin-Inducible Degron 2 (AID2) Signaling Pathway.

The general workflow for establishing and utilizing the OsTIR1(F74G) system involves two main stages: 1) Generation of a stable parental cell line expressing OsTIR1(F74G), and 2) Engineering of the parental cell line to express a mAID-tagged protein of interest.

Experimental_Workflow cluster_stage1 Stage 1: Generation of Parental OsTIR1(F74G) Cell Line cluster_stage2 Stage 2: Generation of mAID-tagged POI Cell Line A Vector Construction: pAAV-hSyn-OsTIR1(F74G) B Transfection into Target Cell Line A->B C Antibiotic Selection (e.g., Puromycin) B->C D Clonal Expansion and Validation (WB, qPCR) C->D E Parental OsTIR1(F74G) Cell Line F Design CRISPR/Cas9 for Endogenous Tagging E->F G Construct Donor Plasmid with mAID tag E->G H Co-transfection of CRISPR and Donor Plasmids F->H G->H I Selection and Screening of Edited Clones H->I J Functional Validation: Inducible Degradation I->J

Caption: Experimental workflow for generating and using OsTIR1(F74G) cell lines.

Quantitative Data Summary

The performance of the AID2 system has been quantitatively characterized, demonstrating its efficiency and sharp control over protein degradation.

ParameterValueCell LineNotesReference
DC50 of this compound 0.45 ± 0.01 nMHCT116DC50 is the concentration required for 50% degradation of a reporter protein.[5]
DC50 of IAA (Original AID) 300 ± 30 nMHCT116For comparison with the original AID system.[5]
Degradation Half-life 10 - 45 minHCT116The time required to degrade 50% of the target protein after this compound addition.[1][2]
Effective this compound Concentration 1 µMHCT116Concentration used for efficient and rapid degradation in multiple studies.[5][6]
Basal Degradation (No Ligand) Not detectableHCT116In cells expressing OsTIR1(F74G), the level of a reporter protein was the same as in parental cells lacking OsTIR1.[5]
Reversibility Re-expression observed after ligand washoutHCT116Target protein levels start to recover after removing this compound from the culture medium.[6]

Experimental Protocols

Protocol 1: Generation of a Parental Cell Line Stably Expressing OsTIR1(F74G)

This protocol describes the generation of a stable cell line that constitutively expresses the OsTIR1(F74G) protein. This parental line is the foundation for subsequent experiments involving the degradation of any mAID-tagged protein.

Materials:

  • Target mammalian cell line (e.g., HCT116, HEK293T)

  • Expression vector encoding OsTIR1(F74G) and a selectable marker (e.g., puromycin resistance). A suitable plasmid is pAAV-hSyn-OsTIR1(F74G) or a similar vector.[7][8]

  • High-quality plasmid DNA preparation kit

  • Transfection reagent suitable for the target cell line

  • Complete cell culture medium

  • Selection antibiotic (e.g., Puromycin)

  • 96-well and 6-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Fetal Bovine Serum (FBS)

Procedure:

  • Vector Preparation:

    • Obtain or construct a mammalian expression vector encoding OsTIR1(F74G) under a strong constitutive promoter (e.g., CAG, CMV, or hSyn). The vector should also contain a selectable marker gene.

    • Prepare high-quality, endotoxin-free plasmid DNA.

  • Cell Culture and Transfection:

    • Culture the target cell line in complete medium until it reaches 70-80% confluency.

    • On the day of transfection, seed the cells into a 6-well plate at a density that will result in 70-90% confluency the next day.

    • Transfect the OsTIR1(F74G) expression vector into the cells using a suitable transfection reagent according to the manufacturer's protocol.

  • Antibiotic Selection:

    • 48 hours post-transfection, begin the selection process.

    • Determine the optimal concentration of the selection antibiotic by performing a kill curve on the parental cell line.

    • Replace the culture medium with fresh medium containing the predetermined concentration of the selection antibiotic.

    • Continue to culture the cells, replacing the selection medium every 2-3 days, until antibiotic-resistant colonies are visible. This may take 1-2 weeks.

  • Isolation of Clonal Cell Lines:

    • Once distinct colonies have formed, wash the plate with PBS.

    • Using a sterile cloning cylinder or by manual picking with a pipette tip, isolate individual colonies and transfer them to separate wells of a 96-well plate.

    • Expand each clone in selection medium.

  • Validation of OsTIR1(F74G) Expression:

    • Once the clones have been expanded, validate the expression of OsTIR1(F74G).

    • Western Blotting: Prepare cell lysates from each clone and perform a Western blot using an antibody specific for OsTIR1.

    • Quantitative PCR (qPCR): Isolate RNA from each clone, reverse transcribe to cDNA, and perform qPCR to quantify the mRNA expression level of OsTIR1(F74G).

    • Select clones with robust and stable expression of OsTIR1(F74G) for cryopreservation and for use in subsequent experiments.

Protocol 2: Tagging an Endogenous Protein with mAID in the OsTIR1(F74G) Parental Cell Line

This protocol outlines the use of CRISPR/Cas9-mediated genome editing to fuse a mini-AID (mAID) tag to an endogenous protein of interest in the validated OsTIR1(F74G) parental cell line.

Materials:

  • Validated OsTIR1(F74G) expressing parental cell line

  • CRISPR/Cas9 expression vector (e.g., pX330)

  • Donor plasmid containing the mAID tag sequence flanked by homology arms specific to the target gene locus

  • sgRNA design tool

  • Oligonucleotides for sgRNA cloning

  • Transfection reagent

  • Selection antibiotic (if a selection marker is included in the donor plasmid)

  • Genomic DNA extraction kit

  • PCR reagents

  • Sanger sequencing service

Procedure:

  • sgRNA Design and Cloning:

    • Design one or more sgRNAs targeting the genomic locus of the protein of interest where the mAID tag will be inserted (typically at the N- or C-terminus, just before or after the start/stop codon).

    • Synthesize and anneal the corresponding oligonucleotides and clone them into a Cas9 expression vector.

  • Donor Plasmid Construction:

    • Construct a donor plasmid containing the mAID tag sequence. The mAID tag should be flanked by 5' and 3' homology arms (typically 500-1000 bp each) corresponding to the genomic sequences immediately upstream and downstream of the intended insertion site.

    • Optionally, a selectable marker can be included in the donor plasmid to facilitate the selection of successfully edited cells.

  • Co-transfection:

    • Co-transfect the OsTIR1(F74G) parental cell line with the sgRNA/Cas9 expression plasmid and the donor plasmid.

  • Selection and Screening of Edited Clones:

    • If a selectable marker was used, apply the appropriate antibiotic selection 48 hours post-transfection.

    • Isolate and expand single-cell clones as described in Protocol 1.

    • Screen for successful integration of the mAID tag by genomic PCR using primers that flank the insertion site. Correctly edited clones will yield a larger PCR product than the wild-type allele.

    • Confirm the correct in-frame insertion of the mAID tag by Sanger sequencing of the PCR product.

  • Functional Validation of Inducible Degradation:

    • Select a correctly edited clone and expand it.

    • Treat the cells with 1 µM this compound.

    • Collect cell lysates at various time points (e.g., 0, 30, 60, 120, 240 minutes) after the addition of this compound.

    • Perform a Western blot using an antibody against the protein of interest to visualize its degradation over time.

    • As a control, perform the same experiment on the parental OsTIR1(F74G) cell line to ensure that this compound treatment does not affect the untagged protein.

By following these protocols, researchers can reliably generate and validate stable cell lines for the precise and rapid conditional degradation of their protein of interest, enabling a wide array of functional studies.

References

Application Notes and Protocols for 5-Ph-IAA Treatment for Rapid Protein Knockdown in Neurons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The auxin-inducible degron (AID) system offers a powerful method for achieving rapid, reversible, and spatiotemporally controlled degradation of specific proteins. The second-generation AID2 system, utilizing the synthetic auxin analog 5-phenyl-indole-3-acetic acid (5-Ph-IAA), provides significant improvements over the original system, including reduced leaky degradation and higher efficiency at lower concentrations[1][2][3][4][5]. This technology is particularly valuable for studying protein function in post-mitotic cells such as neurons, where traditional genetic knockout or RNA interference methods can be challenging or produce compensatory effects[6].

These application notes provide a comprehensive overview and detailed protocols for utilizing the this compound-mediated AID2 system for targeted protein knockdown in neuronal cultures.

Mechanism of Action: The AID2 System

The AID2 system is composed of three key components:

  • A protein of interest (POI) endogenously tagged with a mini auxin-inducible degron (mAID)[2][7].

  • A mutated F-box protein from Oryza sativa (rice), OsTIR1(F74G) , which is expressed in the neuronal system[2][7].

  • The small molecule degrader, This compound , which acts as a molecular glue[1][2][8].

In the absence of this compound, the OsTIR1(F74G) has a low affinity for the mAID tag, resulting in minimal degradation of the target protein. Upon addition of this compound, it binds to the OsTIR1(F74G) within a specifically engineered "hole", creating a composite surface that recognizes and binds to the mAID tag on the POI. This interaction brings the POI into proximity with the endogenous Skp1-Cul1-F-box (SCF) E3 ubiquitin ligase complex, leading to polyubiquitination and subsequent degradation of the POI by the proteasome[2][7]. This process is rapid and reversible upon washout of this compound[9].

AID2_Mechanism cluster_0 Before this compound Addition cluster_1 After this compound Addition POI_mAID_free Protein of Interest (POI-mAID) OsTIR1_free OsTIR1(F74G) E3_ligase_free SCF E3 Ligase Complex 5_Ph_IAA This compound OsTIR1 OsTIR1(F74G) 5_Ph_IAA->OsTIR1 Binds POI_mAID POI-mAID E3_ligase SCF E3 Ligase Complex POI_mAID->E3_ligase Brought to Proteasome Proteasome POI_mAID->Proteasome Targeted to OsTIR1->POI_mAID Recruits Ub Ubiquitin E3_ligase->Ub Adds Ub->POI_mAID Polyubiquitination Degraded_POI Proteasome->Degraded_POI Degrades

Caption: Mechanism of this compound-induced protein degradation in the AID2 system.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound treatment in various neuronal and cellular models, compiled from multiple studies.

ParameterValueCell/System TypeProtein TargetReference
Effective Concentration 17.0 nM (DC50 at 6h)Mammalian CellsmAID-tagged proteins[9]
200 nMCultured Rat Cortical NeuronsPSD-95:mTurq2:mAID[7]
0.05 - 5 µMC. elegansGFP::mAID::HTZ-1[10]
< 1 µMEukaryotic Cells (general)GFP-mIAA7[2]
Degradation Time Constant (t1/2) ~62.3 minutesMammalian CellsmAID-tagged proteins[9]
~3.7 hoursCultured Rat Cortical NeuronsPSD-95:mTurq2:mAID[7]
~1.6 hoursCultured Rat Cortical NeuronsmAID:mTurq2:Gephyrin[7]
< 2 hoursCultured Rat Cortical NeuronsEGFP[7]
Reversibility ~3 hours after washoutMammalian CellsmAID-tagged proteins[9]
Fold [this compound] vs [IAA] ~670-fold lowerGeneralNot specified[2][4][11]
~1000-fold lowerC. elegansNot specified[1]

Experimental Protocols

I. Preparation of this compound Stock Solution

Materials:

  • This compound powder (e.g., Selleck Chemicals, Tocris)

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • Ethanol (96-100%), sterile-filtered[1][12]

  • Sterile, light-protected microcentrifuge tubes (e.g., black or amber tubes)[1][12]

Protocol:

  • To prepare a 100 mM stock solution , dissolve this compound powder in DMSO or ethanol[9][10]. For example, dissolve 2.51 mg of this compound (MW: 251.29 g/mol ) in 100 µL of DMSO.

  • Vortex thoroughly until the powder is completely dissolved. The solution should be a light brown color[1].

  • Aliquot the stock solution into smaller volumes in light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles[1].

  • Store the aliquots at -20°C or -80°C for long-term storage (up to 1 year)[1][9].

Note: this compound has limited solubility in water. It is recommended to dissolve it in DMSO or ethanol[1][9].

II. Primary Neuronal Culture

This protocol provides a general guideline for establishing primary hippocampal or cortical neuron cultures. Specific details may need to be optimized based on the experimental requirements.

Materials:

  • Embryonic day 18 (E18) mouse or rat pups

  • Dissection medium (e.g., Hibernate-A)[13][14]

  • Enzymatic digestion solution (e.g., Papain or Trypsin)[15]

  • Digestion inhibitor solution[14][15]

  • Neuronal plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin)

  • Culture plates/dishes coated with Poly-D-Lysine (PDL)[16]

Protocol:

  • Prepare PDL-coated culture plates by incubating them with a 50 µg/mL PDL solution for at least 1 hour at 37°C, followed by thorough washing with sterile water[16].

  • Dissect hippocampi or cortices from E18 embryos in ice-cold dissection medium[13][14][15].

  • Transfer the tissue to the enzymatic digestion solution and incubate at 37°C for 15-30 minutes with gentle agitation[15].

  • Stop the digestion by adding the inhibitor solution and wash the tissue with plating medium[15].

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension[14][15].

  • Determine cell density and viability using a hemocytometer and trypan blue exclusion.

  • Plate the neurons at the desired density onto the PDL-coated plates in the plating medium.

  • Maintain the cultures in a humidified incubator at 37°C and 5% CO₂.

III. This compound Treatment for Protein Knockdown in Neurons

This protocol assumes that the primary neurons have been successfully transduced or transfected to express both the mAID-tagged protein of interest and the OsTIR1(F74G) enzyme.

Materials:

  • Cultured primary neurons expressing the AID2 system components

  • This compound stock solution (100 mM in DMSO or ethanol)

  • Pre-warmed neuronal culture medium

Protocol:

  • On the day of the experiment, thaw an aliquot of the 100 mM this compound stock solution.

  • Prepare a working solution of this compound by diluting the stock solution in pre-warmed culture medium to the desired final concentration (e.g., 200 nM for cultured rat cortical neurons)[7].

  • Carefully remove the existing medium from the neuronal culture and replace it with the medium containing this compound. Alternatively, for a less disruptive method, add a concentrated this compound solution directly to the existing medium to achieve the final desired concentration.

  • Incubate the neurons for the desired duration to achieve protein knockdown. The optimal time will depend on the specific protein and should be determined empirically (e.g., 2-16 hours)[7].

  • For time-course experiments, lyse cells or fix them for imaging at various time points after this compound addition.

  • To reverse the knockdown, wash the cells three times with fresh, pre-warmed culture medium to remove the this compound[9].

  • Analyze protein levels using methods such as Western blotting, immunofluorescence, or live-cell imaging.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Prepare_Cells 1. Prepare Neurons (Expressing POI-mAID & OsTIR1) Dilute_IAA 3. Dilute this compound to Working Concentration Prepare_Cells->Dilute_IAA Prepare_IAA 2. Prepare this compound Stock Solution (100 mM) Prepare_IAA->Dilute_IAA Treat_Cells 4. Add this compound to Neurons (e.g., 200 nM final) Dilute_IAA->Treat_Cells Incubate 5. Incubate for Desired Time (e.g., 2-16 hours) Treat_Cells->Incubate Washout 6. (Optional) Washout for Reversibility Incubate->Washout Analyze 7. Analyze Protein Knockdown (Western, IF, Imaging) Incubate->Analyze Washout->Analyze

Caption: Experimental workflow for this compound-mediated protein knockdown in neurons.

Troubleshooting and Considerations

  • Leaky Degradation: While the AID2 system significantly reduces leaky degradation, it is crucial to include a vehicle control (e.g., DMSO or ethanol) to assess any basal degradation of the target protein[1].

  • Toxicity: At the low concentrations required for the AID2 system, this compound exhibits lower cytotoxicity compared to the high concentrations of natural auxin needed for the original AID system[9]. However, it is always advisable to perform a toxicity assay for your specific neuronal culture system.

  • Efficiency of Knockdown: The rate and extent of protein degradation can vary depending on the protein of interest, its subcellular localization, and its turnover rate. Optimization of this compound concentration and incubation time is recommended for each new target.

  • Expression Levels: The expression levels of both the mAID-tagged protein and OsTIR1(F74G) can influence the degradation kinetics[7]. Ensure consistent expression levels across experiments for reproducible results.

  • Light Sensitivity: this compound is light-sensitive. Protect stock solutions and treatment media from light to maintain its activity[1][12].

References

Application Notes and Protocols for Studying Developmental Biology with 5-Ph-IAA-Mediated Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The auxin-inducible degron (AID) system has revolutionized the study of protein function by allowing for the rapid and conditional depletion of specific proteins. The second iteration of this technology, the AID2 system, utilizes a synthetic auxin analog, 5-phenyl-indole-3-acetic acid (5-Ph-IAA), in conjunction with a mutated F-box protein, OsTIR1(F74G) or AtTIR1(F79G), to achieve highly efficient and specific protein degradation.[1][2][3] This system offers significant advantages over the original AID system, including reduced "leaky" degradation in the absence of the inducer and a much lower required concentration of the small molecule, making it an invaluable tool for studying dynamic processes in developmental biology.[3][4][5][6][7]

The AID2 system's mechanism is based on the auxin-dependent interaction between the TIR1 F-box protein and an Aux/IAA-tagged protein of interest.[8][9] In the presence of this compound, the engineered OsTIR1(F74G) or AtTIR1(F79G) acts as a substrate receptor for an SCF E3 ubiquitin ligase complex, recruiting the degron-tagged target protein for polyubiquitination and subsequent degradation by the 26S proteasome.[10][11][12] This rapid and reversible degradation allows for precise temporal control over protein levels, enabling researchers to dissect the function of essential proteins at specific developmental stages.[6][11][13]

Quantitative Data Summary

The efficiency of this compound-mediated protein degradation has been quantified in various model systems. The following tables summarize key quantitative data for easy comparison.

Table 1: Comparison of AID and AID2 System Efficiency

FeatureConventional AID System (IAA)AID2 System (this compound)Fold ImprovementReference
Ligand Concentration for Depletion > 500 µM~1 µM (or lower)~500-1300x lower[4][5][7][14]
Leaky Degradation DetectableUndetectable or negligible-[2][4][5]
Degradation Kinetics (t½) 10-40 min< 20 minFaster[6][11]

Table 2: this compound-Mediated Degradation Kinetics in Different Systems

Model SystemTarget ProteinThis compound ConcentrationHalf-life (t½)Reference
Mammalian Cells (DLD-1)Plk4AID-YFPNot specified9 min[11]
Mammalian Cells (DLD-1)CENP-AAID-YFPNot specified18 min[11]
Mammalian Cells (DLD-1)TRF2AID-YFPNot specified13 min[11]
Mammalian Cells (DLD-1)Cyclin B1AID-YFPNot specified17 min[11]
C. elegansAID*::GFP5 µMRapid decrease within 15-30 min[4]
YeastmGFP-AID0.25 mM (IAA)Maximum depletion rate[15][16]

Signaling Pathway and Experimental Workflow Diagrams

AID2_Signaling_Pathway cluster_system AID2 System Components cluster_cellular_machinery Cellular Machinery Target_Protein Target Protein-mAID OsTIR1 OsTIR1(F74G) Target_Protein->OsTIR1 recruited by Proteasome 26S Proteasome Target_Protein->Proteasome targeted to SCF_Complex SCF Complex (Skp1, Cul1, Rbx1) OsTIR1->SCF_Complex assembles with Ph_IAA This compound Ph_IAA->OsTIR1 binds E2 E2 Ubiquitin-Conjugating Enzyme SCF_Complex->E2 recruits Ub Ubiquitin E2->Ub carries Ub->Target_Protein polyubiquitinates Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides degrades into

Caption: The AID2 signaling pathway for targeted protein degradation.

Experimental_Workflow cluster_prep A. System Preparation cluster_exp B. Degradation Experiment cluster_analysis C. Analysis Gene_Editing 1. Endogenous tagging of target protein with mAID degron using CRISPR/Cas9 TIR1_Expression 2. Expression of OsTIR1(F74G) or AtTIR1(F79G) Gene_Editing->TIR1_Expression Cell_Culture 3. Culture cells or grow model organism TIR1_Expression->Cell_Culture Add_5PhIAA 4. Add this compound to the medium Cell_Culture->Add_5PhIAA Incubate 5. Incubate for desired time Add_5PhIAA->Incubate Western_Blot 6a. Western Blot for protein levels Incubate->Western_Blot Microscopy 6b. Fluorescence Microscopy for localization and abundance Incubate->Microscopy Phenotype 6c. Phenotypic analysis Incubate->Phenotype

Caption: A typical experimental workflow for this compound-mediated protein degradation.

Advantages_Diagram cluster_benefits Key Advantages AID2_System This compound-mediated Degradation (AID2 System) High_Efficiency High Efficiency AID2_System->High_Efficiency Low_Leaky_Degradation Low Leaky Degradation AID2_System->Low_Leaky_Degradation Rapid_Kinetics Rapid Kinetics AID2_System->Rapid_Kinetics Low_Ligand_Concentration Low Ligand Concentration AID2_System->Low_Ligand_Concentration Reversibility Reversibility AID2_System->Reversibility

Caption: Key advantages of the this compound-mediated degradation system.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol is adapted for general laboratory use.

Materials:

  • This compound powder (Molecular Weight: 251.29 g/mol )

  • Dimethyl sulfoxide (DMSO) or 96% Ethanol

  • 1.5 mL microcentrifuge tubes (light-protected or wrapped in aluminum foil)

  • Analytical balance

  • Pipettes and sterile tips

Procedure:

  • Calculate the required mass: To prepare a 100 mM stock solution, use the following formula: Mass (mg) = 100 mmol/L * 0.25129 g/mmol * Volume (L) * 1000 mg/g For 1 mL of 100 mM stock, you will need approximately 25.13 mg of this compound.

  • Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance and transfer it to a light-protected 1.5 mL microcentrifuge tube.

  • Dissolving: Add the appropriate volume of DMSO or 96% ethanol to the tube. For a 100 mM stock, if you weighed 25.13 mg, add 1 mL of solvent.

  • Mixing: Vortex the tube until the this compound is completely dissolved.

  • Storage: Store the stock solution at -20°C, protected from light. The stock solution is stable for several months.

Protocol 2: this compound-Mediated Protein Degradation in Mammalian Cells

This protocol provides a general guideline for inducing protein degradation in cultured mammalian cells.

Materials:

  • Mammalian cell line stably expressing:

    • The protein of interest endogenously tagged with a mini auxin-inducible degron (mAID).

    • OsTIR1(F74G).

  • Complete cell culture medium.

  • 100 mM this compound stock solution (from Protocol 1).

  • Cell culture plates or dishes.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer for downstream analysis (e.g., RIPA buffer).

  • Protease and phosphatase inhibitors.

Procedure:

  • Cell Seeding: Seed the engineered mammalian cells in appropriate culture vessels (e.g., 6-well plates) and grow them to the desired confluency (typically 70-90%).

  • Preparation of this compound Working Solution: Dilute the 100 mM this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration. A final concentration of 1 µM is often sufficient, but this should be optimized for your specific cell line and target protein.

  • Induction of Degradation:

    • Aspirate the old medium from the cells.

    • Add the medium containing the this compound working solution to the cells.

    • For a control, add medium containing the same concentration of the solvent (DMSO or ethanol) to a parallel set of cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired period. The time required for complete degradation can range from 30 minutes to a few hours and should be determined empirically through a time-course experiment.[11]

  • Cell Lysis and Analysis:

    • After incubation, wash the cells with ice-cold PBS.

    • Lyse the cells using an appropriate lysis buffer supplemented with protease and phosphatase inhibitors.

    • Collect the cell lysates and quantify protein concentration.

    • Analyze the protein levels by Western blotting using an antibody against the target protein. Alternatively, if the target protein is fluorescently tagged, degradation can be monitored by fluorescence microscopy.

Protocol 3: this compound-Mediated Protein Degradation in C. elegans

This protocol is adapted for inducing protein degradation in C. elegans on NGM plates.[13]

Materials:

  • C. elegans strain expressing the mAID-tagged protein of interest and AtTIR1(F79G).

  • Nematode Growth Medium (NGM) plates seeded with OP50 E. coli.

  • 100 mM this compound stock solution in ethanol (from Protocol 1).

  • 96% Ethanol.

Procedure:

  • Preparation of this compound Plates:

    • Prepare NGM plates seeded with OP50 bacteria and allow the bacterial lawn to dry.

    • Dilute the 100 mM this compound stock solution in 96% ethanol to the desired concentration.

    • Pipette the this compound solution directly onto the bacterial lawn. For a standard 6 cm plate, 100-200 µL is typically used. The final concentration on the plate needs to be determined empirically, but concentrations as low as 1 µM have been shown to be effective.[4]

    • Prepare control plates by adding the same volume of 96% ethanol to the bacterial lawn.

    • Allow the plates to dry in a dark place for at least 1-2 hours before use.

  • Induction of Degradation:

    • Synchronize the C. elegans population to the desired developmental stage.

    • Transfer the synchronized worms to the this compound-containing NGM plates and the control plates.

  • Incubation: Incubate the worms at the appropriate temperature (e.g., 20°C) for the desired duration.

  • Analysis:

    • After the incubation period, wash the worms off the plates.

    • Assess the phenotype of the worms under a dissecting microscope.

    • For molecular analysis, prepare worm lysates for Western blotting to confirm the degradation of the target protein. For fluorescently tagged proteins, mount the worms on slides for imaging.

Applications in Developmental Biology

The this compound-mediated degradation system is a powerful tool for addressing fundamental questions in developmental biology:

  • Studying Essential Genes: The function of genes essential for viability can be studied by degrading their protein products at specific developmental stages, bypassing embryonic lethality.[17]

  • Temporal Dissection of Protein Function: The rapid and reversible nature of the system allows for the dissection of a protein's role at different time points within a single developmental process.[4]

  • Tissue-Specific Protein Depletion: By driving the expression of OsTIR1(F74G) or AtTIR1(F79G) with a tissue-specific promoter, protein degradation can be restricted to specific cell types or tissues.

  • Drug Target Validation: In the context of drug development, this system can be used to mimic the effect of a small molecule inhibitor by depleting its target protein, thereby validating the target's therapeutic potential.[6]

These application notes and protocols provide a comprehensive guide for researchers to effectively utilize the this compound-mediated degradation system in their studies of developmental biology and beyond. The high efficiency, specificity, and temporal control offered by this technology will undoubtedly continue to facilitate groundbreaking discoveries.

References

Application Notes and Protocols for 5-Ph-IAA-AM in Embryos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 5-Ph-IAA-AM, a membrane-permeable analog of 5-phenyl-indole-3-acetic acid (this compound), for inducing targeted protein degradation in embryos. The primary focus of these protocols is on the model organism Caenorhabditis elegans, where the efficacy of this compound-AM has been experimentally validated.

Introduction

The auxin-inducible degron (AID) system offers rapid and reversible degradation of target proteins, providing a powerful tool for studying protein function. The second-generation AID2 system exhibits improved specificity and efficiency by employing a mutated F-box protein, TIR1, which recognizes a synthetic auxin analog, this compound.[1] However, the permeability of this compound can be a limiting factor in organisms with protective outer layers, such as the eggshell of embryos.

This compound-AM is an acetoxymethyl (AM) ester of this compound designed to overcome this limitation. The AM group enhances the lipophilicity of the molecule, facilitating its passage across cell membranes and the embryonic eggshell.[2] Once inside the cell, endogenous esterases cleave the AM group, releasing the active this compound molecule, which then initiates the degradation of the target protein.[2]

Key Advantages of this compound-AM in Embryos

  • Improved Permeability: The acetoxymethyl ester modification significantly enhances the ability of the compound to cross the protective eggshell of embryos, such as in C. elegans.[2]

  • High Efficiency: In C. elegans embryos, this compound-AM has been shown to induce target protein degradation with high efficiency, affecting all treated embryos.[2]

  • Rapid Action: The degradation of the target protein is initiated rapidly upon administration of this compound-AM.[2]

  • Low Toxicity: At effective concentrations, this compound-AM does not cause developmental abnormalities in C. elegans embryos.[3][4]

Data Presentation

Table 1: Physicochemical Properties of this compound-AM
PropertyValueSource
Chemical Name Acetoxymethyl 2-(5-phenyl-1H-indol-3-yl)acetate[4]
Molecular Weight 323.35 g/mol [3]
Formula C₁₉H₁₇NO₄[3]
Purity ≥98% (HPLC)[4]
Solubility Soluble to 100 mM in DMSO and to 10 mM in ethanol.[3]
Storage Store at -20°C[3]
Table 2: Comparison of this compound and this compound-AM in C. elegans Embryos
ParameterThis compoundThis compound-AMSource
Effective Concentration 50-100 µM50 µM[2]
Efficiency in Embryos Variable; some embryos did not respond.High; rapid degradation in all treated embryos (24/24).[2]
Permeability Limited by the eggshell.Enhanced due to the acetoxymethyl group.[2]

Signaling Pathway

The mechanism of action for this compound-AM is initiated after its intracellular conversion to this compound. The released this compound acts as a "molecular glue" to facilitate the interaction between the engineered TIR1 F-box protein and the auxin-inducible degron (AID)-tagged protein of interest. This interaction leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.

AID2_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular 5_Ph_IAA_AM_ext This compound-AM 5_Ph_IAA_AM_int This compound-AM 5_Ph_IAA_AM_ext->5_Ph_IAA_AM_int Membrane Permeation Esterases Esterases 5_Ph_IAA_AM_int->Esterases Hydrolysis 5_Ph_IAA This compound Esterases->5_Ph_IAA TIR1_mut TIR1 (mutant) 5_Ph_IAA->TIR1_mut Binds SCF_Complex SCF Complex TIR1_mut->SCF_Complex Forms Ubiquitination Ubiquitination SCF_Complex->Ubiquitination Target_Protein Target Protein-AID Target_Protein->Ubiquitination Recruitment Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation Degradation Products Proteasome->Degradation

Caption: AID2 Signaling Pathway initiated by this compound-AM.

Experimental Protocols

Note: The following protocol has been specifically developed for C. elegans embryos. Application to other embryonic systems may require optimization of parameters such as concentration, incubation time, and delivery method.

Protocol 1: Preparation of this compound-AM Stock Solution
  • Reconstitution: Prepare a 50 mM stock solution of this compound-AM by dissolving 5 mg of the compound in 310 µL of dimethyl sulfoxide (DMSO).

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. The solution should be protected from light.

Protocol 2: Targeted Protein Degradation in C. elegans Embryos

This protocol is adapted from studies demonstrating efficient protein degradation in C. elegans embryos.[2]

Materials:

  • C. elegans strain expressing the engineered AtTIR1(F79G) or OsTIR1(F74G) and the AID-tagged protein of interest.

  • M9 buffer.

  • 50 mM this compound-AM stock solution in DMSO.

  • Polystyrene beads (optional, for imaging).

  • Microscopy slides and coverslips.

Procedure:

  • Embryo Collection: Isolate embryos from gravid adult worms using standard bleaching methods.

  • Preparation of Treatment Solution: Prepare the final treatment solution by diluting the 50 mM this compound-AM stock solution in M9 buffer to a final concentration of 50 µM. For a negative control, prepare a solution with an equivalent amount of DMSO in M9 buffer.

  • Treatment:

    • Place a drop of the 50 µM this compound-AM solution (or control solution) on a microscopy slide.

    • Transfer the collected embryos into the drop of solution. Polystyrene beads can be added to the solution to help support the coverslip during imaging.[2]

  • Incubation and Imaging:

    • Cover the sample with a coverslip.

    • Proceed with live-cell imaging to monitor the degradation of the AID-tagged protein (e.g., by observing the decrease in fluorescence of a fused fluorescent protein). Degradation is typically rapid and can be observed within 15-30 minutes.[2]

Expected Results:

A significant reduction in the signal from the AID-tagged protein should be observed in embryos treated with this compound-AM compared to the DMSO control. In C. elegans embryos, treatment with 50 µM this compound-AM has been shown to result in the rapid degradation of the target protein in all treated embryos.[2]

Experimental Workflow

The following diagram illustrates the general workflow for a targeted protein degradation experiment in C. elegans embryos using this compound-AM.

Experimental_Workflow Start Start Strain C. elegans Strain (TIR1 mutant, AID-tagged protein) Start->Strain Embryo_Isolation Isolate Embryos Strain->Embryo_Isolation Prepare_Solutions Prepare Treatment and Control Solutions Embryo_Isolation->Prepare_Solutions Treatment Treat Embryos with 50 µM this compound-AM or DMSO Control Prepare_Solutions->Treatment Imaging Live-Cell Imaging Treatment->Imaging Analysis Analyze Protein Degradation Imaging->Analysis End End Analysis->End

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-Ph-IAA Concentration for Different Cell Types

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of 5-phenyl-indole-3-acetic acid (5-Ph-IAA) in the Auxin-Inducible Degron 2 (AID2) system. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a synthetic auxin analog that acts as the specific ligand for the Auxin-Inducible Degron 2 (AID2) system. The AID2 system allows for rapid and targeted degradation of a protein of interest (POI). This is achieved by tagging the POI with a mini auxin-inducible degron (mAID). In cells also expressing a mutated F-box protein OsTIR1(F74G), the addition of this compound induces the formation of a complex between OsTIR1(F74G), your mAID-tagged protein, and the Skp1-Cul1-F-box (SCF) E3 ubiquitin ligase. This complex polyubiquitinates the POI, targeting it for degradation by the proteasome.[1][2][3][4][5]

Q2: What are the advantages of the AID2 system with this compound over the original AID system?

The AID2 system offers several key advantages:

  • Increased Potency: this compound is effective at concentrations 670 to 1,000 times lower than the natural auxin (IAA) used in the original AID system.[4][5][6]

  • Reduced Leaky Degradation: The AID2 system exhibits minimal to no degradation of the target protein in the absence of this compound.[7][8]

  • Lower Cytotoxicity: Due to the lower effective concentrations, this compound generally shows lower cytotoxicity compared to the high concentrations of IAA required for the original system.

Q3: In which cell types and organisms has the this compound-based AID2 system been successfully used?

The AID2 system with this compound has been demonstrated to be effective in a wide range of biological systems, including:

  • Mammalian cell lines (e.g., HCT116, DLD-1, HeLa, 293T)[1][9]

  • Yeast (e.g., Saccharomyces cerevisiae, Cryptococcus neoformans)

  • Caenorhabditis elegans[7]

  • In vivo mouse models[10]

Q4: How should I store this compound?

This compound powder should be stored at -20°C for long-term stability. Stock solutions, typically prepared in DMSO or ethanol, should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Data Presentation: Recommended this compound Concentrations

The optimal concentration of this compound can vary depending on the cell type, the specific protein of interest, and the experimental setup. It is always recommended to perform a dose-response curve to determine the ideal concentration for your system. The following table summarizes reported effective concentrations in various systems.

Model SystemCell Type/OrganismRecommended Concentration RangeNotes
Mammalian Cells HCT1161 µMEffective for degrading various mAID-tagged proteins.[9]
General Mammalian Cells0.2 - 5 µMA general starting range for optimization.
Mouse (in vivo)1 - 10 mg/kg (daily i.p. injection)Well-tolerated for sustained protein depletion.[10]
Yeast S. cerevisiae10 nM - 1 µMTitration is recommended to find the minimal effective concentration.
C. neoformans1 µMEffective for depleting essential proteins.
C. elegans Larvae (on NGM plates)1 - 5 µM5 µM is considered a safe and effective concentration.[7]
Embryos50 - 100 µMHigher concentrations are needed due to the eggshell's low permeability.[7]

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration in Mammalian Cells

This protocol outlines a general method for identifying the lowest effective concentration of this compound that results in maximal degradation of your mAID-tagged protein of interest.

Materials:

  • Mammalian cell line stably expressing your mAID-tagged protein and OsTIR1(F74G)

  • Complete cell culture medium

  • This compound stock solution (e.g., 1 mM in DMSO)

  • 6-well plates

  • Lysis buffer

  • Reagents for Western blotting

Procedure:

  • Cell Seeding: Seed your cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

  • This compound Treatment: Prepare a serial dilution of this compound in complete cell culture medium. A suggested concentration range to test is 10 nM, 50 nM, 100 nM, 250 nM, 500 nM, 1 µM, and 2.5 µM. Include a vehicle control (e.g., DMSO).

  • Incubation: Replace the medium in each well with the medium containing the different concentrations of this compound. Incubate the cells for a fixed period, for example, 6 hours.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse the cells in a suitable lysis buffer.

  • Western Blot Analysis: Quantify the protein concentration in each lysate. Perform Western blotting to detect the levels of your mAID-tagged protein. Use a loading control (e.g., GAPDH, β-actin) to normalize the results.

  • Data Analysis: Determine the lowest concentration of this compound that results in the maximal degradation of your target protein.

Protocol 2: Time-Course of Protein Degradation

This protocol helps to determine the kinetics of degradation of your protein of interest upon this compound treatment.

Materials:

  • Same as Protocol 1

Procedure:

  • Cell Seeding: Seed your cells in multiple wells of 6-well plates to have separate wells for each time point.

  • This compound Treatment: Treat the cells with the optimal concentration of this compound determined from Protocol 1.

  • Time Points: Harvest the cells at various time points after adding this compound. Suggested time points include 0 min, 15 min, 30 min, 1 hour, 2 hours, 4 hours, and 6 hours.

  • Cell Lysis and Western Blotting: Lyse the cells at each time point and perform Western blotting as described in Protocol 1.

  • Data Analysis: Analyze the degradation of your target protein over time to determine its half-life.

Protocol 3: Assessing Cytotoxicity of this compound

It is good practice to confirm that the chosen concentration of this compound is not causing significant cell death.

Materials:

  • Your cell line of interest

  • 96-well plates

  • This compound stock solution

  • A commercial cytotoxicity assay kit (e.g., LDH release assay or a viability assay using a fluorescent dye)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • Treatment: Treat the cells with a range of this compound concentrations, including and exceeding the determined optimal concentration. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic compound).

  • Incubation: Incubate the cells for a period relevant to your planned experiments (e.g., 24 or 48 hours).

  • Assay: Perform the cytotoxicity assay according to the manufacturer's instructions.

  • Data Analysis: Determine the concentration at which this compound starts to show cytotoxic effects and ensure your optimal working concentration is well below this level.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete or No Protein Degradation 1. Suboptimal this compound concentration.- Perform a dose-response experiment with a wider range of this compound concentrations.
2. Insufficient incubation time.- Conduct a time-course experiment to determine the optimal degradation time.
3. Low expression or activity of OsTIR1(F74G).- Verify the expression of OsTIR1(F74G) by Western blot or RT-qPCR. - If expression is low, consider re-selecting a clone with higher expression.
4. The mAID tag is not accessible.- Consider tagging the protein at the other terminus (N- or C-terminus).
5. The protein of interest has a very long half-life.- Increase the incubation time with this compound.
Leaky Degradation (Degradation without this compound) 1. High expression of OsTIR1(F74G).- This is less common with the AID2 system. If observed, select a clone with lower OsTIR1(F74G) expression.
2. Instability of the fusion protein.- Ensure the mAID tag itself is not destabilizing the protein. Compare the expression level of the tagged protein to the untagged endogenous protein.
High Background or Off-Target Effects 1. Cytotoxicity of this compound at the used concentration.- Perform a cytotoxicity assay to determine the toxic concentration range. - Use the lowest effective concentration of this compound.
2. Off-target effects of this compound.- The AID2 system is highly specific. However, always include a parental cell line (without the mAID-tagged protein) treated with this compound as a negative control in your experiments to rule out off-target effects.
Variability Between Experiments 1. Inconsistent this compound concentration.- Prepare fresh dilutions of this compound from a reliable stock solution for each experiment.
2. Cell passage number and confluency.- Use cells within a consistent range of passage numbers and ensure similar confluency at the start of each experiment.
3. Instability of this compound in culture medium.- Prepare fresh this compound-containing medium for each experiment.

Visualizations

AID2_Signaling_Pathway cluster_SCF SCF E3 Ligase Complex cluster_Target Target Protein CUL1 CUL1 RBX1 RBX1 CUL1->RBX1 SKP1 SKP1 SKP1->CUL1 OsTIR1 OsTIR1(F74G) SKP1->OsTIR1 POI Protein of Interest RBX1->POI Polyubiquitination mAID mAID tag OsTIR1->mAID Recruits POI->mAID Degradation Proteasomal Degradation POI->Degradation Targeted for PhIAA This compound PhIAA->OsTIR1 Binds Optimization_Workflow start Start: Cell line expressing OsTIR1(F74G) and mAID-POI dose_response Dose-Response Experiment (e.g., 10 nM - 2.5 µM this compound) start->dose_response western_blot1 Western Blot Analysis dose_response->western_blot1 optimal_conc Determine Optimal Concentration (Lowest concentration for max degradation) western_blot1->optimal_conc time_course Time-Course Experiment (using optimal concentration) optimal_conc->time_course cytotoxicity Cytotoxicity Assay (at and above optimal concentration) optimal_conc->cytotoxicity western_blot2 Western Blot Analysis time_course->western_blot2 kinetics Determine Degradation Kinetics (e.g., half-life) western_blot2->kinetics end Proceed with Experiments kinetics->end viability Confirm No Significant Cytotoxicity cytotoxicity->viability viability->end

References

how to solve 5-Ph-IAA solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with 5-phenyl-indole-3-acetic acid (5-Ph-IAA), a critical component of the auxin-inducible degron 2 (AID2) system.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1][2] It has limited solubility in water and aqueous buffers.[3] For most in vitro and cell culture-based assays, preparing a concentrated stock solution in DMSO or 96% ethanol is the standard practice.[3]

Q2: My this compound solution has precipitated after being stored at -80°C. What should I do?

A2: Precipitation upon thawing a frozen stock solution of this compound in DMSO is a known issue.[4] To redissolve the compound, gentle warming and sonication can be effective.[5][6] It is crucial to ensure the compound is fully dissolved before making further dilutions.

Q3: I'm observing precipitation when I dilute my this compound stock solution into my cell culture medium. How can I prevent this?

A3: This is a common problem due to the low aqueous solubility of this compound. Here are several strategies to mitigate precipitation:

  • Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is as low as possible, ideally below 0.5%, as higher concentrations can be cytotoxic.[5]

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the culture medium.

  • Pre-warming Medium: Pre-warm the culture medium to 37°C before adding the this compound solution.

  • Rapid Mixing: Add the this compound solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion.

  • Sonication: Brief sonication of the final working solution can help to dissolve any microscopic precipitates.[5]

Q4: What is the recommended storage condition for this compound powder and stock solutions?

A4: this compound powder should be stored at -20°C for long-term stability.[1] Stock solutions prepared in DMSO or ethanol should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to a year or -20°C for shorter periods.[3][7][8] It is also recommended to protect the stock solution from light.[3][9]

Q5: Is there a more cell-permeable alternative to this compound for use in organisms like C. elegans?

A5: Yes, this compound-AM is an acetoxymethyl (AM) ester-modified version of this compound.[10] This prodrug is more membrane-permeable and can be particularly useful for applications in organisms with challenging permeability barriers, such as C. elegans embryos.[10][11] Inside the cell, esterases cleave the AM group, releasing the active this compound.[11]

Solubility Data

The following table summarizes the solubility of this compound in various solvents.

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Reference(s)
DMSO100 - 397.9625.13 - 100[1][6]
Ethanol10025.13[1]
Dimethyl formamide (DMF)~63.6~16[2]
PBS (pH 7.2)~0.8~0.20[2]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
  • Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 251.29 g/mol ) in a sterile microcentrifuge tube.[3] For example, for 1 mL of 100 mM stock, weigh 25.13 mg.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the tube.

  • Dissolution: Vortex the solution vigorously. If necessary, use a sonicator or warm the solution gently (e.g., in a 37°C water bath) until the this compound is completely dissolved.[5][6] The solution should be clear.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in light-protected microcentrifuge tubes to minimize freeze-thaw cycles.[3][9] Store the aliquots at -80°C.

Protocol 2: Preparation of a 1 µM this compound Working Solution in Cell Culture Medium
  • Thaw Stock: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.

  • Pre-warm Medium: Pre-warm the required volume of cell culture medium to 37°C.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in the culture medium. For example, add 1 µL of the 100 mM stock to 999 µL of medium to get a 100 µM solution.

  • Final Dilution: Add the appropriate volume of the intermediate or stock solution to the pre-warmed medium to achieve the final concentration of 1 µM. For instance, add 10 µL of the 100 µM intermediate solution to 990 µL of medium.

  • Mixing: Immediately after adding the this compound, mix the solution gently but thoroughly.

  • Use Immediately: Use the freshly prepared working solution for your experiment without delay.

Troubleshooting and Visual Guides

Troubleshooting Precipitation Issues

This workflow provides a logical approach to troubleshooting precipitation problems when preparing your this compound working solution.

G start Start: Precipitation Observed check_stock Is the stock solution clear after thawing? start->check_stock redissolve Warm gently and/or sonicate stock solution. check_stock->redissolve No check_dilution Did precipitation occur during dilution into aqueous medium? check_stock->check_dilution Yes redissolve->check_stock troubleshoot_dilution Implement Dilution Best Practices: - Pre-warm medium - Use serial dilutions - Ensure rapid mixing check_dilution->troubleshoot_dilution Yes final_check Is the final working solution clear? troubleshoot_dilution->final_check proceed Proceed with experiment final_check->proceed Yes contact_support If issues persist, consider solvent compatibility with media components and contact technical support. final_check->contact_support No

Caption: A troubleshooting workflow for this compound precipitation issues.

The Auxin-Inducible Degron 2 (AID2) System Signaling Pathway

The following diagram illustrates the mechanism of protein degradation induced by this compound in the AID2 system.

G cluster_cell Cell cluster_SCF Active E3 Ligase Complex TIR1 OsTIR1(F74G) SCF SCF Complex (E3 Ligase) TIR1->SCF Recruits PhIAA This compound PhIAA->TIR1 Binds TargetProtein Target-mAID TargetProtein->TIR1 Binds to complex Proteasome Proteasome TargetProtein->Proteasome Targeted for degradation Ub Ubiquitin SCF->Ub Mediates ubiquitination Ub->TargetProtein Degradation Degraded Peptides Proteasome->Degradation Degrades

References

Technical Support Center: Auxin-Inducible Degron 2 (AID2) System

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Auxin-Inducible Degron 2 (AID2) system. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the common issue of leaky protein degradation.

Frequently Asked Questions (FAQs)

Q1: What is "leaky" protein degradation in the context of auxin-inducible degron systems?

Leaky protein degradation, also referred to as basal degradation, is the unwanted degradation of the target protein in the absence of the inducing molecule (auxin or its analogs).[1][2][3][4] This phenomenon was a significant drawback of the original Auxin-Inducible Degron (AID) system, leading to a reduction in the target protein levels even before the addition of auxin.[3][5] This can complicate the interpretation of experimental results, especially when studying essential proteins, as the basal degradation itself might cause a phenotype.[5]

Q2: How does the AID2 system address the problem of leaky degradation?

The AID2 system was specifically engineered to overcome the leaky degradation observed with the original AID system.[2][6][7] It employs a "bump-and-hole" strategy that involves two key modifications:[2][6]

  • Mutated TIR1 E3 Ligase Subunit: The AID2 system utilizes a mutated version of the plant protein TIR1, such as OsTIR1(F74G) or AtTIR1(F79G).[1][6] This mutation creates a "hole" in the ligand-binding pocket of TIR1, which reduces its ability to interact with the degron-tagged protein in the absence of a specific ligand.[1]

  • Specific Auxin Analog (5-Ph-IAA): A synthetic auxin analog, 5-phenyl-indole-3-acetic acid (this compound), is used as the inducer.[6][7][8] The phenyl group on this molecule acts as the "bump" that fits specifically into the engineered "hole" of the mutated TIR1, enabling a strong and specific interaction upon its addition.[1]

This highly specific interaction ensures that the degradation machinery is only activated in the presence of this compound, thus minimizing or eliminating leaky degradation.[6][7] The AID2 system has been reported to show "no detectable leaky degradation" in various model systems.[2][6]

Q3: I am using the AID2 system but still observe some basal degradation of my target protein. What could be the cause?

While the AID2 system is designed to have minimal to no leaky degradation, some persistent basal degradation of certain endogenous targets can still occur in rare instances.[9] Potential causes could include:

  • High Expression Levels of OsTIR1(F74G): Although constitutive expression of OsTIR1(F74G) is generally well-tolerated and does not necessitate controlled expression to suppress leaky degradation, extremely high levels of expression could potentially contribute to some background activity.[8][10]

  • Intrinsic Instability of the Target Protein: The fusion of the mini-AID (mAID) tag might slightly destabilize an already sensitive target protein, leading to some degradation that is independent of the AID2 system.

  • Endogenous Auxin-like Molecules: While the mutated TIR1 has a low affinity for natural auxin, it's theoretically possible that very high concentrations of endogenous auxin-like molecules in specific cell types or culture conditions could lead to minimal activation.[11]

  • Suboptimal Cell Line or Clone: The integration site of the OsTIR1(F74G) transgene or the characteristics of the specific cell clone being used might influence the overall performance of the system.

Troubleshooting Guide

If you are experiencing unexpected leaky degradation with the AID2 system, consider the following troubleshooting steps:

Issue Possible Cause Recommended Action
Reduced protein levels before this compound addition High expression of OsTIR1(F74G)- Verify the expression level of OsTIR1(F74G) by Western blot or qPCR.- If expression is excessively high, consider using a weaker promoter to drive OsTIR1(F74G) expression or selecting a different clonal line with lower expression.
Intrinsic instability of the mAID-tagged protein- Perform a cycloheximide (CHX) chase experiment to assess the intrinsic half-life of your mAID-tagged protein compared to the untagged endogenous protein.
Suboptimal clonal line- Screen multiple independent clonal cell lines to identify one with the expected tight regulation of your target protein.
Variability in leaky degradation between experiments Inconsistent cell culture conditions- Ensure consistent cell density, passage number, and media composition between experiments.- Test for and treat any potential mycoplasma contamination, as this can affect cellular physiology.
Degradation of this compound- Prepare fresh stock solutions of this compound in DMSO and store them protected from light at -20°C or -80°C.[12] Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Verifying Protein Depletion by Western Blot

This protocol is to confirm the degradation of the mAID-tagged protein of interest upon induction with this compound.

Materials:

  • Cells expressing your mAID-tagged protein and OsTIR1(F74G).

  • This compound stock solution (e.g., 1 mM in DMSO).[12]

  • Cell culture medium.

  • DMSO (vehicle control).

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Western blot transfer system and membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody specific to your protein of interest or the tag.

  • Secondary antibody conjugated to HRP.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Seed cells at an appropriate density in a multi-well plate.

  • The next day, treat the cells with the desired concentration of this compound (typically 1 µM) or an equivalent volume of DMSO as a negative control.[12]

  • Incubate for the desired time points (e.g., 0, 1, 2, 4, 6, and 24 hours) to create a time-course.

  • At each time point, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Prepare samples for SDS-PAGE by mixing equal amounts of protein with loading buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system. A loading control like tubulin or GAPDH should be used to ensure equal protein loading.[6]

Visualizations

AID_System_Comparison cluster_0 Original AID System cluster_1 AID2 System AID_TIR1 Wild-Type TIR1 AID_Degron AID-tagged Protein AID_Auxin Auxin (IAA) AID_Degradation Degradation AID_Auxin->AID_Degradation Strong Interaction AID_NoAuxin No Auxin AID_Leaky Leaky Degradation AID_NoAuxin->AID_Leaky Weak Interaction AID_Leaky->AID_Degron AID_Degradation->AID_Degron AID2_TIR1 Mutant TIR1 (F74G) AID2_Degron mAID-tagged Protein AID2_Ligand This compound AID2_Degradation Sharp Degradation AID2_Ligand->AID2_Degradation Specific & Strong Interaction AID2_NoLigand No this compound AID2_NoLeaky No Degradation AID2_NoLigand->AID2_NoLeaky No Interaction AID2_NoLeaky->AID2_Degron AID2_Degradation->AID2_Degron

Caption: Comparison of the original AID and AID2 systems.

AID2_Mechanism cluster_0 No this compound Present cluster_1 This compound Present TIR1_mutant_no_ligand OsTIR1(F74G) SCF_complex_no_ligand SCF Complex TIR1_mutant_no_ligand->SCF_complex_no_ligand binds No_Interaction No Interaction mAID_protein_no_ligand mAID-tagged Protein No_Interaction->TIR1_mutant_no_ligand No_Interaction->mAID_protein_no_ligand TIR1_mutant_with_ligand OsTIR1(F74G) SCF_complex_with_ligand SCF Complex TIR1_mutant_with_ligand->SCF_complex_with_ligand binds mAID_protein_with_ligand mAID-tagged Protein Ubiquitination Poly-ubiquitination mAID_protein_with_ligand->Ubiquitination Ligand This compound Ligand->TIR1_mutant_with_ligand binds SCF_complex_with_ligand->mAID_protein_with_ligand recruits Proteasome Proteasomal Degradation Ubiquitination->Proteasome

Caption: Mechanism of the AID2 system for targeted protein degradation.

Troubleshooting_Workflow Start Leaky Degradation Observed with AID2 System Check_TIR1 Check OsTIR1(F74G) Expression Level Start->Check_TIR1 Is_High Is Expression Excessively High? Check_TIR1->Is_High Reduce_TIR1 Use Weaker Promoter or Select New Clone Is_High->Reduce_TIR1 Yes Check_Protein_Stability Assess Intrinsic Protein Stability (CHX chase) Is_High->Check_Protein_Stability No Reduce_TIR1->Check_Protein_Stability Is_Unstable Is mAID-tagged Protein Inherently Unstable? Check_Protein_Stability->Is_Unstable Consider_Alternative Consider Alternative Tagging Strategy or System Is_Unstable->Consider_Alternative Yes Screen_Clones Screen Multiple Independent Clones Is_Unstable->Screen_Clones No Check_Culture Review Cell Culture and Reagent Quality Screen_Clones->Check_Culture Resolved Issue Resolved Check_Culture->Resolved

References

Technical Support Center: Optimizing OsTIR1(F74G) for Efficient Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize OsTIR1(F74G) expression levels for efficient auxin-inducible protein degradation.

Frequently Asked Questions (FAQs)

Q1: What is the OsTIR1(F74G)-based auxin-inducible degron (AID) system?

The auxin-inducible degron (AID) system is a powerful tool for rapid and reversible depletion of a protein of interest (POI). It relies on the plant hormone auxin to induce the degradation of a target protein that has been tagged with an auxin-inducible degron (AID). The system is composed of two key components: the F-box protein TIR1 (Transport Inhibitor Response 1) from Oryza sativa (rice), and a degron tag fused to the POI. In the presence of auxin, TIR1, as part of the SCF E3 ubiquitin ligase complex, recognizes the AID-tagged protein and targets it for proteasomal degradation. The F74G mutation in OsTIR1 enhances the system's sensitivity to synthetic auxins and reduces basal degradation in the absence of the inducer.[1][2][3][4]

Q2: What are the advantages of using the OsTIR1(F74G) mutant over the wild-type OsTIR1?

The OsTIR1(F74G) mutant offers several advantages over the wild-type OsTIR1:

  • Reduced Basal Degradation: A significant issue with the original AID system is "leaky" degradation of the target protein even without auxin. The F74G mutation in OsTIR1 minimizes this auxin-independent degradation.[1][3][5]

  • Increased Sensitivity to Synthetic Auxins: OsTIR1(F74G) exhibits increased affinity for synthetic auxin analogs like 5-phenyl-indole-3-acetic acid (5-Ph-IAA). This allows for efficient degradation at much lower, and often less cytotoxic, concentrations of the inducer.[5]

  • Faster Degradation Kinetics: The enhanced interaction between OsTIR1(F74G), the synthetic auxin, and the degron tag can lead to more rapid depletion of the target protein.[5]

Q3: Which auxin analog should I use with OsTIR1(F74G)?

The choice of auxin analog is critical for optimal performance of the OsTIR1(F74G) system. While the natural auxin indole-3-acetic acid (IAA) can be used, synthetic analogs are generally preferred for their higher affinity and specificity.

  • 5-Phenyl-IAA (this compound): This is a commonly used and effective synthetic auxin for the OsTIR1(F74G) system, often enabling degradation at nanomolar to low micromolar concentrations.[3][5][6]

  • 5-Adamantyl-IAA (5-Ad-IAA): This bulky analog, when paired with a different OsTIR1 mutant (F74A), has been shown to be highly potent. While less characterized with F74G, it represents another option for achieving degradation at very low concentrations.[7][8]

  • Naphthalene-1-acetic acid (NAA): NAA can also induce degradation with OsTIR1(F74G), but it may require higher concentrations and result in slower degradation kinetics compared to this compound.[6][9]

Q4: Should I use transient or stable expression for OsTIR1(F74G)?

The choice between transient and stable expression depends on the experimental goals.

  • Transient Expression: This method is suitable for short-term experiments and rapid screening of different constructs or conditions.[10][11][12] Expression levels can be high but are often heterogeneous within the cell population and are lost over time as cells divide.[10][11]

  • Stable Expression: For long-term studies, generating a stable cell line that continuously expresses OsTIR1(F74G) is recommended. This provides more consistent and homogenous expression levels, leading to more reproducible degradation kinetics.[10][11]

Troubleshooting Guide

Problem 1: High basal degradation of my AID-tagged protein in the absence of auxin.

High basal degradation, or "leakiness," is a common issue where the target protein is degraded even without the addition of auxin.

Potential Cause Troubleshooting Step
High OsTIR1(F74G) expression levels High levels of OsTIR1(F74G) can lead to auxin-independent degradation.[6][13] Reduce the expression level by using a weaker, constitutive promoter or an inducible promoter (e.g., doxycycline-inducible) to control OsTIR1(F74G) expression.[1][2]
Codon optimization of OsTIR1(F74G) Codon-optimized OsTIR1(F74G) can lead to higher protein expression and increased basal degradation. Consider using a non-codon-optimized version for lower expression.[6]
Intrinsic instability of the tagged protein The AID tag itself might slightly destabilize the protein of interest.
Use of a competitive inhibitor In some cases, the use of an OsTIR1 competitive inhibitor like auxinole can help to reduce basal degradation and improve the recovery kinetics after auxin washout.[2]

Problem 2: Inefficient or incomplete degradation of my target protein after auxin addition.

Suboptimal degradation can hinder the interpretation of experimental results.

Potential Cause Troubleshooting Step
Low OsTIR1(F74G) expression levels Insufficient OsTIR1(F74G) will limit the degradation capacity of the system.[6][13] Increase expression by using a stronger promoter or by selecting a stable clone with higher expression.
Suboptimal auxin concentration The concentration of the auxin analog may be too low. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and target protein.
Choice of auxin analog Some auxin analogs are more potent than others. If using NAA, consider switching to this compound for potentially faster and more complete degradation.[6][9]
Accessibility of the AID tag The AID tag on your protein of interest might be sterically hindered, preventing its recognition by the SCF-OsTIR1(F74G) complex. Consider tagging the other terminus of your protein or inserting the tag in a different location.
Long half-life of the target protein Proteins with a very long half-life may require a longer auxin treatment for complete degradation. Perform a time-course experiment to determine the optimal degradation time.

Problem 3: Cellular toxicity or off-target effects upon auxin treatment.

High concentrations of auxin or its analogs can sometimes lead to cellular stress or other off-target effects.

Potential Cause Troubleshooting Step
High concentration of auxin High concentrations of IAA (e.g., 500 µM) have been associated with cellular defects.[1]
Use of a more potent auxin analog Switch to a more potent synthetic auxin like this compound, which allows for efficient degradation at much lower concentrations (e.g., 1 µM), thereby reducing the risk of toxicity.[5]
Perform control experiments Treat parental cells (lacking the AID system) with the same concentration of auxin to distinguish between system-specific effects and general cellular responses to the compound.

Quantitative Data Summary

Table 1: Comparison of Different Auxin Analogs for OsTIR1-mediated Degradation

Auxin AnalogOsTIR1 VariantTypical Concentration RangeRelative PotencyReference
Indole-3-acetic acid (IAA)Wild-type100 - 500 µMStandard[1]
5-Phenyl-IAA (this compound)F74G0.5 - 5 µMHigh[5][6]
Naphthalene-1-acetic acid (NAA)F74G1 - 10 µMModerate[6][9]
5-Adamantyl-IAA (5-Ad-IAA)F74A5 - 50 nMVery High[7]

Table 2: Effect of OsTIR1(F74G) Expression Level on Degradation Dynamics in Yeast

Promoter Strength (for OsTIR1 F74G)Relative OsTIR1 F74G ExpressionBasal Degradation (GFP-AID levels without auxin)This compound Induced Degradation Rate
Weak (e.g., REV1)LowLowSlower
Strong (e.g., ADH1)HighHigherFaster

Data adapted from a study in budding yeast, demonstrating the principle that OsTIR1(F74G) expression levels directly impact both basal and induced degradation rates.[6][13]

Experimental Protocols & Methodologies

Protocol 1: Determining Optimal Auxin Concentration

  • Cell Seeding: Seed cells expressing your AID-tagged protein of interest and OsTIR1(F74G) in a multi-well plate.

  • Auxin Dilution Series: Prepare a series of dilutions of your chosen auxin analog (e.g., this compound) in cell culture medium, ranging from nanomolar to micromolar concentrations.

  • Treatment: Add the different concentrations of auxin to the cells. Include a vehicle-only control (e.g., DMSO or ethanol).

  • Incubation: Incubate the cells for a fixed period of time, which should be sufficient to observe degradation (e.g., 2-4 hours).

  • Lysis and Analysis: Lyse the cells and analyze the protein levels of your target protein by Western blotting or another quantitative method like flow cytometry if the target is fluorescently tagged.

  • Data Interpretation: Determine the lowest concentration of auxin that gives the desired level of degradation.

Protocol 2: Time-Course of Protein Degradation

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Auxin Treatment: Treat the cells with the predetermined optimal concentration of auxin.

  • Time Points: At various time points after auxin addition (e.g., 0, 15, 30, 60, 120, 240 minutes), harvest the cells.

  • Lysis and Analysis: Lyse the cells and analyze the levels of your target protein by Western blotting.

  • Data Interpretation: Plot the protein levels against time to determine the degradation kinetics of your protein of interest.

Visualizations

AID_Signaling_Pathway cluster_SCF SCF Complex cluster_Degradation Proteasomal Degradation OsTIR1 OsTIR1(F74G) SKP1 SKP1 POI AID-tagged Protein of Interest OsTIR1->POI poly-ubiquitinates CUL1 CUL1 RBX1 RBX1 Ub Ubiquitin Ub->POI Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI POI->OsTIR1 binds POI->Proteasome targeted for degradation Auxin Auxin (e.g., this compound) Auxin->OsTIR1 binds

Caption: The Auxin-Inducible Degron (AID) signaling pathway.

Experimental_Workflow cluster_Constructs 1. Construct Generation cluster_Expression 2. Expression System cluster_Optimization 3. Optimization cluster_Analysis 4. Analysis Vector_Selection Select OsTIR1(F74G) Expression Vector Tagging Tag Protein of Interest with AID degron Transfection Transient or Stable Transfection Tagging->Transfection Cell_Line Generate Cell Line Transfection->Cell_Line Dose_Response Auxin Dose-Response Cell_Line->Dose_Response Time_Course Degradation Time-Course Dose_Response->Time_Course Western_Blot Western Blot Time_Course->Western_Blot Phenotype Phenotypic Analysis Western_Blot->Phenotype

Caption: Experimental workflow for optimizing AID-mediated degradation.

Troubleshooting_Logic Start Problem with Degradation? Leaky High Basal Degradation? Start->Leaky Yes Inefficient Inefficient Degradation? Start->Inefficient No Reduce_TIR1 Reduce OsTIR1(F74G) Expression Leaky->Reduce_TIR1 Yes Increase_TIR1 Increase OsTIR1(F74G) Expression Inefficient->Increase_TIR1 Yes Use_Inducible Use Inducible Promoter Reduce_TIR1->Use_Inducible Optimize_Auxin Optimize Auxin Concentration/Type Increase_TIR1->Optimize_Auxin Check_Tag Check AID Tag Accessibility Optimize_Auxin->Check_Tag

Caption: Troubleshooting decision tree for common degradation issues.

References

challenges in 5-Ph-IAA in vivo studies and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-phenyl-indole-3-acetic acid (5-Ph-IAA) in in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in in vivo studies?

5-phenyl-indole-3-acetic acid (this compound) is a synthetic analog of the plant hormone auxin (indole-3-acetic acid, IAA). It is a crucial component of the second-generation Auxin-Inducible Degron (AID2) system for targeted and rapid protein degradation.[1][2][3] The AID2 system offers superior specificity and efficiency compared to the original AID system, making it a powerful tool for studying protein function in living organisms.[2]

Q2: What are the main advantages of the AID2 system with this compound over the original AID system?

The AID2 system, utilizing a mutated F-box protein TIR1 (e.g., OsTIR1(F74G)) and this compound, overcomes two major limitations of the first-generation AID system:

  • Reduced "Leaky" Degradation: The original AID system often exhibits basal degradation of the target protein even without auxin. The AID2 system shows undetectable leaky degradation, providing tighter control over protein levels.[4][5][6][7]

  • Lower Ligand Concentration and Toxicity: The AID2 system requires a significantly lower concentration of this compound (up to 1000-fold less) to achieve efficient protein degradation compared to the high concentrations of IAA needed for the original system.[2][5] This is critical for in vivo studies, as high doses of IAA can be toxic to animals like mice.[2][5][6][7] this compound is well-tolerated at effective concentrations in vivo.[2][5][6]

Q3: Is this compound commercially available, or do I need to synthesize it?

While this compound is commercially available from various suppliers, it can be expensive, which has been a barrier to the widespread adoption of the AID2 technology.[1] However, a cost-effective protocol for its chemical synthesis is available, utilizing a Suzuki coupling reaction.[1][5] This allows individual labs to produce the compound at a larger scale with common laboratory reagents.[1]

Q4: What are the recommended solvents and storage conditions for this compound?

  • Solubility: this compound is soluble in DMSO and ethanol, typically up to 100 mM.[4]

  • Storage: As a powder, this compound should be stored at -20°C.[4] Stock solutions in DMSO or ethanol should also be stored at -20°C and protected from light to maintain stability.[1] For in vivo use, it's often dissolved in a vehicle like PBS, which may require pH adjustment.

Troubleshooting Guides

Problem 1: Inefficient or No Target Protein Degradation
Possible Cause Troubleshooting Step
Incorrect this compound Concentration Optimize the this compound concentration. While the AID2 system is highly sensitive, the optimal concentration can vary between model organisms and target proteins. Perform a dose-response experiment to determine the minimal effective concentration.
Poor Bioavailability of this compound Ensure proper formulation and administration of this compound. For intraperitoneal (IP) injections in mice, this compound can be dissolved in sterile PBS, which may require the addition of a small amount of NaOH to aid dissolution, followed by pH adjustment to 7.4.[2]
Degraded this compound Protect this compound solutions from light and store them properly at -20°C. Prepare fresh working solutions for each experiment if stability is a concern.
Inefficient TIR1 Expression or Function Verify the expression and functionality of the mutated TIR1 protein in your model system. Ensure that the specific TIR1 mutant you are using (e.g., OsTIR1(F74G)) is compatible with this compound.
Ineffective Degron Tag The efficiency of degradation can be influenced by the specific degron tag used and its position on the target protein. Consider testing different degron tags (e.g., mAID, AID*) or positioning the tag at a different terminus of your protein of interest.
Target Protein Characteristics Highly stable proteins or proteins in specific subcellular compartments may be more resistant to degradation. Longer exposure to this compound or higher concentrations may be necessary.
Problem 2: Observed Toxicity or Off-Target Effects
Possible Cause Troubleshooting Step
High Dose of this compound Although significantly less toxic than IAA, very high doses of this compound could potentially cause adverse effects. Use the lowest effective concentration determined from your dose-response experiments.
Vehicle-Related Toxicity If using solvents like DMSO for initial stock solutions, ensure the final concentration of the solvent in the administered dose is below toxic levels for your model organism. For C. elegans, for example, 1% DMSO has been shown to alter behavior.[1]
Off-Target Protein Degradation While proteomic studies have shown high specificity of the AID2 system, it's good practice to include appropriate controls.[8] A control group expressing the AID-tagged protein and TIR1 but receiving only the vehicle can help differentiate between this compound specific effects and other experimental variables.
Long-term TIR1 Expression In long-term studies, the continuous expression of a foreign protein like TIR1 could potentially elicit an immune response. While not extensively reported as a major issue, this is a theoretical consideration. Monitoring for signs of inflammation or immune rejection in long-term experiments is advisable.

Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound in in vivo studies.

Table 1: Comparison of AID and AID2 Systems

FeatureAID System (IAA)AID2 System (this compound)Fold ImprovementReference
Ligand Concentration High (e.g., 100-500 µM in vitro)Low (e.g., <1 µM in vitro)~670-1000x lower[2][9]
In Vivo Toxicity (Mice) Toxic at effective dosesWell-tolerated at effective dosesHigh[2][6]
Leaky Degradation Often observedUndetectableHigh[4][6]
Degradation Kinetics RapidEven faster than AIDModerate[2]

Table 2: In Vivo Degradation of CEP192-mAID in Mice with this compound

TissueDoseTime Post-InjectionDegradationReference
Small Intestine5 mg/kg (IP)30 minutes~90%[2][6]
Spleen5 mg/kg (IP)30 minutes>80%[2][6]
Stomach5 mg/kg (IP)30 minutes>80%[2][6]
Small Intestine1 mg/kg (IP)Not specified~80%[5]
Spleen1 mg/kg (IP)Not specified~53%[5]

Experimental Protocols

Protocol 1: Cost-Effective Synthesis of this compound

This protocol is a summary of the method described by Sural et al. (2024).[1]

Part 1: Suzuki Coupling to Synthesize 5-phenylindole

  • Combine 5-chloroindole, phenylboronic acid, palladium(II) acetate, potassium carbonate, and a phosphine ligand in a suitable solvent (e.g., a mixture of toluene, ethanol, and water).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon) at a specified temperature for several hours.

  • After the reaction is complete, cool the mixture and perform an aqueous workup to extract the product.

  • Purify the crude 5-phenylindole using column chromatography.

Part 2: Synthesis of this compound from 5-phenylindole

  • React 5-phenylindole with oxalyl chloride in a suitable solvent (e.g., diethyl ether) to form an intermediate.

  • Hydrolyze the intermediate using sodium hydroxide.

  • Reduce the resulting keto acid with a reducing agent like sodium borohydride.

  • Acidify the reaction mixture to precipitate the final product, this compound.

  • Collect the solid product by filtration and dry it under vacuum.

Protocol 2: Preparation and Administration of this compound for In Vivo Mouse Studies

This protocol is based on methodologies described in recent in vivo studies.[2][6]

1. Preparation of this compound Solution for Injection:

  • Weigh the desired amount of this compound powder.

  • To prepare a stock solution (e.g., 10 mg/mL), dissolve the this compound in sterile phosphate-buffered saline (PBS).

  • Aid dissolution by the dropwise addition of a dilute NaOH solution until the this compound is fully dissolved.

  • Carefully adjust the pH of the solution to 7.4 using dilute HCl.

  • Bring the solution to the final desired concentration with sterile PBS.

  • Sterile-filter the final solution through a 0.22 µm filter before injection.

2. Intraperitoneal (IP) Injection in Mice:

  • Restrain the mouse appropriately.

  • Locate the injection site in the lower right quadrant of the abdomen.

  • Insert a sterile needle (e.g., 26-gauge) at an approximately 30-45 degree angle.

  • Aspirate to ensure the needle has not entered a blood vessel or organ.

  • Inject the calculated volume of the this compound solution.

  • Return the mouse to its cage and monitor for any adverse reactions.

Visualizations

AID2_Signaling_Pathway cluster_nucleus Nucleus Target_Protein Target Protein-mAID OsTIR1 OsTIR1(F74G) Target_Protein->OsTIR1 Recruited by This compound-bound OsTIR1 Proteasome Proteasome Target_Protein->Proteasome Targeted for Degradation SCF_Complex SCF Complex OsTIR1->SCF_Complex Part of SCF_Complex->Target_Protein Ubiquitinates Ub Ubiquitin Ub->Target_Protein Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades into 5_Ph_IAA This compound 5_Ph_IAA->OsTIR1 Binds Experimental_Workflow Start Start: In Vivo Experiment Animal_Model Generate Animal Model (e.g., knock-in mAID tag, express OsTIR1) Start->Animal_Model 5PhIAA_Prep Prepare this compound Solution Animal_Model->5PhIAA_Prep Administration Administer this compound to Animals (e.g., IP injection) 5PhIAA_Prep->Administration Time_Course Collect Samples at Various Time Points Administration->Time_Course Analysis Analyze Protein Levels (e.g., Western Blot, IHC, Flow Cytometry) Time_Course->Analysis Data_Interpretation Interpret Results Analysis->Data_Interpretation End End Data_Interpretation->End Troubleshooting_Logic Start Problem: Inefficient Protein Degradation Check_Concentration Is this compound concentration optimized? Start->Check_Concentration Optimize_Dose Action: Perform dose-response experiment Check_Concentration->Optimize_Dose No Check_Formulation Is this compound formulation and administration correct? Check_Concentration->Check_Formulation Yes Optimize_Dose->Check_Formulation Correct_Formulation Action: Review preparation and injection protocol Check_Formulation->Correct_Formulation No Check_TIR1 Is TIR1 expression and function verified? Check_Formulation->Check_TIR1 Yes Correct_Formulation->Check_TIR1 Verify_TIR1 Action: Check TIR1 expression (e.g., Western Blot, qPCR) Check_TIR1->Verify_TIR1 No Check_Degron Is the degron tag functional? Check_TIR1->Check_Degron Yes Verify_TIR1->Check_Degron Redesign_Construct Action: Test alternative degron tags or positions Check_Degron->Redesign_Construct No Success Problem Resolved Check_Degron->Success Yes Redesign_Construct->Success

References

Technical Support Center: Optimizing 5-Ph-IAA-Induced Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the 5-Ph-IAA-induced degradation system, a powerful tool for rapid and controlled protein depletion.

Frequently Asked Questions (FAQs)

Q1: What is the this compound-induced degradation system and how does it work?

The this compound-induced degradation system, particularly the second-generation Auxin-Inducible Degron (AID2) system, is a chemical genetic tool for targeted and reversible protein degradation.[1][2][3] It relies on three key components:

  • A protein of interest (POI) tagged with a small degron sequence (e.g., mAID or miniIAA7).

  • A mutated F-box protein from Oryza sativa (rice), OsTIR1(F74G) or Arabidopsis thaliana AtTIR1(F79G) , which is part of an SCF E3 ubiquitin ligase complex.[3]

  • The synthetic auxin analog, 5-phenyl-indole-3-acetic acid (this compound) , which acts as a molecular glue.[1][2]

In the presence of this compound, the OsTIR1(F74G) or AtTIR1(F79G) protein binds to the degron-tagged POI, leading to its polyubiquitination and subsequent degradation by the proteasome.[4][5] The AID2 system offers significant improvements over the original AID system, including reduced "leaky" degradation in the absence of the inducer and higher efficiency at much lower ligand concentrations.[3]

Q2: What are the key advantages of the AID2 system with this compound compared to the conventional AID system?

The AID2 system offers several key advantages:

  • Reduced Basal Degradation: The mutated TIR1 protein [e.g., OsTIR1(F74G)] has a lower affinity for the degron tag in the absence of the specific auxin analog, minimizing unwanted degradation of the target protein.[3][6]

  • Higher Potency: this compound is effective at concentrations up to 1,000-fold lower than the natural auxin (IAA) used in the original AID system, reducing potential off-target effects and cellular toxicity.[1][7]

  • Faster Kinetics: The AID2 system can induce rapid protein degradation, with protein half-lives reported to be as short as 9 minutes in some systems.[8]

  • Improved Specificity: The "bump-and-hole" approach, where the mutated TIR1 (the "hole") specifically accommodates the modified auxin this compound (the "bump"), enhances the specificity of the interaction.

Q3: Which degron tag should I use for my protein of interest?

The choice of degron tag can influence degradation efficiency. Commonly used degron tags include mAID, mIAA7, and AID. While mAID and AID have been shown to be effective, some studies suggest that the mIAA7 degron can result in faster depletion kinetics for some proteins.[3] However, mIAA7 may also increase leaky degradation for certain targets.[3] It is recommended to test different degron tags to determine the optimal one for your specific protein and experimental system.

Troubleshooting Guide

Problem 1: Inefficient or incomplete degradation of the target protein.

Possible Cause Troubleshooting Suggestion
Suboptimal this compound Concentration Titrate the concentration of this compound. While the AID2 system is potent, the optimal concentration can vary between cell types and target proteins. Test a range from nanomolar to low micromolar concentrations.[4][9]
Low Expression of OsTIR1(F74G)/AtTIR1(F79G) Verify the expression level of the TIR1 protein via Western blot or fluorescence microscopy if it is tagged. Low TIR1 levels can be a limiting factor for efficient degradation.[10] Consider using a stronger promoter or a different expression strategy.
Poor Accessibility of the Degron Tag The position of the degron tag (N- or C-terminus) can affect its accessibility to the SCF complex. If one terminus yields poor degradation, try tagging the other end of the protein.[11]
High Expression Level of the Target Protein Very high levels of the target protein may overwhelm the degradation machinery. If possible, use an expression system that allows for moderate or inducible expression of the tagged protein.
Incorrect this compound Preparation or Storage This compound is light-sensitive. Prepare stock solutions in a dark tube or wrap the tube in aluminum foil. Store stock solutions at -20°C and protect from light during experiments.[1][7]

Problem 2: "Leaky" degradation of the target protein in the absence of this compound.

Possible Cause Troubleshooting Suggestion
High Expression of OsTIR1(F74G)/AtTIR1(F79G) Even with the mutated TIR1, very high expression levels can sometimes lead to basal degradation.[12] If possible, reduce the expression of the TIR1 protein.
Choice of Degron Tag The mIAA7 degron has been reported to increase leaky degradation for some proteins.[3] If you are using mIAA7 and experiencing significant leaky degradation, consider switching to the mAID or AID* tag.
Inherent Instability of the Fusion Protein The addition of the degron tag itself might slightly destabilize your protein of interest. Compare the steady-state level of your tagged protein to the untagged endogenous protein.

Problem 3: A newly synthesized batch of this compound is not effective.

Possible Cause Troubleshooting Suggestion
Impure or Incorrectly Synthesized Compound Verify the purity and identity of the synthesized this compound using analytical methods such as NMR or mass spectrometry.
Degradation of the Compound Ensure proper storage conditions (protected from light, at -20°C). Prepare fresh dilutions for experiments.
Experimental Control Failure Always include a positive control (a previously validated batch of this compound or a different degrader system) and a negative control (vehicle-treated cells) in your experiments to confirm that the issue lies with the new batch.

Quantitative Data Summary

Table 1: Comparison of AID and AID2 System Parameters

ParameterConventional AID SystemAID2 System
Ligand Indole-3-acetic acid (IAA)5-phenyl-indole-3-acetic acid (this compound)
TIR1 Variant Wild-type OsTIR1/AtTIR1OsTIR1(F74G) / AtTIR1(F79G)
Effective Ligand Concentration ~500 µM[4]1-100 µM (in C. elegans embryos)[13], ~1 µM (in human cells)[4]
Reported Protein Half-Life 10-50 min[14]As low as 9 min[8]

Table 2: Reported Degradation Kinetics for Various Proteins using Auxin-Inducible Systems

Target ProteinSystemCell/Organism TypeHalf-life (t1/2)
Plk4AID-YFPAIDHuman cells9 min[15]
CENP-AAID-YFPAIDHuman cells18 min[15]
TRF2AID-YFPAIDHuman cells13 min[15]
Cyclin B1AID-YFPAIDHuman cells17 min[15]
Histone H2BAID-YFPAIDHuman cells33-50 min[15]
AIDm-EGFPAIDMouse oocytes (MII)41.0 min[14]
AIDm-EGFPAIDMouse oocytes (Prophase I)106.9 min[14]
mAID-tagged proteinsAID2Mammalian cells62.3 min (reporter protein)

Experimental Protocols

Protocol 1: General Workflow for this compound-Induced Degradation in Mammalian Cells

This protocol provides a general outline. Specific details such as cell type, transfection/transduction methods, and analysis techniques should be optimized for your experimental setup.

  • Cell Line Generation:

    • Establish a stable cell line co-expressing your degron-tagged protein of interest and the OsTIR1(F74G) or AtTIR1(F79G) protein. This can be achieved through lentiviral transduction or plasmid transfection followed by selection.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in DMSO or ethanol to create a high-concentration stock solution (e.g., 10-100 mM).

    • Store the stock solution at -20°C, protected from light.

  • Induction of Degradation:

    • Culture the engineered cells to the desired confluency.

    • Dilute the this compound stock solution in fresh culture medium to the final working concentration (typically in the nanomolar to low micromolar range).

    • Replace the existing medium with the this compound-containing medium.

    • Incubate the cells for the desired amount of time (from minutes to hours) to induce degradation.

  • Analysis of Protein Degradation:

    • Harvest the cells at various time points after this compound addition.

    • Analyze the levels of the target protein by Western blotting, flow cytometry (if the protein is fluorescently tagged), or immunofluorescence microscopy.

Protocol 2: Preparation of this compound Plates for C. elegans

This protocol is adapted from a published method for using this compound in C. elegans.[1][7]

  • Prepare a 100 mM stock solution of this compound:

    • Dissolve the this compound powder in 96% ethanol.

    • Wrap the tube in aluminum foil to protect it from light.

  • Prepare a 100 µM working solution:

    • In a light-protected microcentrifuge tube, dilute the 100 mM stock solution 1:1000 in 96% ethanol.

  • Plate Preparation:

    • Pipette 100 µL of the 100 µM this compound solution onto each NGM-OP50 lawn plate.

    • Swirl the plate to ensure the solution covers the entire bacterial lawn.

    • For control plates, add 100 µL of 96% ethanol.

  • Incubation:

    • Store the plates in the dark for 16-20 hours before use.

Visualizations

Signal_Pathway cluster_SCF SCF Complex CUL1 CUL1 RBX1 RBX1 CUL1->RBX1 SKP1 SKP1 SKP1->CUL1 OsTIR1 OsTIR1(F74G) RBX1->OsTIR1 POI Protein of Interest-Degron OsTIR1->POI recruits Proteasome Proteasome POI->Proteasome targeted to PhIAA This compound PhIAA->OsTIR1 binds Ub Ubiquitin Ub->POI polyubiquitination Degraded_POI Degraded Protein Proteasome->Degraded_POI degrades

Caption: Signaling pathway of this compound-induced protein degradation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Generate stable cell line: - POI-Degron - OsTIR1(F74G) C Culture cells A->C B Prepare this compound stock solution D Add this compound to medium B->D C->D E Incubate for desired time D->E F Harvest cells at time points E->F G Analyze protein levels (Western blot, Flow cytometry, etc.) F->G

Caption: General experimental workflow for this compound degradation.

Troubleshooting_Logic Start Inefficient Degradation? Check_Conc Optimize this compound concentration Start->Check_Conc Check_TIR1 Verify OsTIR1 expression Check_Conc->Check_TIR1 No improvement Success Problem Solved Check_Conc->Success Improved Check_Tag Test alternative tag position Check_TIR1->Check_Tag No improvement Check_TIR1->Success Improved Check_POI Assess target protein expression level Check_Tag->Check_POI No improvement Check_Tag->Success Improved Check_POI->Success Improved

References

Technical Support Center: Auxin-Inducible Degron (AID) System

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the auxin-inducible degron (AID) system. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively utilize this powerful technology for targeted protein degradation.

Frequently Asked Questions (FAQs)

Q1: What is the auxin-inducible degron (AID) system and how does it work?

The auxin-inducible degron (AID) system is a powerful tool for inducing the rapid and reversible degradation of a specific protein of interest (POI) in non-plant eukaryotic cells and organisms.[1][2][3] The system is based on the plant hormone auxin's natural role in protein degradation.[2] It requires two key components to be introduced into the target cells:

  • An auxin-responsive F-box protein: Typically, this is TIR1 (Transport Inhibitor Response 1) from Oryza sativa (rice) or Arabidopsis thaliana.[1][4] TIR1 is a component of the SCF E3 ubiquitin ligase complex.

  • An AID tag fused to the protein of interest: This tag is a small degron sequence from an Aux/IAA protein, which is a natural target of TIR1 in plants.[4][5]

In the presence of auxin (a plant hormone), the AID-tagged protein is recognized by the TIR1-containing SCF complex, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] This process is rapid, often occurring within minutes to a few hours, and can be reversed by washing out the auxin.[1][2][6]

Q2: What are the common applications of the AID system?

The AID system is particularly valuable for studying essential proteins where traditional genetic knockout would be lethal.[1][2][5] Its rapid and inducible nature allows for the investigation of dynamic cellular processes.[1][2] Key applications include:

  • Studying the function of essential genes.[1][5]

  • Investigating dynamic processes like cell cycle progression, differentiation, and genome organization.[1][2]

  • Dissecting the direct and indirect roles of proteins by observing the immediate effects of their depletion.[1]

  • Analyzing protein function at specific developmental stages or in specific cell types.[1]

Q3: Which auxin analog should I use?

The choice of auxin can significantly impact the efficiency and specificity of protein degradation. While the natural auxin indole-3-acetic acid (IAA) is commonly used, synthetic analogs have been developed to improve the system.

Auxin AnalogTypical ConcentrationKey FeaturesReference
Indole-3-acetic acid (IAA)100-500 µMNatural auxin, widely used. Can be affected by fluorescent light.[1][5]
1-Naphthaleneacetic acid (NAA)500 µMSynthetic analog, may perform better in some systems like zebrafish.[1][5]
5-Phenyl-IAA (5-Ph-IAA)1-5 µMWorks at much lower concentrations with modified OsTIR1 mutants (e.g., OsTIR1(F74G)) in the AID2 system, reducing off-target effects and leaky degradation.[1][6][7]
5-Adamantyl-IAA (5-Ad-IAA)Low µM rangeA bulky analog used with a mutated F-box protein (OsTIR1(F74A)) to minimize undesirable side effects.[4]

Troubleshooting Guide

This section addresses common issues encountered during experiments using the AID system.

Problem 1: Leaky (auxin-independent) degradation of the target protein.

  • Symptom: The level of the AID-tagged protein is lower than the endogenous, untagged protein even in the absence of auxin. This can be a significant issue when studying essential proteins.[1][2][8]

  • Possible Causes & Solutions:

    • High expression of TIR1: The level of TIR1 expression is critical. Overexpression can lead to auxin-independent degradation.[9]

      • Solution: Use a weaker, constitutive promoter or a titratable expression system to optimize TIR1 levels. Ensure single-copy integration of the TIR1 transgene.[9]

    • Intrinsic instability of the tagged protein: The AID tag itself can sometimes be recognized by the cellular machinery as a degradation signal, even without TIR1.

      • Solution 1 (AID2 System): Use the improved AID2 system, which employs a mutant version of TIR1 (e.g., OsTIR1(F74G)) and a modified auxin analog (this compound). This combination exhibits significantly reduced leaky degradation.[6][10]

      • Solution 2 (ARF Expression): Co-express the auxin response transcription factor (ARF). In plants, ARF binds to Aux/IAA proteins in the absence of auxin. Expressing the PB1 domain of ARF can suppress constitutive degradation of AID-tagged proteins.[11]

      • Solution 3 (Auxin Antagonist): In some systems, the use of an auxin antagonist like auxinole has been explored to suppress basal degradation, although its effectiveness can vary.[12][13]

Problem 2: Incomplete or slow protein degradation after auxin addition.

  • Symptom: A significant amount of the target protein remains even after prolonged incubation with auxin.

  • Possible Causes & Solutions:

    • Insufficient auxin concentration or stability: The concentration of auxin may not be optimal, or it may be degrading over time.

      • Solution: Perform a dose-response curve to determine the minimal effective auxin concentration.[5] For light-sensitive auxins like IAA, protect your media from light or use a more stable analog like NAA.[5]

    • Suboptimal TIR1 expression: Insufficient levels of the TIR1 F-box protein will limit the rate of degradation.

      • Solution: Ensure stable and sufficient expression of TIR1. This can be verified by Western blot.

    • Accessibility of the AID tag: The AID tag on your protein of interest might be buried within the protein structure, making it inaccessible to TIR1.

      • Solution: Consider tagging the other terminus (N- vs. C-terminus) of your protein. Adding a flexible linker between your protein and the AID tag can also improve accessibility.

    • High abundance of the target protein: Highly abundant proteins may require longer degradation times.[14]

      • Solution: Increase the incubation time with auxin and perform a time-course experiment to determine the optimal degradation period.

    • Cell-type specific inefficiency: Some cell types may be less permissive to auxin-induced degradation.[9]

      • Solution: This may require further optimization of the system components (TIR1 expression, choice of auxin) for your specific cell type.

Problem 3: Off-target effects or cellular toxicity upon auxin treatment.

  • Symptom: Addition of auxin leads to unexpected phenotypes or cellular stress that are independent of the degradation of your target protein.

  • Possible Causes & Solutions:

    • High concentrations of auxin: The concentrations of IAA or NAA required for efficient degradation can sometimes have off-target effects.[1]

      • Solution: Use the AID2 system with this compound, which is effective at much lower concentrations (1000-fold less), minimizing potential toxicity.[6]

    • Interaction of auxin with endogenous cellular pathways: Although mammals do not have the TIR1 signaling pathway, high concentrations of auxin might interact with other cellular components.[15][16][17]

      • Solution: Always include a control cell line that expresses TIR1 but does not have an AID-tagged protein. Treat these cells with auxin to distinguish between off-target effects and effects due to the degradation of your protein of interest.

Experimental Protocols

Protocol 1: General Workflow for Establishing an AID System in Mammalian Cells

This protocol provides a general outline for creating a cell line for auxin-inducible protein degradation.

  • Generate a stable cell line expressing TIR1:

    • Clone the coding sequence of Oryza sativa TIR1 (OsTIR1) or a modified version (e.g., OsTIR1(F74G) for the AID2 system) into a mammalian expression vector.

    • Transfect the TIR1 expression vector into your cell line of choice.

    • Select for stably expressing cells using an appropriate selection marker.

    • Isolate and expand single-cell clones.

    • Verify TIR1 expression in the resulting clones by Western blot or RT-qPCR.[18]

  • Tag the endogenous protein of interest with an AID degron:

    • Use CRISPR/Cas9-mediated genome editing to knock in the AID tag sequence at the N- or C-terminus of your gene of interest in the TIR1-expressing cell line.[14][18]

    • Design a guide RNA (gRNA) targeting the desired insertion site and a donor template containing the AID tag sequence flanked by homology arms.

    • Co-transfect the gRNA and donor template into the TIR1-expressing cells.

    • Select for successfully edited cells, for example, by including a fluorescent marker in the donor template and using fluorescence-activated cell sorting (FACS).[18]

    • Isolate and expand single-cell clones.

    • Verify the correct integration of the AID tag by PCR and sequencing, and confirm the expression of the tagged protein by Western blot.[18]

  • Optimize and perform protein degradation:

    • Culture the generated cell line to the desired confluency.

    • Prepare a stock solution of the chosen auxin (e.g., IAA or this compound) in a suitable solvent (e.g., DMSO or ethanol).

    • Add the auxin to the cell culture medium at the desired final concentration.

    • Incubate the cells for the desired amount of time.

    • Harvest the cells and analyze the degradation of the target protein by Western blot or other methods.[18]

Protocol 2: Validation of Protein Degradation by Western Blot

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at high speed at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to your protein of interest overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Re-probe the membrane with an antibody against a loading control (e.g., actin or tubulin) to ensure equal protein loading.

Visualizations

AID_System_Mechanism cluster_no_auxin No Auxin cluster_with_auxin With Auxin POI_AID POI-AID TIR1 TIR1-SCF POI_AID2 POI-AID TIR1_2 TIR1-SCF POI_AID2->TIR1_2 Interaction Proteasome Proteasome Degradation POI_AID2->Proteasome Degradation Ub Ubiquitination TIR1_2->Ub E3 Ligase Activity Auxin Auxin Auxin->TIR1_2 Ub->POI_AID2

Caption: Mechanism of the Auxin-Inducible Degron (AID) System.

AID_Workflow cluster_prep Cell Line Generation cluster_exp Degradation Experiment cluster_analysis Analysis A 1. Express TIR1 in target cells B 2. Tag endogenous POI with AID using CRISPR/Cas9 A->B C 3. Select and validate clonal cell line B->C D 4. Culture validated cell line E 5. Add Auxin to culture medium D->E F 6. Incubate for defined time E->F G 7. Harvest cells for analysis F->G H 8. Western Blot G->H I 9. Phenotypic Assay G->I

Caption: Experimental workflow for the AID system.

Troubleshooting_Tree Start Problem with AID System Leaky Leaky Degradation? Start->Leaky Incomplete Incomplete Degradation? Start->Incomplete Leaky->Incomplete No HighTIR1 Optimize TIR1 expression (weaker promoter) Leaky->HighTIR1 Yes AuxinOpt Optimize Auxin (concentration, stability) Incomplete->AuxinOpt Yes AID2 Use AID2 System (mutant TIR1 + this compound) HighTIR1->AID2 ARF Co-express ARF PB1 domain AID2->ARF TagAccess Improve tag accessibility (linker, other terminus) AuxinOpt->TagAccess Timecourse Perform time-course experiment TagAccess->Timecourse

Caption: Troubleshooting decision tree for the AID system.

References

ensuring reversibility of protein degradation after 5-Ph-IAA washout

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers using the Auxin-Inducible Degron 2 (AID2) system with 5-Ph-IAA, focusing on ensuring the reversibility of protein degradation upon washout.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the this compound system?

The this compound system, also known as the Auxin-Inducible Degron 2 (AID2) system, allows for rapid and specific degradation of a target protein. It requires three components:

  • A protein of interest tagged with a mini Auxin-Inducible Degron (mAID).

  • A mutated F-box protein from rice, OsTIR1(F74G), which is part of the SCF E3 ubiquitin ligase complex.

  • The small molecule this compound, a synthetic auxin analog.

When this compound is introduced to the cells, it acts as a "molecular glue," inducing an interaction between the mAID tag and OsTIR1(F74G)[1][2]. This interaction leads to the polyubiquitination of the mAID-tagged protein, targeting it for degradation by the proteasome[2][3]. The AID2 system is an improvement over the conventional AID system, offering less "leaky" degradation, higher potency, and faster kinetics with much lower ligand concentrations[4][5].

Q2: Is the protein degradation induced by this compound reversible?

Yes, the system is designed to be reversible. Degradation of the target protein is dependent on the presence of this compound[2]. Once this compound is removed from the cell culture medium (a process called washout), the induced interaction between the mAID-tagged protein and the E3 ligase complex ceases. The cell's natural protein synthesis machinery then replenishes the level of the target protein.

Q3: How long does it take for the protein levels to recover after this compound washout?

Protein recovery begins almost immediately after the removal of the auxin, as new protein synthesis is no longer opposed by rapid degradation[6][7]. The time to reach pre-treatment or steady-state levels can vary significantly based on the target protein's natural synthesis rate and stability. Some studies report that induced degradation is reversible within 3 hours after washout with fresh medium[1]. For the related, older AID system, protein levels were observed to increase linearly for over 3 hours, reaching a steady state by approximately 350 minutes after washout[7].

Q4: What is the primary advantage of the AID2 system (using this compound) over the original AID system (using natural auxin, IAA)?

The primary advantages are significantly reduced basal degradation and higher potency[5]. The OsTIR1(F74G) mutant has a much lower affinity for the mAID tag in the absence of the specific ligand, this compound, which minimizes unwanted "leaky" protein degradation[5]. Consequently, the AID2 system requires a much lower concentration of this compound (670 to 1,300-fold less) to achieve efficient degradation compared to the concentration of IAA needed in the original system[4][5][8]. Additionally, this compound is generally better tolerated in vivo compared to IAA, which can be toxic at the high concentrations required for the first-generation system[9][10].

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete or No Protein Recovery After Washout 1. Inefficient Washout: Residual this compound remains, continuing to drive degradation. 2. Cell Health/Toxicity: High concentrations of this compound or the solvent (e.g., DMSO) may have compromised cell viability or the protein synthesis machinery. 3. Slow Protein Synthesis: The target protein has a very slow natural synthesis rate. 4. Epigenetic Silencing: Prolonged absence of the protein may have led to changes in gene expression.1. Improve Washout Protocol: Increase the number of washes (3-4 times) and the volume of fresh medium for each wash. Use a larger volume of medium during the recovery incubation. 2. Assess Viability: Perform a cell viability assay (e.g., Trypan Blue). Reduce the concentration and/or duration of this compound treatment. Ensure the final solvent concentration is minimal and non-toxic. 3. Extend Recovery Time: Monitor recovery over a longer period (e.g., 24, 48, 72 hours) via time-course analysis (Western blot or fluorescence microscopy). 4. Verify Transcription: Use RT-qPCR to check if the mRNA levels of your target gene return to normal after washout.
High Variability in Protein Recovery Between Replicates 1. Inconsistent Washout Technique: Differences in the timing, number of washes, or volume of media used. 2. Cell Confluency/Health Differences: Variations in cell density or health across different wells or plates can affect protein synthesis rates. 3. Uneven this compound Treatment: Inconsistent initial degradation levels can lead to variable starting points for recovery.1. Standardize Protocol: Ensure the washout protocol is performed identically for all samples. Use a multi-channel pipette for simultaneous media changes where possible. 2. Standardize Cell Culture: Plate cells at the same density and ensure they are in a similar growth phase before starting the experiment. Do not use plates with uneven confluency. 3. Confirm Consistent Degradation: Before the washout step, collect a sample from each replicate to confirm by Western blot that the initial degradation is consistent.
Protein Degradation Continues After Washout 1. Residual this compound: The molecule may have been sequestered in intracellular compartments or bound non-specifically to plate surfaces. 2. Slow this compound Diffusion: The compound may be slow to diffuse out of the cells.1. Increase Wash Rigor: Perform additional washes with a larger volume of medium. Consider transferring cells to a new culture vessel after the initial washes. 2. Incorporate Incubation Steps: Include short (5-10 minute) incubation periods with fresh media between washes to allow for diffusion of intracellular this compound.
Cells Look Unhealthy or Die During Recovery Phase 1. Compound/Solvent Toxicity: The initial treatment was too harsh for the cells.[10][11] 2. Essential Protein Depletion: The degraded protein is critical for cell survival, and the duration of its absence was too long.1. Optimize Treatment: Titrate the this compound concentration to the lowest effective level and minimize the treatment duration. Ensure the final DMSO concentration is well below toxic levels (typically <0.1%). 2. Shorten Depletion Time: Reduce the time the cells are exposed to this compound before washout to minimize the impact of depleting an essential protein.

Quantitative Data Summary

Table 1: this compound System Performance Metrics

ParameterValueOrganism/SystemReference
Degradation Half-Life (T₁/₂) ~62.3 minMammalian Cells[1]
Degradation Half-Life (T₁/₂) ~15.1 - 33.6 minC. elegans[8]
Effective Concentration (DC₅₀, 6h) 17.0 nMMammalian Cells[1]
Recommended Concentration < 1 µMMammalian & Yeast Cells[2]
Recommended Concentration ~ 5 µMC. elegans[8]
Time for Reversibility ~ 3 hoursMammalian Cells[1]
Recovery Start Time (AID system) < 10 minutesMammalian Cells[7]
Time to Steady-State Recovery (AID system) ~ 350 minutesMammalian Cells[7]

Experimental Protocols

Protocol 1: Inducing Protein Degradation with this compound
  • Cell Preparation: Plate cells (engineered to express OsTIR1(F74G) and your mAID-tagged protein) at an appropriate density to be sub-confluent for the duration of the experiment.

  • Prepare this compound Stock: Prepare a concentrated stock solution of this compound (e.g., 10-100 mM) in DMSO. Store at -20°C.[1]

  • Treatment:

    • Thaw the this compound stock solution.

    • Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 100 nM - 1 µM).

    • Remove the existing medium from the cells and replace it with the this compound-containing medium.

    • As a control, treat a parallel set of cells with medium containing the same final concentration of DMSO.

  • Incubation: Incubate the cells for the desired duration to achieve protein degradation (e.g., 1-6 hours). The optimal time should be determined empirically.

  • Verification (Optional but Recommended): Lyse a subset of cells to confirm protein degradation via Western blot or perform live-cell imaging if the target protein is fluorescently tagged.

Protocol 2: this compound Washout and Protein Recovery
  • Initiate Washout:

    • Aspirate the this compound-containing medium from the cell culture plate.

    • Gently wash the cells by adding a generous volume of pre-warmed, fresh complete medium (e.g., for a 6-well plate, use 3-4 mL per well). Swirl the plate gently.

    • Aspirate the wash medium.

  • Repeat Washes: Repeat the wash step at least 2-3 more times to ensure complete removal of this compound.

  • Recovery Incubation: After the final wash, add the appropriate volume of fresh, pre-warmed complete medium to the cells.

  • Monitor Recovery:

    • Return the cells to the incubator.

    • To monitor the kinetics of protein recovery, lyse cells at various time points after the washout (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Analyze protein levels using a quantitative method like Western blotting. Densitometry can be used to quantify the recovery relative to the pre-treatment level and the time zero (fully degraded) point.

Visual Guides

AID2_Pathway cluster_cell Cell Cytoplasm / Nucleus POI Protein of Interest (POI) TaggedPOI POI-mAID POI->TaggedPOI genetically tagged with mAID mAID Tag mAID->TaggedPOI OsTIR1 OsTIR1(F74G) TaggedPOI->OsTIR1 recruited by this compound PolyUb Poly-Ubiquitinated POI-mAID PhIAA This compound PhIAA->OsTIR1 binds to SCF_Complex SCF Complex SCF_Complex->PolyUb Polyubiquitinates OsTIR1->SCF_Complex part of Ub Ubiquitin (Ub) Ub->SCF_Complex Proteasome 26S Proteasome PolyUb->Proteasome targeted to Proteasome->Degraded Degradation

Caption: The AID2 signaling pathway for targeted protein degradation.

Experimental_Workflow Start Start: Engineered Cells at Steady State Baseline 1. Measure Baseline Protein Level (Western Blot / Imaging) Start->Baseline AddIAA 2. Add this compound (e.g., 1-6 hours) Baseline->AddIAA ConfirmDeg 3. Confirm Degradation (Timepoint '0' for recovery) AddIAA->ConfirmDeg Washout 4. Washout (3-4x with fresh media) ConfirmDeg->Washout Monitor 5. Monitor Recovery (Collect samples over time e.g., 1, 2, 4, 8, 24h) Washout->Monitor Analyze 6. Analyze Protein Levels (Quantify recovery rate) Monitor->Analyze End End Analyze->End

Caption: Experimental workflow for degradation and recovery analysis.

Troubleshooting_Tree Q1 Problem: Incomplete protein recovery after washout? A1_Yes Are cells healthy (check viability)? Q1->A1_Yes Yes A1_No Success! Continue with analysis. Q1->A1_No No A2_No Issue is likely toxicity. Reduce this compound dose/duration or solvent concentration. A1_Yes->A2_No No A2_Yes Is washout protocol rigorous (3+ washes, large volume)? A1_Yes->A2_Yes Yes A3_No Improve washout protocol. Perform more washes. A2_Yes->A3_No No A3_Yes Does protein have a slow synthesis/turnover rate? A2_Yes->A3_Yes Yes A4_Yes Extend recovery time course (e.g., 24-72h). A3_Yes->A4_Yes Yes A4_No Consider other issues: - Inconsistent technique - Verify mRNA expression A3_Yes->A4_No No

Caption: Troubleshooting logic for incomplete protein recovery.

References

Validation & Comparative

Validating 5-Ph-IAA-Induced Protein Degradation: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the ability to precisely control protein levels is paramount for elucidating protein function and developing novel therapeutics. The auxin-inducible degron (AID) system, particularly its second-generation iteration utilizing 5-phenyl-indole-3-acetic acid (5-Ph-IAA), offers a powerful tool for rapid and specific protein degradation. This guide provides a comprehensive comparison of the this compound system with other protein degradation technologies, supported by experimental data, and details a Western blot protocol for its validation.

The this compound system, also known as AID2, is a refined version of the original AID system. It employs a mutant version of the plant F-box protein TIR1, OsTIR1(F74G), which exhibits reduced basal degradation in the absence of auxin and a higher affinity for this compound, a synthetic auxin analog.[1][2] This results in a system with significantly lower "leaky" degradation and requires a much lower concentration of the inducing ligand compared to the conventional AID system, which uses natural auxin (IAA).[1][2]

Mechanism of this compound-Induced Protein Degradation

The core of the AID2 system lies in the conditional interaction between the engineered OsTIR1(F74G) protein and a protein of interest (POI) tagged with a small degron sequence (mini-AID or mAID). In the presence of this compound, OsTIR1(F74G) acts as a substrate receptor for an SCF E3 ubiquitin ligase complex, leading to the polyubiquitination of the mAID-tagged POI and its subsequent degradation by the proteasome.

cluster_0 Cellular Environment POI Protein of Interest-mAID Proteasome 26S Proteasome POI->Proteasome targeted to OsTIR1 OsTIR1(F74G) SCF SCF Complex OsTIR1->SCF recruits SCF->POI polyubiquitinates Degraded_POI Degraded Protein Proteasome->Degraded_POI Ph_IAA This compound Ph_IAA->OsTIR1 cluster_workflow Western Blot Workflow A 1. Cell Culture and Treatment (with and without this compound) B 2. Cell Lysis and Protein Extraction A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (Target Protein & Loading Control) F->G H 8. Secondary Antibody Incubation G->H I 9. Detection (Chemiluminescence) H->I J 10. Data Analysis (Densitometry) I->J cluster_comparison Targeted Protein Degradation Technologies cluster_aid AID System cluster_protac PROTACs Degradation Targeted Protein Degradation Genetic Genetic Modification Required Degradation->Genetic NonGenetic No Genetic Modification Degradation->NonGenetic AID Auxin-Inducible Degron (AID) Genetic->AID dTAG dTAG Genetic->dTAG PROTAC PROTACs NonGenetic->PROTAC MolGlue Molecular Glues NonGenetic->MolGlue LYTAC LYTACs NonGenetic->LYTAC AID_Adv Advantages: - High Specificity - Rapid Kinetics - Reversible AID->AID_Adv AID_Dis Disadvantages: - Requires genetic engineering AID->AID_Dis PROTAC_Adv Advantages: - Targets endogenous proteins - Broad target scope PROTAC->PROTAC_Adv PROTAC_Dis Disadvantages: - Large size - Potential off-targets PROTAC->PROTAC_Dis

References

A Head-to-Head Comparison: 5-Ph-IAA versus Indole-3-Acetic Acid (IAA) in the Auxin-Inducible Degron (AID) System

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals leveraging the Auxin-Inducible Degron (AID) system for targeted protein degradation, the choice of auxin is a critical determinant of experimental success. This guide provides an objective comparison of the conventional auxin, indole-3-acetic acid (IAA), and the engineered auxin analog, 5-phenyl-IAA (5-Ph-IAA), used in the improved AID2 system. We present a comprehensive analysis of their performance, supported by experimental data and detailed protocols, to aid in the selection of the optimal system for your research needs.

The AID system is a powerful tool for inducing rapid and reversible degradation of a protein of interest. It relies on the auxin-dependent interaction between a plant F-box protein, TIR1, and an Aux/IAA-derived degron tag fused to the target protein. This interaction leads to polyubiquitination and subsequent proteasomal degradation of the target protein. While the original AID system utilizes the natural plant hormone IAA, the development of the AID2 system, which employs a mutated TIR1 (OsTIR1(F74G)) and the synthetic auxin analog this compound, has addressed several limitations of the original system.

Performance Comparison: this compound vs. IAA

The primary advantages of the this compound-based AID2 system over the conventional IAA-based AID system are its significantly increased efficiency, reduced background degradation, and lower toxicity. These improvements stem from the engineered "bump-and-hole" strategy, where the F74G mutation in OsTIR1 creates a larger pocket that accommodates the bulkier this compound, leading to a more specific and higher-affinity interaction.

Quantitative Data Summary

The following tables summarize the key performance differences between the two systems based on published experimental data.

ParameterThis compound (AID2 System)Indole-3-Acetic Acid (IAA) (AID System)Fold ImprovementReference(s)
Effective Ligand Concentration 1 µM - 5 µM100 µM - 500 µM100 - 500x lower[1][2][3]
DC50 (Concentration for 50% degradation) ~4.5 nM - 17.0 nM~59 µM~670 - 13,000x lower[1][4]
Leaky Degradation (without auxin) Negligible / Not detectableObservableSignificantly Reduced[1][2][5]
Toxicity Well-tolerated in vivoToxic at effective concentrations in vivoLower[2][3][6]
ParameterThis compound (AID2 System)Indole-3-Acetic Acid (IAA) (AID System)Reference(s)
Protein Half-Life (t½) As low as 15.1 - 15.5 minutes9 - 60 minutes[1][7]
Degradation Kinetics Rapid, near-complete degradation within 1 hourRapid, but may require longer for complete degradation[2]
Reversibility Reversible, with protein levels recovering after washoutReversible[4][7]

Signaling Pathways and Experimental Workflow

To visualize the mechanisms and procedures involved, the following diagrams illustrate the signaling pathways of both the AID and AID2 systems, and a typical experimental workflow for targeted protein degradation.

AID_System_Comparison cluster_AID Conventional AID System cluster_AID2 AID2 System IAA IAA OsTIR1 OsTIR1 IAA->OsTIR1 Binds SCF SCF Complex OsTIR1->SCF Forms SCF-TIR1 AID_tag AID-tagged Target Protein SCF->AID_tag Recognizes Ub Ubiquitin AID_tag->Ub Polyubiquitination Proteasome Proteasome Ub->Proteasome Targets for Degradation Degradation Proteasome->Degradation Ph_IAA This compound OsTIR1_mut OsTIR1(F74G) Ph_IAA->OsTIR1_mut Binds (High Affinity) SCF2 SCF Complex OsTIR1_mut->SCF2 Forms SCF-TIR1(F74G) mAID_tag mAID-tagged Target Protein SCF2->mAID_tag Recognizes Ub2 Ubiquitin mAID_tag->Ub2 Polyubiquitination Proteasome2 Proteasome Ub2->Proteasome2 Targets for Degradation2 Degradation Proteasome2->Degradation2 Experimental_Workflow cluster_prep Cell Line Preparation cluster_exp Degradation Experiment cluster_analysis Analysis A Generate cell line stably expressing OsTIR1 or OsTIR1(F74G) B Tag endogenous protein of interest with AID/mAID degron tag (e.g., using CRISPR/Cas9) A->B C Culture engineered cells B->C D Add IAA or this compound to the culture medium C->D E Incubate for desired time points D->E F Harvest cells E->F G Analyze protein levels (e.g., Western Blot, Microscopy) F->G H Perform functional assays F->H

References

A Comparative Guide to 5-Ph-IAA and 5-Ad-IAA for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has been significantly advanced by the development of the auxin-inducible degron (AID) system, a powerful tool for rapid and reversible depletion of specific proteins. This guide provides an objective comparison of two key second-generation auxin analogs, 5-Phenyl-indole-3-acetic acid (5-Ph-IAA) and 5-Adamantyl-indole-3-acetic acid (5-Ad-IAA), focusing on their efficiency in inducing protein degradation.

Mechanism of Action: The Auxin-Inducible Degron 2 (AID2) System

The original AID system utilized the natural plant hormone auxin (IAA) to induce the degradation of a target protein tagged with an auxin-inducible degron. However, this system suffered from limitations such as the need for high concentrations of IAA and "leaky" or basal degradation in the absence of the hormone.[1]

The development of the AID2 system addressed these issues through a "bump-and-hole" strategy.[2] This approach involves engineering a "hole" into the auxin receptor, the F-box protein TIR1 from Oryza sativa (OsTIR1), by mutating a key phenylalanine residue. This engineered OsTIR1 can then accommodate a "bumped" auxin analog, such as this compound or 5-Ad-IAA, which is too bulky to bind to the wild-type receptor. This orthogonal pairing enhances the specificity and efficiency of the system.[2][3]

The binding of the auxin analog to the mutant OsTIR1 promotes the recruitment of the degron-tagged protein of interest to the SCF E3 ubiquitin ligase complex, leading to its polyubiquitination and subsequent degradation by the proteasome.[2][4]

AID2_Signaling_Pathway AID2 Signaling Pathway cluster_system AID2 System Components cluster_cellular_machinery Cellular Machinery Target_Protein Target Protein-mAID Mutant_OsTIR1 OsTIR1 (F74G/F74A) Target_Protein->Mutant_OsTIR1 recruited by auxin-bound OsTIR1 Proteasome 26S Proteasome Target_Protein->Proteasome targeted for degradation Auxin_Analog This compound or 5-Ad-IAA Auxin_Analog->Mutant_OsTIR1 binds SCF_Complex SCF E3 Ubiquitin Ligase Mutant_OsTIR1->SCF_Complex Ub Ubiquitin SCF_Complex->Ub conjugates Ub->Target_Protein polyubiquitinates

Figure 1: AID2 Signaling Pathway.

Performance Comparison: this compound vs. 5-Ad-IAA

The choice between this compound and 5-Ad-IAA for inducing protein degradation is critically dependent on the specific mutation in the OsTIR1 protein being used.

Protein Degradation Efficiency

Direct quantitative comparisons of this compound and 5-Ad-IAA are most informative when considering the corresponding engineered OsTIR1 mutant. The AID2 system commonly employs the OsTIR1(F74G) mutant, for which this compound is a potent inducer of degradation.[2] A "super-sensitive" AID system has been developed using the OsTIR1(F74A) mutant, which shows a higher affinity for 5-Ad-IAA.[5]

ParameterThis compound with OsTIR1(F74G)5-Ad-IAA with OsTIR1(F74A)Reference
DC50 (6h) 17.0 nMNot explicitly reported, but effective at 5-50 nM,[5]
T1/2 62.3 minNot explicitly reported, but rapid degradation observed
Effective Concentration 1 µM for complete degradation in 24h5-500 nM for colony formation inhibition, depending on cell line[6],[5]

Comparative Analysis:

  • With OsTIR1(F74A): Experimental data indicates that 5-Ad-IAA is more effective than this compound for inducing the degradation of AID-tagged CENP-H in chicken DT40 cells expressing the OsTIR1(F74A) mutant.[5] In this system, 5-Ad-IAA can induce degradation at concentrations as low as 5 nM.[5]

  • With OsTIR1(F74G): this compound is highly effective in the AID2 system utilizing the OsTIR1(F74G) mutant, with a reported DC50 of 17.0 nM after 6 hours. While 5-Ad-IAA also shows activity with OsTIR1(F74G), it is reported to be 100-fold less sensitive compared to its pairing with OsTIR1(F74A).[5]

  • Qualitative Comparison: In a study comparing the degradation of GFP-mIAA7, both this compound and 5-Ad-IAA showed comparable and significant degradation compared to the first-generation auxin analog NAA.[4]

Experimental_Workflow Comparative Experimental Workflow Cell_Culture Culture cells expressing Target-mAID and Mutant OsTIR1 Treatment Treat with varying concentrations of This compound or 5-Ad-IAA Cell_Culture->Treatment Time_Course Collect samples at different time points Treatment->Time_Course Lysis Cell Lysis Time_Course->Lysis Western_Blot Western Blot Analysis Lysis->Western_Blot Quantification Densitometry and Data Analysis Western_Blot->Quantification

Figure 2: Comparative Experimental Workflow.
Specificity and Basal Degradation

A significant advantage of the AID2 system with both this compound and 5-Ad-IAA is the reduction of "leaky" or basal degradation of the target protein in the absence of the auxin analog.[2][3] This is particularly important when studying essential proteins where even a small amount of unsolicited degradation can impact cellular function. The OsTIR1(F74G) mutant in the AID2 system, when paired with this compound, shows undetectable ligand-independent basal activity.[7] Similarly, the OsTIR1(F74A) mutant with 5-Ad-IAA demonstrates minimal leaky degradation.[3]

In Vivo Applications

The AID2 system, utilizing this compound, has been successfully applied in vivo in mice and C. elegans, demonstrating its utility in studying protein function in whole organisms.[2] However, in one mouse study, 5-Ad-IAA administration did not induce significant degradation of the target protein Satb1V-AID in T-cells expressing OsTIR1(F74G), which was attributed to its rapid clearance from plasma.[8] This highlights that in vivo efficacy can be influenced by pharmacokinetic properties.

Experimental Protocols

Protein Degradation Analysis by Western Blotting

This protocol outlines a general procedure for assessing the degradation of a target protein following treatment with this compound or 5-Ad-IAA.

  • Cell Culture and Treatment:

    • Seed cells engineered to express the mAID-tagged protein of interest and the corresponding mutant OsTIR1 (F74G or F74A) in a multi-well plate.

    • Allow cells to adhere and reach approximately 70-80% confluency.

    • Prepare stock solutions of this compound and 5-Ad-IAA in a suitable solvent (e.g., DMSO).

    • Treat the cells with a range of concentrations of the respective auxin analog. Include a vehicle-only control.

    • Incubate the cells for various time points (e.g., 0, 1, 3, 6, 24 hours).

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 15-30 minutes with occasional vortexing.

    • Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein lysates to the same concentration with lysis buffer and sample buffer.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).

  • Data Analysis:

    • Quantify the intensity of the protein bands using densitometry software.

    • Normalize the target protein band intensity to the corresponding housekeeping protein band intensity.

    • Plot the normalized protein levels against the concentration of the auxin analog or the treatment time to determine parameters like DC50 and degradation kinetics.

Cell Viability Assay (MTT Assay)

This protocol is to assess the potential cytotoxicity of this compound or 5-Ad-IAA.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • Compound Treatment:

    • After 24 hours, treat the cells with various concentrations of this compound or 5-Ad-IAA. Include a vehicle-only control and a positive control for cytotoxicity.

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle-only control.

Conclusion and Recommendations

Both this compound and 5-Ad-IAA are highly effective inducers of protein degradation within their respective optimized AID systems, offering significant improvements over the first-generation AID system. The choice between these two auxin analogs should be guided by the specific engineered OsTIR1 mutant expressed in the experimental system.

  • For systems utilizing the OsTIR1(F74G) mutant (AID2 system) , This compound is the well-characterized and potent choice, with established quantitative degradation parameters.

  • For systems employing the OsTIR1(F74A) mutant (super-sensitive AID system) , 5-Ad-IAA demonstrates superior efficacy at very low nanomolar concentrations.

Researchers should carefully consider the specific context of their experiments, including the target protein, cell type, and whether the study is in vitro or in vivo, when selecting the appropriate combination of auxin analog and engineered OsTIR1 to achieve optimal and specific protein degradation.

References

A Comparative Analysis of Targeted Protein Degradation Systems: AID2, dTAG, and PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to selectively eliminate specific proteins is a powerful tool in modern biological research and a promising therapeutic strategy. Three prominent technologies have emerged at the forefront of targeted protein degradation: the Auxin-Inducible Degron 2 (AID2) system, the degradation tag (dTAG) system, and Proteolysis-Targeting Chimeras (PROTACs). This guide provides a comprehensive comparative analysis of these systems, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate tool for their specific needs.

At a Glance: Key Differences and Mechanisms of Action

Targeted protein degradation technologies harness the cell's own machinery, the Ubiquitin-Proteasome System (UPS), to selectively destroy proteins of interest. While all three systems converge on this final pathway, their initial mechanisms of target recognition and recruitment of the E3 ubiquitin ligase complex differ significantly.

PROTACs (Proteolysis-Targeting Chimeras) are heterobifunctional small molecules that act as a bridge between a target protein and an E3 ubiquitin ligase.[1] One end of the PROTAC binds to the protein of interest (POI), while the other end recruits an E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[1] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[1] A key advantage of PROTACs is their ability to target endogenous proteins without the need for genetic modification.[]

The dTAG (degradation tag) system offers a "universal" approach to protein degradation.[] It requires the genetic fusion of a specific protein tag, most commonly the FKBP12F36V mutant, to the protein of interest.[][3] A corresponding heterobifunctional small molecule, the dTAG degrader, then selectively binds to the FKBP12F36V tag and an E3 ligase (e.g., CRBN or VHL), leading to the degradation of the fusion protein.[][4] This system allows for rapid and highly specific degradation of virtually any protein that can be tagged.[5]

The AID2 (Auxin-Inducible Degron 2) system is an improved version of the auxin-inducible degron technology.[6] It relies on the expression of a plant-derived F-box protein, TIR1 (in a mutated form, OsTIR1(F74G)), and the fusion of a small degron tag (mini-AID or mAID) to the target protein.[7][8] The addition of a specific auxin analog, 5-phenyl-indole-3-acetic acid (5-Ph-IAA), acts as a "molecular glue" to induce the interaction between the AID-tagged protein and the TIR1-containing SCF E3 ligase complex, leading to degradation.[6][9] The AID2 system is known for its rapid kinetics, low leakiness, and high degree of reversibility.[1][4]

Quantitative Performance Comparison

The choice of a degradation system often depends on specific experimental requirements such as the desired speed and efficiency of degradation, as well as the need for reversibility. The following tables summarize key quantitative performance metrics for the AID2, dTAG, and PROTAC systems based on published experimental data.

Parameter AID2 System dTAG System PROTACs References
Degradation Efficiency (DC50) 0.2 nM (this compound for GFP reporter in HCT116 cells)dTAGv-1: 1.8 nM (for GFP reporter in HCT116 cells)Varies widely depending on the target, E3 ligase, and specific PROTAC molecule. Can range from sub-nanomolar to micromolar.[1]
Maximum Degradation (Dmax) >95% for some targets>95% for some targetsHighly variable, often >90% for effective PROTACs.[10][11][12]
Degradation Kinetics (Half-life) ~67 minutes (GFP reporter in HCT116 cells)~82 minutes (dTAGv-1 for GFP reporter in HCT116 cells)Variable, can range from minutes to several hours.[1]
Reversibility High; protein levels recover rapidly after removal of this compound.Poor; protein recovery is significantly delayed after degrader washout.Generally considered reversible, but recovery kinetics can vary.[1][4]
Off-Target Effects Minimal reported off-targets due to the orthogonality of the plant-based system.Low, as the degrader is highly specific for the FKBP12F36V tag.Can have off-target effects due to the promiscuity of the target-binding ligand or the E3 ligase recruiter. Pomalidomide-based recruiters can degrade endogenous zinc-finger proteins.[13]
Requirement for Genetic Modification Yes (Tagging of POI and expression of TIR1)Yes (Tagging of POI)No[][7][14]
In Vivo Applicability Demonstrated in mice with good tolerance to this compound.Demonstrated in mice.Numerous PROTACs are in clinical development.[14][15]

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and the experimental steps involved is crucial for understanding and implementing these technologies.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Proteasome Proteasome POI->Proteasome Degradation Ub Ubiquitin E3_Ligase->Ub Amino Acids Amino Acids Proteasome->Amino Acids Ub->POI Ubiquitination POI_bound POI PROTAC_bound PROTAC POI_bound->PROTAC_bound E3_Ligase_bound E3 Ligase PROTAC_bound->E3_Ligase_bound

Caption: Mechanism of PROTAC-mediated protein degradation.

dTAG_Mechanism cluster_cell Cell cluster_ternary Ternary Complex dTAG_molecule dTAG Degrader POI_tagged POI-FKBP12(F36V) dTAG_molecule->POI_tagged Binds to Tag E3_Ligase E3 Ubiquitin Ligase dTAG_molecule->E3_Ligase Proteasome Proteasome POI_tagged->Proteasome Degradation Ub Ubiquitin E3_Ligase->Ub Amino Acids Amino Acids Proteasome->Amino Acids Ub->POI_tagged Ubiquitination POI_tagged_bound POI-FKBP12(F36V) dTAG_molecule_bound dTAG Degrader POI_tagged_bound->dTAG_molecule_bound E3_Ligase_bound E3 Ligase dTAG_molecule_bound->E3_Ligase_bound

Caption: Mechanism of dTAG-mediated protein degradation.

AID2_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Ph_IAA This compound (Auxin) TIR1 SCF-TIR1 E3 Ligase Ph_IAA->TIR1 Binds POI_tagged POI-AID Proteasome Proteasome POI_tagged->Proteasome Degradation Ub Ubiquitin TIR1->Ub Amino Acids Amino Acids Proteasome->Amino Acids Ub->POI_tagged Ubiquitination POI_tagged_bound POI-AID Ph_IAA_bound This compound POI_tagged_bound->Ph_IAA_bound TIR1_bound SCF-TIR1 Ph_IAA_bound->TIR1_bound

Caption: Mechanism of AID2-mediated protein degradation.

Comparative_Workflow cluster_PROTAC PROTAC Workflow cluster_dTAG dTAG Workflow cluster_AID2 AID2 Workflow P1 Synthesize PROTAC P2 Treat Wild-Type Cells P1->P2 P3 Measure Protein Degradation P2->P3 D1 CRISPR/Cas9 Tagging of POI with FKBP12(F36V) D2 Select and Validate Clones D1->D2 D3 Treat Tagged Cells with dTAG Degrader D2->D3 D4 Measure Protein Degradation D3->D4 A1 Generate TIR1-expressing Cell Line A2 CRISPR/Cas9 Tagging of POI with AID tag A1->A2 A3 Select and Validate Clones A2->A3 A4 Treat Tagged Cells with this compound A3->A4 A5 Measure Protein Degradation A4->A5

Caption: Comparative experimental workflows.

Experimental Protocols

The following are generalized protocols for inducing and measuring protein degradation using each system. Specific details may need to be optimized for different cell lines and proteins of interest.

I. Generation of Tagged Cell Lines (for dTAG and AID2)

This protocol describes the generation of stable cell lines with endogenously tagged proteins using CRISPR/Cas9-mediated homology-directed repair (HDR).

Materials:

  • HEK293T or other suitable host cell line

  • Cas9-expressing plasmid (e.g., pX459)

  • sgRNA expression vector

  • Donor plasmid containing the degron tag (FKBP12F36V for dTAG, mAID for AID2) flanked by homology arms (~500-800 bp) corresponding to the genomic region of the target gene.

  • Transfection reagent

  • Selection antibiotic (e.g., puromycin, blasticidin)

  • Cell culture medium and supplements

  • PCR reagents for genotyping

  • Antibodies for Western blotting

Procedure:

  • sgRNA Design and Cloning: Design sgRNAs targeting the C-terminus or N-terminus of the protein of interest, close to the desired tag insertion site. Clone the sgRNA into an appropriate expression vector.[16]

  • Donor Plasmid Construction: Clone the degron tag sequence into a donor plasmid, flanked by homology arms corresponding to the genomic locus of the target gene.[16]

  • Transfection: Co-transfect the host cell line with the Cas9/sgRNA plasmid and the donor plasmid using a suitable transfection reagent.

  • Selection: 24-48 hours post-transfection, begin selection with the appropriate antibiotic to enrich for cells that have incorporated the donor plasmid.

  • Clonal Isolation and Expansion: After selection, isolate single cell clones by limiting dilution or fluorescence-activated cell sorting (FACS) if a fluorescent marker is included in the donor plasmid. Expand the clones.

  • Validation:

    • Genotyping PCR: Screen clonal populations by PCR using primers flanking the insertion site to confirm correct integration of the tag.

    • Sanger Sequencing: Sequence the PCR product to confirm the in-frame insertion of the tag.

    • Western Blot: Confirm the expression of the tagged protein at the expected molecular weight and the absence of the untagged protein.

II. Induction of Protein Degradation

Materials:

  • Validated tagged cell line (for dTAG and AID2) or wild-type cell line (for PROTACs)

  • dTAG degrader (e.g., dTAG-13 or dTAGv-1)

  • This compound (for AID2)

  • PROTAC molecule

  • DMSO (vehicle control)

  • Cell culture plates

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) and allow them to adhere and reach a suitable confluency (typically 70-80%).

  • Compound Preparation: Prepare stock solutions of the degrader molecule (dTAG, this compound, or PROTAC) in DMSO. Prepare serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the existing medium from the cells and replace it with medium containing the degrader molecule or DMSO as a vehicle control.

  • Incubation: Incubate the cells for the desired time points (e.g., 1, 2, 4, 8, 24 hours) at 37°C and 5% CO2. For kinetic experiments, a time course with multiple time points is recommended.

III. Measurement of Protein Degradation by Western Blot

Materials:

  • Treated and control cell pellets

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the protein of interest

  • Loading control antibody (e.g., anti-GAPDH, anti-tubulin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.[17]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[17]

  • SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[18]

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against the protein of interest and a loading control antibody overnight at 4°C or for 1-2 hours at room temperature.[19]

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate. Image the blot using a suitable imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein band to the loading control band. Calculate the percentage of remaining protein relative to the vehicle-treated control.

IV. Cell Viability Assay

To assess the potential cytotoxicity of the degrader molecules or the consequence of protein depletion, a cell viability assay can be performed.

Materials:

  • Cells seeded in a 96-well plate

  • Degrader compounds

  • MTT or MTS reagent

  • Solubilization solution (for MTT)

  • Plate reader

Procedure:

  • Cell Treatment: Seed cells in a 96-well plate and treat them with a range of concentrations of the degrader molecule for the desired duration (e.g., 24, 48, 72 hours).[20]

  • Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.[20][21]

  • Measurement:

    • For MTT, add the solubilization solution and mix to dissolve the formazan crystals.[20]

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.[20]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Conclusion

The AID2, dTAG, and PROTAC systems each offer unique advantages and are suited for different research applications. PROTACs provide a powerful method for targeting endogenous proteins without genetic manipulation, making them highly relevant for therapeutic development. The dTAG system offers a versatile and highly specific platform for rapid degradation of virtually any protein of interest, making it an excellent tool for target validation and studying the acute consequences of protein loss. The AID2 system excels in its rapid kinetics, low background degradation, and superior reversibility, making it ideal for studying dynamic cellular processes where precise temporal control is essential. By carefully considering the experimental goals and the inherent properties of each system, researchers can select the most effective tool to advance their understanding of protein function and its role in health and disease.

References

Validating the Specificity of 5-Ph-IAA-Mediated Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The advent of targeted protein degradation (TPD) has revolutionized the study of protein function and offers a promising therapeutic modality. Among the various TPD strategies, the auxin-inducible degron (AID) system has emerged as a powerful tool for rapid and reversible protein depletion. The second-generation AID2 system, utilizing the synthetic auxin analog 5-phenyl-indole-3-acetic acid (5-Ph-IAA), offers significant improvements in specificity and efficiency over the original AID system. This guide provides a comprehensive comparison of this compound-mediated degradation with other alternatives, supported by experimental data and detailed protocols to validate its specificity.

Performance Comparison of Protein Degradation Systems

The efficacy of a protein degradation system is primarily evaluated by its potency (DC50), maximal degradation level (Dmax), and the extent of non-specific or "leaky" degradation in the absence of the inducing ligand. The AID2 system, employing a "bump-and-hole" strategy with this compound and a mutant F-box protein (OsTIR1F74G), demonstrates superior performance compared to the conventional AID system and exhibits competitive degradation kinetics with other TPD technologies like PROTACs and molecular glues.

Degrader SystemLigand/MoleculeTarget(s)DC50DmaxKey Features & Limitations
AID2 System This compoundmAID-tagged proteins17.0 nM[1]>90% (protein dependent)High potency, low leaky degradation, rapid kinetics (T1/2 = 62.3 min)[1], reversible. Requires genetic modification to introduce OsTIR1F74G and tag the protein of interest.
5-Ad-IAAmAID-tagged proteins~1000-fold lower than IAANot specifiedSimilar high efficiency to this compound.
Conventional AID System Indole-3-acetic acid (IAA) / Naphthaleneacetic acid (NAA)AID-tagged proteinsHigh µM rangeVariableProne to leaky degradation and requires high ligand concentrations, which can be toxic. NAA is generally less effective than IAA, this compound, and 5-Ad-IAA.
PROTACs NC-1BTK2.2 nM[2]97%[2]High potency, no genetic modification required. Can exhibit off-target effects and the "hook effect" at high concentrations. Larger molecule size can affect cell permeability.
Compound 9HDAC1/2Sub-µMNot specified
ARV-110, ARV-471AR, ERClinical developmentNot specified
Molecular Glues PomalidomideIKZF16 nM86%Small molecule size, favorable pharmacokinetics. Target scope is currently limited and often discovered serendipitously.

Note: DC50 and Dmax values can vary significantly depending on the target protein, cell line, and experimental conditions. The data presented here are for comparative purposes.

Signaling Pathway of this compound-Mediated Degradation

The specificity of the AID2 system is conferred by the engineered interaction between the "bumped" this compound molecule and the "holed" OsTIR1F74G F-box protein. This interaction is essential for the recruitment of the mAID-tagged target protein to the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, leading to its polyubiquitination and subsequent degradation by the proteasome.

AID2_Pathway cluster_system AID2 System Components cluster_cellular_machinery Cellular Machinery This compound This compound OsTIR1_F74G OsTIR1(F74G) This compound->OsTIR1_F74G Binds to 'hole' SCF_Complex SCF Complex (Skp1, Cul1, Rbx1) OsTIR1_F74G->SCF_Complex Part of mAID_Target mAID-Target Protein mAID_Target->OsTIR1_F74G Proteasome 26S Proteasome mAID_Target->Proteasome Targeted for Degradation SCF_Complex->mAID_Target Recruits via This compound & OsTIR1(F74G) SCF_Complex->mAID_Target Polyubiquitinates E2 E2 Ub-conjugating enzyme E2->SCF_Complex Charges with Ub Ub Ubiquitin Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides

Caption: The this compound-mediated degradation pathway.

Experimental Workflow for Validating Specificity

A rigorous validation workflow is essential to confirm the on-target specificity and rule out potential off-target effects of this compound-mediated degradation. This workflow integrates multiple experimental approaches to provide a comprehensive assessment of the system's performance.

Validation_Workflow cluster_setup Experimental Setup cluster_validation Specificity Validation cluster_controls Essential Controls Cell_Line Generate stable cell line: - OsTIR1(F74G) - mAID-tagged target protein Treatment Treat cells with this compound (dose-response and time-course) Cell_Line->Treatment Western_Blot Western Blot: - Confirm target degradation - Assess kinetics (DC50, Dmax) Treatment->Western_Blot Co_IP Co-Immunoprecipitation: - Verify ternary complex formation (OsTIR1-5-Ph-IAA-Target) Treatment->Co_IP Proteomics Global Proteomics (SILAC-MS): - Identify off-target degradation Treatment->Proteomics Viability_Assay Cell Viability Assay (MTT/XTT): - Assess cytotoxicity Treatment->Viability_Assay No_Ligand No this compound control (assess leaky degradation) Western_Blot->No_Ligand Compare No_TIR1 Parental cell line control (no OsTIR1) Western_Blot->No_TIR1 Compare Inactive_Analog Inactive analog control Western_Blot->Inactive_Analog Compare

Caption: Experimental workflow for validating this compound specificity.

Experimental Protocols

Western Blot for Target Protein Degradation

This protocol is used to quantify the extent and kinetics of target protein degradation following this compound treatment.

Materials:

  • Cells expressing OsTIR1F74G and mAID-tagged protein of interest

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in appropriate culture plates. Once attached, treat with a range of this compound concentrations (for dose-response) or with a fixed concentration for various time points (for time-course). Include a DMSO-only vehicle control.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples and add Laemmli buffer. Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane of an SDS-PAGE gel. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 9.

  • Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate DC50 and Dmax values from the dose-response curve.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Validation

This protocol aims to confirm the this compound-dependent interaction between OsTIR1F74G and the mAID-tagged target protein.

Materials:

  • Treated and untreated cell lysates (as prepared for Western Blot)

  • Co-IP lysis buffer (less stringent than RIPA, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, with protease inhibitors)

  • Antibody against OsTIR1 or the mAID-tag

  • Isotype control IgG

  • Protein A/G magnetic beads

  • Wash buffer (same as Co-IP lysis buffer)

  • Elution buffer (e.g., glycine-HCl, pH 2.5 or Laemmli buffer)

Procedure:

  • Lysate Preparation: Prepare cell lysates from cells treated with this compound and a vehicle control using Co-IP lysis buffer.

  • Pre-clearing (Optional): Add protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation: Add the primary antibody (or control IgG) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Bead Incubation: Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with cold wash buffer.

  • Elution: Elute the protein complexes from the beads by adding elution buffer and incubating at room temperature or by boiling in Laemmli buffer.

  • Analysis: Analyze the eluates by Western blotting, probing for both the target protein and OsTIR1. An interaction is confirmed if the target protein is detected in the OsTIR1 immunoprecipitate (and vice-versa) only in the this compound-treated sample.

Global Proteomics using SILAC-MS for Off-Target Analysis

This protocol uses Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) followed by mass spectrometry (MS) to quantitatively assess the entire proteome for off-target degradation.

Materials:

  • SILAC-compatible cell line

  • SILAC-grade cell culture medium, dialyzed fetal bovine serum, and "light" (e.g., 12C6, 14N2-Lysine; 12C6, 14N4-Arginine) and "heavy" (e.g., 13C6, 15N2-Lysine; 13C6, 15N4-Arginine) amino acids

  • This compound

  • Lysis buffer for MS (e.g., urea-based)

  • Trypsin

  • LC-MS/MS system

Procedure:

  • SILAC Labeling: Culture cells for at least 6 doublings in "light" or "heavy" SILAC medium to achieve >99% incorporation of the isotopic amino acids.

  • Treatment: Treat the "heavy"-labeled cells with this compound and the "light"-labeled cells with vehicle (DMSO).

  • Cell Harvesting and Lysis: Harvest both cell populations and mix them in a 1:1 protein ratio. Lyse the combined cell pellet.

  • Protein Digestion: Reduce, alkylate, and digest the protein mixture into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution LC-MS/MS system.

  • Data Analysis: Use specialized software (e.g., MaxQuant) to identify and quantify peptides. Calculate the heavy/light (H/L) ratios for each identified protein.

  • Interpretation: A significant decrease in the H/L ratio for a protein indicates degradation. The target protein should show a strong decrease in its H/L ratio. Any other protein with a significantly reduced H/L ratio is a potential off-target.

By following this comprehensive guide, researchers can rigorously validate the specificity of this compound-mediated degradation and objectively compare its performance against other targeted protein degradation technologies.

References

assessing the cytotoxicity of 5-Ph-IAA in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Long-Term Cytotoxicity of 5-Ph-IAA

For researchers in drug development and cellular biology, understanding the long-term cytotoxic effects of chemical inducers is paramount for the validity and reliability of experimental models. This guide provides a comparative assessment of 5-phenyl-indole-3-acetic acid (this compound), a key component of the Auxin-Inducible Degron (AID) 2 system, with its predecessor's inducer, indole-3-acetic acid (IAA), used in the conventional AID system. The focus is on long-term cytotoxicity, a critical parameter for prolonged experimental timelines.

Introduction to this compound and the AID2 System

The Auxin-Inducible Degron (AID) system allows for the rapid and reversible degradation of specific proteins. The improved AID2 system utilizes the mutant Oryza sativa TIR1 (OsTIR1 F74G) in conjunction with this compound. This system boasts enhanced potency and specificity, with a significantly lower ligand concentration required for efficient protein degradation compared to the original AID system which uses natural auxin (IAA).[1] A key advantage of the AID2 system is the reportedly lower cytotoxicity of this compound, making it more suitable for long-term studies where cell viability is crucial.[1]

Comparative Cytotoxicity Profile

While direct, extensive long-term comparative studies are limited, the available data and the principles of the AID2 system's design indicate a favorable cytotoxicity profile for this compound over IAA. High concentrations of IAA (typically 100–500 μM) required for the conventional AID system can lead to off-target effects and cellular toxicity. The AID2 system, however, achieves efficient protein degradation at much lower this compound concentrations, thereby minimizing these cytotoxic effects.

Table 1: Comparison of this compound and IAA in AID Systems

FeatureThis compound (AID2 System)IAA (Conventional AID System)
Typical Working Concentration 0.1 - 1 µM100 - 500 µM
Reported Cytotoxicity Lower cytotoxicity, suitable for long-term experiments[1]Potential for cytotoxicity at high concentrations
System Components OsTIR1(F74G) mutantWild-type OsTIR1
Potency High potency, rapid protein degradation[1]Lower potency compared to AID2
Specificity High specificity with minimal leaky degradation[1]Potential for off-target effects and leaky degradation

Experimental Protocols for Assessing Long-Term Cytotoxicity

To rigorously assess the long-term cytotoxicity of this compound and its alternatives, the clonogenic survival assay is the gold standard. This assay measures the ability of a single cell to proliferate and form a colony, providing a definitive measure of reproductive viability over an extended period (typically 10-14 days).

Clonogenic Survival Assay Protocol

This protocol is adapted for the evaluation of long-term cytotoxicity of chemical compounds.

1. Cell Seeding:

  • Harvest exponentially growing cells and prepare a single-cell suspension.

  • Count the cells accurately.

  • Seed a predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates containing complete culture medium. The exact number will depend on the cell line's plating efficiency.

  • Incubate overnight to allow for cell attachment.

2. Compound Treatment:

  • Prepare a range of concentrations for this compound and the comparative compound (e.g., IAA). It is crucial to include a vehicle control (e.g., DMSO).

  • Remove the medium from the wells and replace it with a fresh medium containing the desired concentrations of the compounds.

  • Incubate the plates for the duration of the experiment (e.g., 10-14 days). Monitor the plates for colony formation.

3. Colony Fixation and Staining:

  • After the incubation period, when colonies in the control wells are of a sufficient size (at least 50 cells), aspirate the medium.

  • Gently wash the wells twice with phosphate-buffered saline (PBS).

  • Fix the colonies by adding a solution of 6% (v/v) glutaraldehyde for 15 minutes.

  • Aspirate the fixative and stain the colonies with a 0.5% (w/v) crystal violet solution for 15-30 minutes.

  • Carefully wash the wells with water to remove excess stain and allow the plates to air dry.

4. Colony Counting and Analysis:

  • Count the number of colonies (containing ≥50 cells) in each well.

  • Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment.

    • PE = (Number of colonies formed / Number of cells seeded) x 100%

    • SF = PE of treated cells / PE of control cells

  • Plot the surviving fraction as a function of compound concentration to generate a dose-response curve.

Visualizing Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the key steps in a long-term cytotoxicity assessment using a clonogenic assay.

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Start cell_culture Cell Culture (Exponential Growth) start->cell_culture cell_harvest Cell Harvest & Single-Cell Suspension cell_culture->cell_harvest cell_seeding Cell Seeding (6-well plates) cell_harvest->cell_seeding compound_prep Prepare Compound Dilutions (this compound, IAA, Vehicle) treatment Incubate with Compounds (10-14 days) cell_seeding->treatment compound_prep->treatment fix_stain Fixation (Glutaraldehyde) & Staining (Crystal Violet) treatment->fix_stain colony_count Colony Counting (≥50 cells/colony) fix_stain->colony_count data_analysis Calculate Plating Efficiency & Surviving Fraction colony_count->data_analysis end End data_analysis->end

Caption: Workflow for Clonogenic Survival Assay.

Potential Signaling Pathways in Auxin-Induced Cytotoxicity

At high concentrations, auxin analogs like IAA can induce cytotoxicity, which is often mediated through the induction of apoptosis. The precise pathways for this compound are not extensively detailed in the literature, but it is plausible that at cytotoxic levels, it could engage similar apoptotic signaling cascades. The two primary apoptosis pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Ligand Death Ligands (e.g., FasL, TNF) DeathReceptor Death Receptors (e.g., Fas, TNFR) Ligand->DeathReceptor DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Execution Executioner Caspases (Caspase-3, -6, -7) Caspase8->Execution Bid Bid Caspase8->Bid cleavage CellStress High [Auxin Analog] (Cellular Stress) Bcl2 Bcl-2 Family (Bax/Bak activation) CellStress->Bcl2 Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bcl2->Mitochondria Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Apoptosome->Execution Apoptosis Apoptosis Execution->Apoptosis Bid->Bcl2 activates

Caption: Apoptotic Signaling Pathways.

This diagram illustrates how high concentrations of a cytotoxic agent could trigger both the intrinsic and extrinsic apoptotic pathways, leading to programmed cell death. Cellular stress from the compound can activate the intrinsic pathway through the mitochondria, while the extrinsic pathway is initiated by the binding of death ligands to their receptors. Both pathways converge on the activation of executioner caspases, which carry out the process of apoptosis.

References

A Head-to-Head Battle of Degrons: Unraveling the Degradation Kinetics of 5-Ph-IAA and Other Systems

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the rapidly evolving landscape of targeted protein degradation, selecting the optimal degron system is a critical decision. This guide provides an objective comparison of the degradation kinetics of the 5-Ph-IAA/AID2 system against two other prominent platforms: the dTAG system and the HaloPROTAC system. By presenting supporting experimental data, detailed methodologies, and clear visual representations of the underlying mechanisms, this document aims to empower informed decisions in experimental design and therapeutic development.

At a Glance: Comparing Key Kinetic Parameters

The efficacy of a degron system is largely defined by the speed and extent of target protein depletion, as well as the reversibility of the effect. The following table summarizes the key quantitative data on the degradation kinetics of the this compound/AID2, dTAG, and HaloPROTAC systems.

Degron SystemLigand/DegraderTagE3 Ligase RecruitedTarget Protein Depletion (Time)Half-life (t1/2)Maximal Degradation (Dmax)Reversibility
This compound/AID2 This compoundmini auxin-inducible degron (mAID)OsTIR1(F74G) (exogenous)~97-98% (1 hour)[1][2][3]~15-30 minutes[2]>95%[1][2][3]Yes, recovery observed after washout[4]
dTAG dTAG molecule (e.g., dTAG-13, dTAGv-1)FKBP12(F36V)CRBN or VHL (endogenous)>95% (within 1-6 hours)[5][6]Varies by target>95%[5][6]Slower recovery compared to AID2[4][5]
HaloPROTAC HaloPROTAC moleculeHaloTagVHL or other E3 ligases (endogenous)Slower kinetics compared to AID2 and dTAG[5]Varies by target and PROTAC design>90%[5]Yes[5]

Delving into the Mechanisms: Signaling Pathways Visualized

Understanding the mechanism of action is crucial for troubleshooting and optimizing degron-based experiments. The following diagrams, generated using the DOT language, illustrate the signaling pathways for each of the compared systems.

AID2_System cluster_cell Cell Target_Protein Target Protein-mAID Ubiquitination Poly-ubiquitination Target_Protein->Ubiquitination undergoes OsTIR1 OsTIR1(F74G) SCF_Complex SCF Complex OsTIR1->SCF_Complex recruits 5_Ph_IAA This compound 5_Ph_IAA->OsTIR1 binds SCF_Complex->Target_Protein recruits Proteasome Proteasome Ubiquitination->Proteasome targeted to Degradation Degradation Products Proteasome->Degradation dTAG_System cluster_cell Cell Target_Protein Target Protein-FKBP12(F36V) Ternary_Complex Ternary Complex Target_Protein->Ternary_Complex dTAG_Molecule dTAG Molecule dTAG_Molecule->Ternary_Complex E3_Ligase Endogenous E3 Ligase (e.g., CRBN/VHL) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination induces Proteasome Proteasome Ubiquitination->Proteasome targeted to Degradation Degradation Products Proteasome->Degradation HaloPROTAC_System cluster_cell Cell Target_Protein Target Protein-HaloTag Ternary_Complex Ternary Complex Target_Protein->Ternary_Complex HaloPROTAC HaloPROTAC HaloPROTAC->Ternary_Complex E3_Ligase Endogenous E3 Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination induces Proteasome Proteasome Ubiquitination->Proteasome targeted to Degradation Degradation Products Proteasome->Degradation Western_Blot_Workflow Cell_Culture 1. Seed and culture cells expressing tagged protein Degrader_Addition 2. Add degrader molecule at desired concentration Cell_Culture->Degrader_Addition Time_Points 3. Harvest cells at various time points (e.g., 0, 0.5, 1, 2, 6, 24h) Degrader_Addition->Time_Points Lysis 4. Lyse cells and quantify protein concentration Time_Points->Lysis SDS_PAGE 5. Separate proteins by SDS-PAGE Lysis->SDS_PAGE Transfer 6. Transfer proteins to a PVDF or nitrocellulose membrane SDS_PAGE->Transfer Blocking 7. Block membrane to prevent non-specific antibody binding Transfer->Blocking Primary_Ab 8. Incubate with primary antibody against the target protein or tag Blocking->Primary_Ab Secondary_Ab 9. Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection 10. Detect signal using chemiluminescence Secondary_Ab->Detection Analysis 11. Quantify band intensity and normalize to a loading control Detection->Analysis

References

A Comparative Guide to the Auxin-Inducible Degron 2 (AID2) System: Validating the Function of OsTIR1(F74G)

Author: BenchChem Technical Support Team. Date: November 2025

The ability to conditionally deplete specific proteins is a powerful tool for dissecting complex biological processes. The Auxin-Inducible Degron (AID) system emerged as a leading technology for rapid protein removal. However, the first-generation system suffered from notable drawbacks, including basal "leaky" degradation in the absence of auxin and the need for high, potentially cytotoxic, concentrations of the natural auxin, indole-3-acetic acid (IAA)[1][2].

To overcome these limitations, the second-generation AID2 system was developed, centered on an engineered F-box protein, OsTIR1(F74G), and a synthetic auxin analog, 5-phenyl-indole-3-acetic acid (5-Ph-IAA)[1]. This guide provides a comparative analysis of the AID2 system, supported by experimental data, and outlines the protocols for its validation.

The "Bump-and-Hole" Mechanism of OsTIR1(F74G)

The enhanced specificity and efficiency of the AID2 system are rooted in a "bump-and-hole" protein engineering strategy[1][3].

  • The "Hole" : The F-box protein OsTIR1, a key component of the SCF E3 ubiquitin ligase complex, naturally binds to auxin. In the AID2 system, a phenylalanine at position 74 is mutated to a smaller glycine (F74G). This mutation creates a hydrophobic pocket or "hole" in the ligand-binding domain of OsTIR1[4][5].

  • The "Bump" : The synthetic auxin, this compound, is designed with a bulky phenyl group that serves as the "bump"[5]. This bulky group cannot fit into the binding pocket of the wild-type OsTIR1 but fits perfectly into the engineered hole of the OsTIR1(F74G) mutant[5].

This engineered pairing ensures that the interaction between the E3 ligase and the degron-tagged target protein occurs only in the presence of the specific synthetic ligand, this compound, thereby minimizing off-target effects and leaky degradation[1].

Caption: The AID2 signaling pathway.

Performance Comparison: AID vs. AID2

The functional improvements of the OsTIR1(F74G)-based AID2 system are most evident when its performance metrics are compared directly against the original AID system. The AID2 system demonstrates significantly increased potency, faster kinetics, and virtually no basal degradation[1][6].

Performance MetricOriginal AID System (OsTIR1-WT + IAA)AID2 System (OsTIR1(F74G) + this compound)Fold Improvement
Ligand Potency Requires high concentrations (100-500 µM)[2][4]Effective at low concentrations (~1 µM or less)[1][7]~670-1300x[1][5][8]
Basal Degradation "Leaky" degradation is often observed[1][2]No detectable basal degradation[1][9][10]Substantially Reduced
Degradation Kinetics Half-life (T½) of ~20-45 minutes[4][11]Faster depletion, with a T½ of ~10-45 minutes[4][11]Up to 2x Faster[4]
Reversibility Protein levels recover after IAA washoutReversible; expression recovers ~3 hours after washout[1][9]Comparable
In Vivo Toxicity IAA can be toxic at effective doses in mice[2]This compound is well-tolerated in mice[2]Significantly Safer

Experimental Protocols for Validation

Validating the function of OsTIR1(F74G) involves generating the necessary cell lines and quantifying the depletion of a target protein upon ligand addition.

Objective: To confirm the this compound-dependent degradation of an mAID-tagged protein in a mammalian cell line stably expressing OsTIR1(F74G).

Key Methodologies:

  • Generation of a Stable OsTIR1(F74G) Cell Line:

    • Vector Construction: The coding sequence for Oryza sativa TIR1 with the F74G mutation is cloned into a mammalian expression vector. Often, this vector includes a promoter like CAG for robust, constitutive expression and a selection marker.

    • Transfection and Selection: A parental cell line (e.g., HCT116, DLD-1) is transfected with the OsTIR1(F74G) expression plasmid[11][12]. Stable integrants are selected using the appropriate antibiotic. It is common to screen and select a clonal line with optimal OsTIR1(F74G) expression.

  • Tagging an Endogenous Protein with mAID:

    • CRISPR/Cas9 Design: A guide RNA (sgRNA) is designed to target the genomic locus of the protein of interest, typically near the stop codon for C-terminal tagging[11][12].

    • Donor Template: A donor plasmid is constructed containing the sequence for the mini-AID (mAID) tag, often fused with a fluorescent reporter (e.g., mClover, mCherry) and flanked by homology arms (~500 bp) corresponding to the genomic sequences upstream and downstream of the sgRNA cut site[13].

    • Genome Editing: The OsTIR1(F74G)-expressing cells are co-transfected with the CRISPR/Cas9-sgRNA vector and the donor template plasmid[13].

    • Cell Sorting and Clonal Expansion: Cells that have successfully integrated the tag are isolated, often by fluorescence-activated cell sorting (FACS) if a fluorescent reporter was used. Single cells are then expanded to generate clonal populations[12].

  • Induction and Verification of Protein Depletion:

    • Ligand Preparation: A stock solution of this compound is prepared, typically at 1-100 mM in a solvent like DMSO[5][14].

    • Treatment: The mAID-tagged cells are treated with a final concentration of this compound (e.g., 1 µM)[13][14]. A control group is treated with the vehicle (DMSO) alone.

    • Time-Course Analysis: Cells are harvested at various time points after ligand addition (e.g., 0, 15, 30, 60, 120 minutes) to analyze degradation kinetics[13].

    • Quantification by Western Blot: Cell lysates are collected, and protein levels are analyzed by Western blotting using an antibody specific to the target protein. A loading control (e.g., Tubulin) is used for normalization[13]. Densitometry is used to quantify the remaining protein at each time point.

Experimental_Workflow cluster_Setup Phase 1: Cell Line Generation cluster_Experiment Phase 2: Depletion Assay cluster_Analysis Phase 3: Data Analysis A 1. Generate Stable Cell Line Expressing OsTIR1(F74G) B 2. Tag Endogenous Protein with mAID via CRISPR/Cas9 A->B C 3. Isolate and Expand Clonal Cell Line B->C D 4. Culture Clonal Cells and Add this compound (Treatment) or DMSO (Control) C->D Proceed to Experiment E 5. Harvest Cells at Multiple Time Points D->E F 6. Lyse Cells and Prepare for Western Blot E->F G 7. Perform Western Blot to Detect Target Protein F->G Proceed to Analysis H 8. Quantify Band Intensity and Normalize to Control G->H I 9. Plot Protein Level vs. Time to Determine Degradation Rate H->I

Caption: Workflow for validating protein depletion using the AID2 system.

Conclusion

The validation of OsTIR1(F74G) has established the AID2 system as a superior tool for conditional protein knockdown. By employing an engineered protein-ligand pair, it overcomes the critical drawbacks of the original AID system, offering researchers a method that is:

  • Precise: With no detectable leaky degradation, phenotypes can be confidently attributed to the loss of protein function post-induction[1][6].

  • Rapid and Potent: Requiring over 600-fold lower ligand concentrations, the system induces faster and more efficient protein depletion[1].

  • Versatile: Its efficacy has been demonstrated in yeast, mammalian cells, and mice, opening new avenues for in vivo functional studies that were previously challenging[1][2].

For researchers in basic science and drug development, the OsTIR1(F74G)-based AID2 system represents a robust and reliable technology for the temporal and conditional control of protein function.

References

comparative studies of different mAID tag versions with 5-Ph-IAA

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to mAID Tag Versions for Protein Degradation with 5-Ph-IAA

The Auxin-Inducible Degron (AID) system has revolutionized the study of protein function by allowing for the rapid and reversible depletion of target proteins. The second-generation AID2 system, which employs the engineered F-box protein OsTIR1(F74G) and the synthetic auxin analog 5-phenyl-indole-3-acetic acid (this compound), offers significant improvements over the original system, including reduced basal degradation and increased sensitivity. This guide provides a comparative analysis of different mini-AID (mAID) tag versions used with the this compound ligand, offering experimental data and protocols for researchers in cell biology and drug development.

Performance Comparison of mAID Tag Versions

The choice of the degron tag can influence the efficiency and kinetics of protein degradation. Several versions of the mAID tag, derived from the Arabidopsis thaliana IAA17 protein, are commonly used. The following table summarizes the available quantitative and qualitative data for the performance of different mAID tag versions in the context of the AID2 system with this compound.

FeaturemAID (mini-AID)mIAA7AIDAID 2.1 (mAID with OsTIR1 F74G+S210A)
Degradation Efficiency High, rapid degradation.[1]Reported to have faster and more complete degradation for some proteins in human cells and C. elegans.[2]Effective at inducing degradation.Efficient target protein depletion, comparable to AID 2.0.[3][4]
DC50 with this compound ~0.45 nM (for reporter depletion)[1]; 17.0 nM (after 6h)Data not explicitly available in a comparative context.4.5 nM (in C. elegans)[5]Maintains efficient degradation at concentrations from 10 nM to 1 µM.[3]
Degradation Half-life (T1/2) ~62.3 minutes.Reported to be faster than AID for several proteins in C. elegans.[2]Half-life of 15.1 minutes with 10 µM this compound in C. elegans.[5]Slightly faster depletion kinetics compared to AID 2.0.[3]
Basal Degradation Undetectable with OsTIR1(F74G).[1]Can show increased leaky degradation with wild-type TIR1, but this is mitigated with the AID2 system.[2]Low basal degradation with the AID2 system.Significantly reduced basal degradation compared to AID 2.0.[3][4]
Recovery after Washout Reversible, with reporter levels recovering within 3 hours.Not explicitly detailed.Not explicitly detailed.Faster and higher target protein recovery after ligand washout compared to AID 2.0.[3]
Key Advantages Well-characterized and widely used with the AID2 system.Potentially more efficient for challenging or highly stable proteins.[2]Effective in various model organisms.Minimal basal degradation, making it suitable for studying essential proteins where even minor leaky degradation can have phenotypic consequences.[3][4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of the AID2 system and a typical experimental workflow for its implementation.

AID2_Signaling_Pathway AID2 System Signaling Pathway cluster_cell Cell Target_Protein Target Protein-mAID OsTIR1 OsTIR1(F74G) Target_Protein->OsTIR1 recruited by This compound Proteasome 26S Proteasome Target_Protein->Proteasome targeted for degradation SCF_Complex SCF E3 Ligase (Skp1, Cul1, Rbx1) OsTIR1->SCF_Complex associates SCF_Complex->Target_Protein poly-ubiquitinates Ub Ubiquitin Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides produces 5_Ph_IAA This compound 5_Ph_IAA->OsTIR1 binds

AID2 System Signaling Pathway

Experimental_Workflow Experimental Workflow for mAID Tagging and Analysis cluster_setup Cell Line Generation cluster_experiment Degradation Experiment cluster_analysis Analysis Generate_TIR1 Generate Stable Cell Line Expressing OsTIR1(F74G) CRISPR_Tagging Endogenous Tagging of Target Protein with mAID (CRISPR/Cas9) Generate_TIR1->CRISPR_Tagging Clonal_Selection Clonal Selection and Verification CRISPR_Tagging->Clonal_Selection Add_5PhIAA Add this compound to Culture Medium Clonal_Selection->Add_5PhIAA Time_Course Collect Samples at Different Time Points Add_5PhIAA->Time_Course Lysis Cell Lysis Time_Course->Lysis Western_Blot Western Blot Analysis Lysis->Western_Blot Quantification Quantify Protein Levels (Densitometry) Western_Blot->Quantification Data_Analysis Calculate T1/2 and DC50 Quantification->Data_Analysis

Experimental Workflow for mAID Tagging

Experimental Protocols

Generation of a Stable Cell Line Expressing OsTIR1(F74G)

This protocol describes the generation of a parental cell line that constitutively expresses the OsTIR1(F74G) F-box protein, a prerequisite for the AID2 system.

Materials:

  • HEK293T or other suitable mammalian cell line

  • Lentiviral vector encoding OsTIR1(F74G) and a selection marker (e.g., puromycin resistance)

  • Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)

  • Transfection reagent

  • Complete cell culture medium

  • Puromycin or other appropriate selection antibiotic

  • Polybrene

Procedure:

  • Lentivirus Production: Co-transfect HEK293T cells with the OsTIR1(F74G) expression vector and the packaging and envelope plasmids using a suitable transfection reagent.

  • Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection, filter through a 0.45 µm filter, and store at -80°C or use immediately.

  • Transduction: Seed the target cells and transduce them with the lentivirus in the presence of polybrene (typically 8 µg/mL).

  • Selection: 48 hours post-transduction, replace the medium with fresh medium containing the selection antibiotic (e.g., puromycin at a pre-determined optimal concentration).

  • Expansion: Culture the cells under selection for 1-2 weeks, changing the medium as needed, until a stable, resistant population is established.

  • Verification: Confirm the expression of OsTIR1(F74G) by Western blot analysis.

Endogenous Tagging of a Protein of Interest with an mAID Tag via CRISPR/Cas9

This protocol outlines the steps to fuse an mAID tag to a target protein at its endogenous locus using CRISPR/Cas9-mediated homology-directed repair (HDR).

Materials:

  • OsTIR1(F74G)-expressing stable cell line

  • CRISPR/Cas9 expression vector (e.g., pX330) or Cas9 protein and synthetic sgRNA

  • Donor plasmid containing the mAID tag sequence flanked by homology arms (500-800 bp) corresponding to the sequences upstream and downstream of the sgRNA cut site. The donor should also contain a selection marker.

  • sgRNA targeting the C-terminus or N-terminus of the gene of interest.

  • Transfection reagent or electroporation system.

  • Selection antibiotic corresponding to the marker on the donor plasmid.

Procedure:

  • sgRNA Design and Cloning: Design and clone an sgRNA targeting the desired tagging site into a Cas9 expression vector.

  • Donor Plasmid Construction: Clone the homology arms and the mAID-selection marker cassette into a donor plasmid. The donor plasmid should be designed to be resistant to Cas9 cleavage.

  • Transfection/Electroporation: Co-transfect or electroporate the OsTIR1(F74G) expressing cells with the Cas9/sgRNA vector and the donor plasmid.

  • Selection: 48-72 hours post-transfection, begin selection with the appropriate antibiotic.

  • Clonal Isolation and Expansion: Isolate single colonies and expand them.

  • Verification: Screen the clones for correct integration of the mAID tag by genomic PCR and confirm the expression of the tagged protein at the expected molecular weight by Western blot.

Protein Degradation Assay and Western Blot Analysis

This protocol describes how to induce and quantify the degradation of an mAID-tagged protein.

Materials:

  • mAID-tagged cell line

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein or the tag

  • Loading control antibody (e.g., anti-GAPDH, anti-tubulin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., CCD imager)

Procedure:

  • Cell Seeding: Seed the mAID-tagged cells in a multi-well plate and allow them to attach overnight.

  • Induction of Degradation: Treat the cells with the desired concentration of this compound (e.g., 1 µM). For a time-course experiment, add the ligand at different time points before harvesting all samples simultaneously. Include a DMSO-treated control.

  • Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Quantification: Measure the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein band to the loading control. Calculate the percentage of remaining protein at each time point relative to the untreated control. For determining the half-life (T1/2), plot the percentage of remaining protein against time and fit the data to a one-phase decay curve. For the DC50, plot the remaining protein percentage against a range of this compound concentrations after a fixed time and fit to a dose-response curve.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Ph-IAA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 5-phenyl-1H-indole-3-acetic acid (5-Ph-IAA), a potent compound used in advanced biological research. Adherence to these protocols is critical to mitigate risks and ensure the integrity of your work.

This compound is a derivative of indole-3-acetic acid and should be treated as a hazardous substance.[1] Direct contact with the eyes, skin, or clothing should be strictly avoided, as should ingestion and inhalation.[1] Following any handling of the compound, a thorough washing of hands and any exposed skin is mandatory.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential when working with this compound, particularly in its powdered form. The following table summarizes the required PPE.

Body Part Protection Specifications & Best Practices
Eyes & Face Safety Goggles or Face ShieldMust be worn at all times in the laboratory. A face shield provides an additional layer of protection, especially when handling larger quantities or during procedures with a risk of splashing.
Hands Chemical-Resistant GlovesNitrile or other appropriate chemical-resistant gloves are required. Check the manufacturer's guidelines for compatibility. If contact with the powder occurs, change gloves immediately. It is good practice to change gloves every two hours regardless.
Body Laboratory CoatA fully fastened lab coat made of a suitable material should be worn to protect against spills and contamination.
Respiratory Fume Hood or RespiratorAll handling of powdered this compound should be conducted in a certified chemical fume hood to prevent inhalation of airborne particles. For situations where a fume hood is not feasible, a respirator with an appropriate particulate filter should be used.

Operational Plan: Handling and Preparation of Solutions

Weighing and Handling the Powder:

  • Designated Area: All work with this compound powder should be performed in a designated area within a chemical fume hood.[2]

  • Minimize Dust: To minimize the generation of airborne dust, purchase the smallest practical quantity of the compound.[3] If possible, opt for pre-weighed amounts.[1]

  • Weighing Procedure:

    • Place a balance inside the fume hood if possible.

    • If a balance cannot be placed in the hood, pre-weigh a sealed container with a lid.

    • In the fume hood, add the this compound powder to the container and securely close the lid.

    • Move the sealed container to the balance for weighing.

    • Return the container to the fume hood for any further manipulations.[2][3]

  • Tools: Use dedicated, clean spatulas for transferring the powder. Avoid pouring the powder directly from the bottle to minimize dust.[1]

  • Static Electricity: Be aware that static electricity can cause the powder to disperse. Anti-static guns or weigh boats can be utilized to mitigate this.[3]

Solution Preparation:

  • Solvent Selection: this compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.[1]

  • Dissolving: In the fume hood, add the desired solvent to the container with the pre-weighed this compound. Ensure the container is sealed during dissolution if agitation is required.

Emergency Procedures: Spill and Exposure Management

Immediate and correct response to a spill or exposure is critical.

Spill Response Workflow:

Spill_Workflow start Spill Occurs evacuate Evacuate Immediate Area start->evacuate notify Notify Lab Supervisor & EHS evacuate->notify ppe Don Appropriate PPE (if safe to do so) notify->ppe contain Contain the Spill ppe->contain cleanup_powder Clean Up Powder Spill contain->cleanup_powder If powder cleanup_liquid Clean Up Liquid Spill contain->cleanup_liquid If liquid decontaminate Decontaminate the Area cleanup_powder->decontaminate cleanup_liquid->decontaminate dispose Dispose of Waste decontaminate->dispose end Spill Managed dispose->end

Figure 1: Workflow for managing a this compound spill.

Exposure Protocol:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[4] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including unused powder and contaminated materials (e.g., weigh paper, gloves), in a clearly labeled, sealed container.

  • Liquid Waste: Collect solutions of this compound in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal: All waste must be disposed of in accordance with local, state, and federal regulations.[5] Do not dispose of this compound down the drain.[5] Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.